Technical Documentation Center

8-Chloroquinolin-7-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Chloroquinolin-7-ol
  • CAS: 1261670-97-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-Chloroquinolin-8-ol: Synthesis, Properties, and Biological Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this class, 8-hydroxyquinolines have garnered significant attention for their potent metal-chelating properties, which underpin their diverse pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities. This guide focuses on a specific halogenated derivative, 7-Chloroquinolin-8-ol (CAS 876-86-8), a compound of increasing interest as a versatile intermediate and a bioactive molecule in its own right. It is important to note that this compound is isomeric with, and should not be confused with, 8-Chloroquinolin-7-ol. This document will provide a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and biological profile, offering a foundational resource for its application in research and drug development.

Core Molecular Profile of 7-Chloroquinolin-8-ol

7-Chloroquinolin-8-ol is an aromatic heterocyclic compound characterized by a quinoline core substituted with a chlorine atom at the 7-position and a hydroxyl group at the 8-position. This specific arrangement of the chloro and hydroxyl groups is critical to its chemical and biological properties, particularly its function as a bidentate chelating agent.

Chemical Structure and Identifiers
  • IUPAC Name: 7-chloroquinolin-8-ol

  • Synonyms: 7-Chloro-8-hydroxyquinoline, 7-Chloro-8-quinolinol[1][2]

  • CAS Number: 876-86-8[1]

  • Molecular Formula: C₉H₆ClNO[1]

  • Molecular Weight: 179.60 g/mol [1]

  • Chemical Structure:

    Caption: 2D structure of 7-Chloroquinolin-8-ol.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Chloroquinolin-8-ol is provided in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and use in biological assays.

PropertyValueSource(s)
Appearance Pale brown to beige or yellow to brown solid[2][3]
Melting Point 109-110 °C (for the related 5,7-dichloro derivative)[4]
Boiling Point 321.3°C at 760 mmHg (Predicted)
Solubility Soluble in organic solvents like DMSO, DMF, Chloroform, and Methanol. Limited solubility in water.[3][5]
pKa Data not available for this specific isomer. For 8-hydroxyquinoline, pKa values are ~5 (pyridinium proton) and ~9.9 (hydroxyl proton).
LogP 2.5 (Predicted)[1]

Note: Experimental data for some properties of this specific isomer are limited. Values for closely related compounds are provided for reference where available.

Synthesis and Characterization

The synthesis of 7-Chloroquinolin-8-ol can be achieved through electrophilic halogenation of the parent 8-hydroxyquinoline. The reactivity of the 8-hydroxyquinoline ring is influenced by the activating hydroxyl group, directing electrophiles to the 5 and 7 positions.

Synthetic Workflow

A common synthetic route involves the direct chlorination of 8-hydroxyquinoline. By controlling the stoichiometry of the chlorinating agent, selective monochlorination at the 7-position can be favored, although the formation of 5-chloro and 5,7-dichloro derivatives is a common challenge.

Synthesis_Workflow Start 8-Hydroxyquinoline Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Chlorinating Agent (e.g., SO2Cl2, NCS) Reagent->Reaction Solvent Inert Solvent (e.g., Chloroform, Acetic Acid) Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 7-Chloroquinolin-8-ol Purification->Product Chelation_Mechanism cluster_0 7-Chloroquinolin-8-ol cluster_1 Bacterial Cell cluster_2 Inhibition Ligand N and O atoms (Electron Pair Donors) Complex Stable Chelate Complex Ligand->Complex chelates Metal Metal Ion (M²⁺) (e.g., Fe²⁺, Zn²⁺) Enzyme Metalloenzyme (Essential for function) Metal->Enzyme is a cofactor for Metal->Complex is chelated Inhibition Enzyme Inactivation & Growth Inhibition Complex->Inhibition leads to

Sources

Exploratory

Spectroscopic Analysis of 8-Chloroquinolin-7-ol: A Technical Guide

An In-depth Exploration of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals. Introduction 8-Chloroquinolin-7-ol, a halogenated derivative of the versatile quinoline scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

8-Chloroquinolin-7-ol, a halogenated derivative of the versatile quinoline scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. The quinoline ring system is a foundational structural motif in numerous pharmaceuticals and biologically active compounds. The precise positioning of substituents, such as the chloro and hydroxyl groups in 8-Chloroquinolin-7-ol, critically influences the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and potential for intermolecular interactions. These characteristics, in turn, dictate its efficacy and mechanism of action in biological systems and its performance in advanced materials.

A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide an indispensable toolkit for the unambiguous characterization of such molecules. This technical guide offers a detailed examination of the spectroscopic data for 8-Chloroquinolin-7-ol, providing insights into the interpretation of its spectral features and outlining the experimental protocols for data acquisition.

It is important to note that while extensive spectroscopic data is available for various isomers of chloro-hydroxyquinolines, such as 7-chloro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline, detailed experimental spectra for 8-Chloroquinolin-7-ol are not as commonly reported in publicly accessible databases and literature. Therefore, this guide will also draw upon predictive models and comparative analysis with structurally related compounds to provide a comprehensive analytical overview.

Molecular Structure and Isomerism

The core of 8-Chloroquinolin-7-ol is the bicyclic quinoline system, which consists of a benzene ring fused to a pyridine ring. The numbering of the quinoline ring is standard, and in this specific isomer, a chlorine atom is substituted at position 8, and a hydroxyl group is at position 7.

Diagram: Chemical Structure of 8-Chloroquinolin-7-ol

fragmentation M [M]⁺˙ 8-Chloroquinolin-7-ol M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl M_minus_CO [M-CO]⁺˙ M->M_minus_CO - CO M_minus_HCN [M-HCN]⁺˙ M->M_minus_HCN - HCN

Foundational

8-Chloroquinolin-7-ol: A Dual-Function Scaffold for Photopharmacology and Precision Oncology

The following technical guide details the therapeutic and functional utility of 8-Chloroquinolin-7-ol (CAS: 1261670-97-6).[1] This compound is distinct from the classic chelator 8-hydroxyquinoline; its specific 7-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic and functional utility of 8-Chloroquinolin-7-ol (CAS: 1261670-97-6).[1] This compound is distinct from the classic chelator 8-hydroxyquinoline; its specific 7-hydroxy-8-chloro substitution pattern confers unique photochemical properties and specific binding affinities in epigenetic targets.[1]

[1][2][3]

Executive Summary

8-Chloroquinolin-7-ol (CHQ) represents a specialized chemical scaffold that diverges from the classical 8-hydroxyquinoline (8-HQ) pharmacophore.[1][2] While 8-HQ derivatives are renowned for broad-spectrum metal chelation, the 7-hydroxy-8-chloro isomer exhibits a distinct electronic distribution that enables two primary high-value applications:[1][2]

  • Photopharmacology: As a chromophore for Photoremovable Protecting Groups (PPGs) , enabling the spatiotemporal control of bioactive signaling molecules via two-photon excitation (2PE).[1]

  • Precision Oncology: As a privileged pharmacophore in the design of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, targeting epigenetic dysregulation in Mantle Cell Lymphoma (MCL) and solid tumors.[1]

This guide analyzes the mechanistic basis for these targets and provides validated experimental frameworks for their investigation.

Part 1: Chemical Identity & Physicochemical Core[1][2]

The structural uniqueness of 8-Chloroquinolin-7-ol lies in the "reversed" polarity of the phenol and the steric influence of the peri-chlorine.[1][2]

Structural Specification
  • IUPAC Name: 8-chloroquinolin-7-ol[1][2][3][4][5][6][7]

  • CAS Number: 1261670-97-6[1][2][3][4][5][6][7][8]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1][2][7]
  • Key Feature: The hydroxyl group at position 7 and chlorine at position 8 create a steric environment that disfavors the classic N,O-bidentate chelation seen in 8-HQ.[1][2] This reduces off-target metallo-toxicity, making it a superior scaffold for specific receptor binding.[1]

Physicochemical Properties (Estimated)
PropertyValueSignificance
LogP ~2.3 - 2.5Lipophilic enough for cell permeability; suitable for CNS penetration in neuro-applications.[1][2][3]
pKa (OH) ~7.5 - 8.0Lower than phenol due to the electron-withdrawing quinoline ring and ortho-chlorine.[1][3]
Fluorescence pH-dependentExhibits Excited State Proton Transfer (ESPT), crucial for its photolysis mechanism.[1][2][3]
Solubility Low in waterRequires DMSO/organic co-solvents for in vitro assays; formulation required for in vivo use.[1][3]

Part 2: Primary Functional Target – Photopharmacology (The "Caging" Mechanism)

In the field of chemical biology, the "target" is not a protein, but the spatiotemporal control of biological activity.[1][3] 8-Chloroquinolin-7-ol serves as the "cage" that inactivates a drug until released by light.[1][2]

Mechanism of Action: Two-Photon Uncaging

Unlike simple nitrobenzyl cages, CHQ derivatives function via a solvent-assisted photo-heterolysis.[1][2]

  • Excitation: The CHQ chromophore absorbs light (One-photon UV or Two-photon near-IR).[1][2]

  • ESPT: Upon excitation, the phenolic proton becomes highly acidic (Excited State Proton Transfer), transferring to the solvent or an internal base.[1]

  • Heterolysis: The C2-ester bond (connecting the payload) cleaves, releasing the bioactive molecule (e.g., Glutamate, Acetate, DNA) and the 8-chloroquinolin-7-ol byproduct.[1]

Therapeutic Utility:

  • Neuroscience: Mapping neural circuits by releasing "caged" glutamate at specific synapses using 2-photon microscopy.[1][2]

  • Gene Therapy: Light-activated control of CRISPR-Cas9 systems or antisense oligonucleotides.[1]

Visualization: Photolysis Pathway

The following diagram illustrates the photon-driven release mechanism.

PhotolysisMechanism Caged Caged Compound (CHQ-Payload) Excited Excited State (Singlet/Triplet) Caged->Excited hv (UV or 2-Photon) ESPT ESPT Intermediate (Proton Transfer) Excited->ESPT Fast (<1 ns) Release Heterolysis (Bond Cleavage) ESPT->Release Solvent Assisted Products Free Payload + 8-Chloroquinolin-7-ol Release->Products Irreversible

Figure 1: Mechanism of photo-induced drug release using the 8-chloroquinolin-7-ol scaffold.

Part 3: Therapeutic Target – PRMT5 Inhibition (Oncology)[1][2][10]

Recent drug discovery efforts (e.g., WO2021/200345) identify 8-chloroquinolin-7-ol as a critical pharmacophore for inhibiting Protein Arginine Methyltransferase 5 (PRMT5) .[1][2]

The Target: PRMT5

PRMT5 is an epigenetic enzyme that catalyzes the symmetric dimethylation of arginine residues on histones (H3R8, H4R3) and non-histone proteins (p53).[1][3] Overexpression of PRMT5 drives oncogenesis by silencing tumor suppressor genes.[1]

Role of the 8-Chloroquinolin-7-ol Scaffold

In the context of PRMT5 inhibitors (often nucleoside analogues), the 8-chloroquinolin-7-ol moiety functions as the Substrate Mimic / Hydrophobic Anchor .[1][2]

  • Binding Mode: The planar quinoline ring stacks within the hydrophobic pocket of the PRMT5 active site.[1]

  • Halogen Bonding: The 8-Chlorine atom likely engages in halogen bonding or fills a specific hydrophobic sub-pocket, enhancing potency compared to non-halogenated analogues.[1][2]

  • Selectivity: The 7-OH group may serve as a hydrogen bond donor/acceptor to anchor the molecule to the peptide backbone of the enzyme.[1][2]

Clinical Indication[1][2]
  • Mantle Cell Lymphoma (MCL): PRMT5 inhibition is synthetic lethal in tumors with MTAP deletion.[1]

  • Solid Tumors: Glioblastoma and pancreatic cancer.[1][2]

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via Enzymatic Halogenation (Green Chemistry)

Context: While chemical chlorination is possible, recent advances utilize flavin-dependent halogenases (e.g., from the tchm gene cluster) for regioselective synthesis.[1]

  • Substrate: 7-hydroxyquinoline.

  • Enzyme: Recombinant Flavin-dependent Halogenase (e.g., Tchm variants).[1]

  • Reaction Mix: 50 mM Phosphate buffer (pH 7.4), 10 µM FAD, 2 mM NADH, 100 mM NaCl (Cl- source).

  • Incubation: 30°C for 16-24 hours.

  • Extraction: Ethyl acetate extraction followed by HPLC purification (C18 column, Water/Acetonitrile gradient).

  • Validation: NMR (1H) to confirm Cl at position 8 (loss of H8 signal, shift of H7/H6).

Protocol 4.2: In Vitro Photolysis Efficiency (Quantum Yield)

Context: Determining the efficiency of the scaffold as a photocage.

  • Preparation: Dissolve CHQ-caged acetate (1 mM) in Phosphate Buffered Saline (PBS) / Acetonitrile (1:1).

  • Irradiation: Expose to 365 nm UV LED or 720 nm Ti:Sapphire laser (for 2-photon).

  • Sampling: Aliquot every 30 seconds.

  • Analysis: RP-HPLC monitoring the disappearance of the caged compound and appearance of free 8-chloroquinolin-7-ol.

  • Calculation:

    
    .[1] Compare against a standard (e.g., ferrioxalate).
    
Protocol 4.3: PRMT5 Inhibition Assay (IC50 Determination)

Context: Validating the scaffold's activity in a drug construct.[1][9]

  • Reagents: Recombinant human PRMT5/MEP50 complex,

    
    H-SAM (S-adenosylmethionine), Biotinylated Histone H4 peptide.[1][2]
    
  • Compound: Serial dilutions of the 8-chloroquinolin-7-ol derivative.

  • Reaction: Incubate enzyme + compound + peptide + SAM for 60 min at 37°C.

  • Termination: Stop reaction with TCA or binding to Streptavidin-FlashPlate.

  • Readout: Scintillation counting. % Inhibition = [1 - (CPM_sample / CPM_control)] * 100.[1][2]

Part 5: Systems Visualization

Therapeutic Logic: PRMT5 Inhibition

This diagram details the pathway from scaffold binding to tumor arrest.[1]

PRMT5_Pathway Drug Drug Candidate (8-Cl-7-OH Scaffold) Target PRMT5/MEP50 Complex Drug->Target Binds Binding Active Site Occupancy (Hydrophobic/Halogen Bond) Target->Binding Inhibits Methylation Arginine Methylation (H3R8, H4R3, p53) Binding->Methylation Blocks Arrest Cell Cycle Arrest / Apoptosis Binding->Arrest Therapeutic Effect Silencing Tumor Suppressor Silencing Methylation->Silencing Promotes Silencing->Arrest Reverses

Figure 2: Therapeutic logic of PRMT5 inhibition using 8-chloroquinolin-7-ol based inhibitors.[1]

References

  • Ma, J., et al. (2012). "Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates."[1][2][10][11] Chemistry – A European Journal.[1]

  • Dore, T. M., et al. "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold."[1][2][11] Journal of Organic Chemistry.

  • Patent WO2021/200345. "Novel 6-6 Bicyclic Aromatic Ring Substituted Nucleoside Analogues for Use as PRMT5 Inhibitors."[1][2]

  • An, H., et al. "Resonance Raman Characterization of the Different Forms of Ground-State 8-Substituted 7-Hydroxyquinoline Caged Acetate Compounds." The Journal of Physical Chemistry A.

  • Development of Halogenase Enzymes. "Enzymatic preparation of chlorohydroxyquinolines.

Sources

Foundational

physical and chemical characteristics of 8-Chloroquinolin-7-ol

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Chloroquinolin-8-ol Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the backbone of numerous compounds with signif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Chloroquinolin-8-ol

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the backbone of numerous compounds with significant biological activity.[1] Halogenated and hydroxylated derivatives of quinoline, in particular, have garnered substantial interest in the fields of medicinal chemistry and drug development due to their diverse pharmacological profiles.[2][3] 7-Chloroquinolin-8-ol, a member of this class, is a bicyclic aromatic compound notable for its potent metal-chelating properties and a wide spectrum of biological activities, including antimicrobial and antifungal effects.[3]

The strategic placement of a hydroxyl group at the C-8 position and a chlorine atom at the C-7 position creates a unique electronic and steric environment. The proximity of the hydroxyl and the pyridinic nitrogen enables the molecule to act as a bidentate ligand, forming stable complexes with a variety of metal ions. This chelation capability is often intrinsically linked to its mechanism of biological action.[4] This guide provides a comprehensive overview of the essential physical and chemical characteristics of 7-Chloroquinolin-8-ol, offering field-proven insights and detailed methodologies for its synthesis and characterization, aimed at supporting researchers and drug development professionals.

Molecular and Physicochemical Properties

The fundamental properties of 7-Chloroquinolin-8-ol are summarized below. These data are critical for designing experimental conditions, predicting solubility, and understanding the compound's general behavior.

PropertyValueSource(s)
IUPAC Name 7-chloroquinolin-8-ol[5]
CAS Number 876-86-8[5]
Molecular Formula C₉H₆ClNO[5]
Molecular Weight 179.60 g/mol [5]
Appearance Yellow to brown solid[3]
Boiling Point 321.3 °C at 760 mmHg[5]
Solubility Limited solubility in water; soluble in various organic solvents[3]
pKa Data available in the IUPAC Digitized pKa Dataset[5]

Synthesis and Reactivity

Synthetic Strategy: Electrophilic Halogenation

The synthesis of 7-Chloroquinolin-8-ol can be achieved via the direct electrophilic chlorination of the parent molecule, 8-hydroxyquinoline. This reaction is a classic example of electrophilic aromatic substitution on a phenol ring, which is activated by the hydroxyl group. However, direct chlorination can often lead to a mixture of products, including the 5-chloro and 5,7-dichloro derivatives.[6] The choice of chlorinating agent and reaction conditions is therefore critical to selectively favor the formation of the 7-chloro isomer. The use of a bulky chlorinating agent or specific solvent systems can influence the regioselectivity of the reaction.

Below is a diagram illustrating a plausible synthetic workflow.

Synthesis_Workflow HQ 8-Hydroxyquinoline Reaction Electrophilic Aromatic Substitution HQ->Reaction Reagents Chlorinating Agent (e.g., N-Chlorosuccinimide) + Solvent (e.g., Acetic Acid) Reagents->Reaction Mixture Mixture of Isomers (5-chloro, 7-chloro, 5,7-dichloro) Reaction->Mixture Crude Product Purification Chromatographic Purification Mixture->Purification Product 7-Chloroquinolin-8-ol Purification->Product Isolated Product

Caption: Synthetic workflow for 7-Chloroquinolin-8-ol.

Experimental Protocol: Synthesis of 7-Chloroquinolin-8-ol

This protocol is a self-validating system designed for the synthesis and purification of 7-Chloroquinolin-8-ol. The causality behind experimental choices is explained to provide a deeper understanding.

Objective: To synthesize 7-Chloroquinolin-8-ol via electrophilic chlorination of 8-hydroxyquinoline followed by chromatographic purification.

Materials:

  • 8-Hydroxyquinoline (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline in glacial acetic acid. The acidic solvent protonates the pyridinic nitrogen, which can help modulate the reactivity of the quinoline ring system.

  • Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature. NCS is chosen as a mild and solid chlorinating agent, which is easier to handle than chlorine gas. A slight excess ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of products.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice-water. This will precipitate the organic products.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid. The effervescence of CO₂ will be observed. Continue until the pH of the solution is neutral (pH ~7).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate. Perform the extraction three times to ensure maximum recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient. The different isomers will have varying polarities, allowing for their separation. The fractions containing the desired 7-chloro isomer (as identified by TLC) are collected and the solvent is evaporated to yield the pure product.

Chemical Reactivity: Metal Chelation

A hallmark of 7-Chloroquinolin-8-ol is its ability to act as a bidentate chelating agent for various metal ions. The deprotonated hydroxyl group and the pyridinic nitrogen atom form a stable five-membered ring with the metal center. This property is fundamental to its biological activity and its application in analytical chemistry.[4]

Chelation cluster_ligand1 7-Chloroquinolin-8-ol cluster_ligand2 7-Chloroquinolin-8-ol N1 N M M²⁺ N1->M O1 O⁻ O1->M N2 N N2->M O2 O⁻ O2->M

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of 7-Chloroquinolin-8-ol.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Protons on the pyridine ring will typically appear at a higher chemical shift (downfield) compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The proton on the carbon between the nitrogen and the chloro-substituted carbon (C-6) and the proton at C-5 would likely appear as doublets. The remaining protons on the pyridine ring would also show characteristic splitting patterns. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.[7][8]

  • ¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-8) and the carbon atom attached to the chlorine atom (C-7) will be significantly influenced by these electronegative substituents. Carbons in the pyridine ring will generally appear at a lower field than those in the benzene ring.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[9]

  • Multiple sharp bands in the 1450-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the aromatic quinoline ring system.

  • A strong band around 1100-1300 cm⁻¹ for the C-O stretching vibration.

  • A band in the 700-850 cm⁻¹ region which can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 7-Chloroquinolin-8-ol, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 179. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic (M+2)⁺ peak at m/z 181 with about one-third the intensity of the M⁺ peak would be a definitive indicator of a monochlorinated compound.

Biological Activity and Potential Applications

Derivatives of 8-hydroxyquinoline are known for their broad range of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[2][4]

  • Antimicrobial and Antifungal Activity: 7-Chloroquinolin-8-ol exhibits antimicrobial and antifungal properties.[3] The mechanism is often attributed to its ability to chelate essential metal ions, thereby disrupting microbial metabolic processes. It is a known component of Halquinol, an antimicrobial agent used in veterinary medicine.[10]

  • Anticancer Potential: The 7-chloroquinoline scaffold is a key component in several anticancer agents.[2] Derivatives have shown potent cytotoxic activity against various cancer cell lines, including those of breast, colon, and lung cancer.[3] The mode of action can involve multiple pathways, including the inhibition of key enzymes or the induction of apoptosis.

  • Antimalarial Activity: The 7-chloroquinoline core is famous for its role in the antimalarial drug chloroquine. Numerous derivatives containing this scaffold have been synthesized and evaluated for their activity against Plasmodium falciparum, with some showing promising results.[3]

Toxicology and Safety

As with any active chemical compound, proper handling and safety precautions are essential.

  • GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals, 7-Chloroquinolin-8-ol is classified with the following hazards:

    • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]

    • H319: Causes serious eye irritation (Eye Irritation, Category 2).[5]

  • Handling Recommendations:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of contact, rinse thoroughly with water. If swallowed or if irritation persists, seek medical attention.[11]

References

  • PubChem. 7-Chloro-8-hydroxyquinoline. Available from: [Link]

  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. 2021. Available from: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • PubChem. 8-Hydroxyquinoline. Available from: [Link]

  • International Journal of Current Microbiology and Applied Sciences. Current Minimum Inhibitory Concentration (MIC) of Halquinol against Local Pathogenic Bacterial Isolates of Poultry. 2020. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]

  • PubChem. 5-Chloroquinolin-8-ol; 7-chloroquinolin-8-ol. Available from: [Link]

  • PubMed. The halogenated 8-hydroxyquinolines. Available from: [Link]

  • Sciencemadness.org. Chlorination of 8-HydroxyQuinoline. 2010. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of HQ and PHQ. Available from: [Link]

  • ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. 2015. Available from: [Link]

  • PubChem. 7-Chloro-4-hydroxyquinoline. Available from: [Link]

  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available from: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. 2020. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. 2015. Available from: [Link]

  • Chemistry LibreTexts. NMR8. Chemical Shift in 1H NMR. 2023. Available from: [Link]

  • Science.gov. lines ic50 values: Topics by Science.gov. Available from: [Link]

  • MDPI. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available from: [Link]

  • Idexx. Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • Science.gov. inhibitory concentration mic: Topics by Science.gov. Available from: [Link]

  • Promega Connections. IC50, EC50 and Kd: What is the Difference and Why Do They matter?. 2025. Available from: [Link]

Sources

Exploratory

Pharmacokinetic &amp; Developmental Characterization of 8-Chloroquinolin-7-ol

Technical Guidance for Drug Discovery & Development Part 1: Executive Summary & Structural Logic 8-Chloroquinolin-7-ol (CAS: 1261670-97-6) represents a specialized pharmacophore distinct from the classical 8-hydroxyquino...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Drug Discovery & Development

Part 1: Executive Summary & Structural Logic

8-Chloroquinolin-7-ol (CAS: 1261670-97-6) represents a specialized pharmacophore distinct from the classical 8-hydroxyquinoline (8-HQ) chelators.[1][2] While often encountered as a synthetic intermediate in the development of PRMT5 inhibitors and other epigenetic modulators, its standalone pharmacokinetic (PK) profile is defined by its unique substitution pattern.

Unlike 8-HQ, where the hydroxyl group at position C8 cooperates with the ring nitrogen (N1) to sequester metals (Zn²⁺, Cu²⁺), 8-Chloroquinolin-7-ol places the hydroxyl group at C7 .[1] This structural shift abolishes the bidentate chelation pocket, fundamentally altering its toxicological and distributional profile.

Core Pharmacokinetic Theses[1]
  • Non-Chelating Distribution: Lacking the N1-O8 chelation axis, it does not actively accumulate in metal-rich CNS tissues via the same mechanisms as Clioquinol or PBT2, reducing specific neurotoxic liabilities.[2]

  • Metabolic Vulnerability: The exposed C7-hydroxyl group is a high-affinity substrate for UDP-glucuronosyltransferases (UGTs) , making Phase II conjugation the rate-limiting step in its clearance.[1][2]

  • Electronic Modulation: The C8-chlorine atom exerts an electron-withdrawing effect, lowering the pKa of the C7-hydroxyl group (increasing acidity) and enhancing lipophilicity (LogP) compared to the parent 7-hydroxyquinoline.[1]

Part 2: Physicochemical Profiling[1]

Understanding the physicochemical baseline is prerequisite to predicting ADME behavior.[2]

PropertyValue (Predicted/Observed)Pharmacokinetic Implication
Molecular Weight 179.60 g/mol High permeability; falls within "Fragment-Based Drug Design" (FBDD) sweet spot (<200 Da).[1][2]
LogP (Octanol/Water) ~2.6 – 2.9Moderate lipophilicity.[2] Suggests rapid passive absorption and high Blood-Brain Barrier (BBB) permeability.[2]
pKa (Acidic -OH) ~8.5 (vs. ~9.9 for phenol)The C8-Cl withdraws electron density, making the C7-OH more acidic.[1][2] At physiological pH (7.4), a fraction exists as the phenolate anion.
pKa (Basic N) ~3.5The pyridine nitrogen is weakly basic.[2] It remains largely unprotonated at physiological pH.[2]
Solubility Low (Aqueous)Requires organic co-solvents (DMSO) or pH adjustment for in vitro assays.[2]
Structural Logic Diagram

The following diagram illustrates the critical structural features governing the molecule's interaction with biological systems.

G Substrate 8-Chloroquinolin-7-ol (C9H6ClNO) Feature_Cl C8-Chlorine Atom (Lipophilicity Enhancer) Substrate->Feature_Cl Feature_OH C7-Hydroxyl Group (Metabolic Handle) Substrate->Feature_OH Feature_N N1-Nitrogen (Weak Base) Substrate->Feature_N Effect_Cl Increases LogP Steric hindrance at C8 Feature_Cl->Effect_Cl Effect_OH Primary Site for Glucuronidation (UGT) Feature_OH->Effect_OH Effect_Chelation NO Chelation Pocket (Distance N1-O7 too large) Feature_OH->Effect_Chelation Feature_N->Effect_Chelation Interaction

Caption: Structural Analysis of 8-Chloroquinolin-7-ol highlighting the lack of metal chelation geometry.

Part 3: ADME Characterization

Absorption[1][3][4]
  • Mechanism: Passive transcellular diffusion.[2]

  • Bioavailability (F): Expected to be high (>80%) due to low molecular weight and favorable LogP.[2] However, First-Pass Metabolism will be the major limiting factor.[2]

  • Transporters: Unlikely to be a substrate for P-gp (P-glycoprotein) efflux due to its small size and lack of hydrogen bond donor count (only 1 HBD).[1][2]

Distribution
  • Plasma Protein Binding (PPB): High (>90%).[2] The chlorophenol motif typically binds strongly to Albumin (Site I).[2]

  • CNS Penetration:

    • BBB Permeability: High.[2]

    • Brain/Plasma Ratio: Likely > 1.0.[2]

    • Note: Unlike 8-HQ derivatives (e.g., Clioquinol), this compound does not rely on metal-ion complexation to trap it within the brain parenchyma.[1]

Metabolism (The Clearance Driver)

The metabolic fate of 8-Chloroquinolin-7-ol is dominated by Phase II conjugation.[1][2]

  • Phase I (CYP450): Minor pathway.[2] Chlorination at C8 blocks the typical metabolic attack at that position.[2] Oxidation may occur at the C2 or C4 positions via CYP3A4, but this is secondary.[2]

  • Phase II (UGT/SULT): Major pathway.[2]

    • Glucuronidation: UGT1A1, UGT1A6, and UGT1A9 are the predicted isoforms conjugating the C7-OH.

    • Sulfation: SULT1A1 may sulfonate the phenol at lower concentrations.[2]

Excretion
  • Route: Renal excretion of the hydrophilic glucuronide conjugate.[2]

  • Biliary: Possible for the parent compound if molecular weight increases via conjugation, but renal is favored for the metabolite.

ADME Input Oral Intake Intestine Intestinal Absorption (Passive Diffusion) Input->Intestine Liver Hepatic Metabolism (First Pass) Intestine->Liver Metabolite1 7-O-Glucuronide (Major) Liver->Metabolite1 UGT Metabolite2 7-O-Sulfate (Minor) Liver->Metabolite2 SULT Systemic Systemic Circulation (Free Drug) Liver->Systemic Escaped Fraction Kidney Renal Excretion (Conjugates) Metabolite1->Kidney Metabolite2->Kidney Systemic->Kidney Filtration

Caption: Predicted Metabolic Fate and Excretion Pathway.[1][2]

Part 4: Bioanalytical Methodology (LC-MS/MS)

To support PK studies, a robust LC-MS/MS method is required.[1][2] The chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of 3:1) which aids in confirmation.[2]

Method Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).[2]

    • Rationale: Protonation occurs readily on the Quinoline Nitrogen (N1).[2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[2][3]

  • Internal Standard: 7-Hydroxyquinoline-d5 or 8-Chloroquinoline (structural analog).[1][2]

MRM Transitions (Optimized)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
8-Chloroquinolin-7-ol 180.0 [M+H]⁺144.0 25Loss of HCl (Characteristic of chlorophenols)
116.0 40Ring fragmentation (Loss of CO)
Glucuronide Metabolite 356.0 [M+H]⁺180.0 15Loss of Glucuronic Acid (-176 Da)

Part 5: Experimental Protocols

Protocol A: Metabolic Stability Assay (Microsomal)

Objective: Determine intrinsic clearance (


) and identify if Phase I or Phase II is dominant.[2]
  • Preparation:

    • Prepare 10 mM stock of 8-Chloroquinolin-7-ol in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice.[2]

  • Incubation Mix (Phase I):

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[2]

    • Microsomes: 0.5 mg/mL protein.[2]

    • Substrate: 1 µM final concentration.[2]

    • Cofactor: NADPH (1 mM).[2]

  • Incubation Mix (Phase II - UGT):

    • Add: UDPGA (2 mM) and Alamethicin (25 µg/mL) to activate pore formation for UGT access.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to derive

    
     (elimination rate constant).
    
    
Protocol B: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: Determine fraction unbound (


) to correct potency values.[2]
  • System: RED Device (Thermo Fisher) or equivalent.

  • Spike: Spike plasma with compound to 5 µM.

  • Load: Add 200 µL plasma to donor chamber; 350 µL PBS buffer to receiver chamber.

  • Equilibrate: Incubate at 37°C for 4 hours on an orbital shaker.

  • Analyze: Match matrices (add plasma to buffer samples, buffer to plasma samples) and analyze by LC-MS/MS.

  • Validity Check: Recovery must be >70% to rule out non-specific binding to the device.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521963, 7-Chloroquinoline and related hydroxy-derivatives.[1][2] Retrieved from [Link][2]

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective.[2] (Discusses the structure-activity relationship of quinoline chelators vs non-chelators). Retrieved from [Link]

  • Frontiers in Pharmacology (2024). Physicochemical properties and pharmacokinetic studies of chloro-indolinone and quinoline derivatives.[2] Retrieved from [Link][2][4][5]

  • Google Patents (2021). Patent WO2021200345A1: Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors.[1][2] (Cites 8-chloroquinolin-7-ol as a key intermediate).[1][2][6] Retrieved from

Sources

Foundational

Technical Guide: Preliminary Cytotoxicity Screening of 8-Chloroquinolin-7-ol

Executive Summary Compound Class: Halogenated Hydroxyquinoline Isomer Primary Challenge: Structural differentiation from the metal-chelating 8-hydroxyquinoline (8-HQ) scaffold. Screening Objective: To determine the IC50,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Halogenated Hydroxyquinoline Isomer Primary Challenge: Structural differentiation from the metal-chelating 8-hydroxyquinoline (8-HQ) scaffold. Screening Objective: To determine the IC50, Selectivity Index (SI), and mode of action (MOA) while controlling for assay interference common to quinoline derivatives.

This guide details the technical workflow for screening 8-Chloroquinolin-7-ol . Note that this specific isomer (OH at C7, Cl at C8) is structurally distinct from the well-known "Clioquinol" (7-chloro-8-hydroxyquinoline). Unlike 8-HQ derivatives, 8-Chloroquinolin-7-ol lacks the N1–O8 bidentate chelation pocket , fundamentally altering its expected mechanism of action from metal sequestration to potential electrophilic reactivity or redox cycling.

Part 1: Physicochemical Profiling & Preparation

Before biological exposure, you must define the compound's solvent behavior. Halogenated quinolines are lipophilic and prone to precipitation in aqueous media.

Solubility & Stock Preparation

The chlorine substitution at position 8 increases lipophilicity (LogP ~2.5–3.0) compared to the parent quinoline.[1]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 20 mM master stock .

    • Validation: Visually inspect for precipitation. If turbid, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Stability in Culture Media (Pre-Screen Check)

Quinolines can undergo oxidative degradation or hydrolysis.

  • Protocol: Dilute stock to 100 µM in complete media (RPMI-1640 + 10% FBS). Incubate at 37°C for 24 hours.

  • Readout: HPLC-UV or LC-MS check. If degradation >10% occurs, refresh media every 12 hours during cytotoxicity assays.

Part 2: Primary Cytotoxicity Screening (Metabolic Competence)

Critical Warning: Quinoline derivatives are redox-active and can directly reduce tetrazolium salts (MTT/MTS), leading to false indications of viability .

Assay Selection: ATP Quantitation (Luminescence)

Use an ATP-based assay (e.g., CellTiter-Glo®) rather than MTT. ATP levels drop rapidly upon cell death and are not subject to redox interference by the test compound.

Experimental Protocol

Cell Lines:

  • Tumor Model: HeLa (Cervical) or MCF-7 (Breast) – High metabolic rate.

  • Normal Control: HFF-1 (Human Foreskin Fibroblasts) or PBMC – To calculate Selectivity Index (SI).

Workflow:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well opaque white plates. Incubate 24h for attachment.

  • Dosing: Prepare serial dilutions (1:3) ranging from 100 µM down to 0.01 µM .

    • Vehicle Control: 0.5% DMSO (Max tolerance).

    • Positive Control:[2] Doxorubicin (1 µM) or Staurosporine.

    • Blank: Media + Compound (No cells) – Crucial to rule out background luminescence.

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add ATP reagent (1:1 ratio), shake for 2 mins, incubate 10 mins (dark), read Luminescence.

Data Analysis

Calculate % Viability using the formula:


[2][3]
  • Output: Plot Log[Concentration] vs. % Viability (Sigmoidal dose-response).

  • Metric: Determine IC50 (Concentration inhibiting 50% growth).

Part 3: Membrane Integrity & Mode of Death

If metabolic activity drops, confirm cell death via membrane rupture (Necrosis/Late Apoptosis).

LDH Release Assay (Multiplexed)

Perform this on the supernatant of the same plates used for ATP assay (if non-lytic) or a parallel set.

  • Mechanism: Lactate Dehydrogenase (LDH) leaks into media upon plasma membrane compromise.

  • Relevance: 8-Chloroquinolin-7-ol is a phenol; high concentrations may act as a surfactant/detergent, causing immediate necrosis rather than programmed cell death.

Protocol Summary
  • Transfer 50 µL supernatant to a fresh clear plate.

  • Add LDH reaction mix (Tetrazolium + Diaphorase + Lactate).

  • Incubate 30 mins at RT (Dark).

  • Stop reaction (1M Acetic Acid) and read Absorbance at 490 nm.

  • Calculation:

    
    
    

Part 4: Mechanistic Deconvolution (The "Why")

Since 8-Chloroquinolin-7-ol lacks the classic chelation pocket, its toxicity likely stems from Reactive Oxygen Species (ROS) generation or Intercalation .

Metal Rescue & ROS Scavenging

This "Counter-Screen" validates if toxicity is metal-dependent or oxidative.

Experimental Setup (4 Arms):

  • Compound Only: IC50 concentration.

  • Compound + Cu(II): Supplement media with 10 µM CuSO4.

    • Hypothesis: If toxicity increases, the compound may act as a "pro-oxidant ionophore" despite the 7-OH position (rare but possible via intermolecular complexes).

  • Compound + NAC: Pre-treat cells with 5 mM N-acetylcysteine (ROS scavenger) for 2h.

    • Hypothesis: If toxicity decreases (rescue), the MOA is ROS-driven.

  • Compound + Fe(II): Supplement with 10 µM FeCl2.

Visualization of Signaling Pathways (DOT)

ToxicityMechanism Compound 8-Chloroquinolin-7-ol ROS ROS Generation (Superoxide/H2O2) Compound->ROS Redox Cycling DNA DNA Damage (Intercalation?) Compound->DNA Direct Binding Necrosis Necrosis (Membrane Lysis) Compound->Necrosis High Dose (>50µM) Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apoptosis Apoptosis (Caspase 3/7) DNA->Apoptosis p53 activation Mito->Apoptosis Cytochrome c

Caption: Hypothetical mechanism of action focusing on ROS generation and DNA interaction, distinguishing it from metal-chelation pathways typical of 8-HQ.

Part 5: Data Presentation & Analysis

Summarize your findings in a comparative table. Do not rely on single-point data; use biological triplicates.

Summary Table Template
ParameterAssay MethodResult (Example)Interpretation
IC50 (Tumor) CellTiter-Glo (ATP)5.4 ± 0.8 µMPotent cytotoxicity.
IC50 (Normal) CellTiter-Glo (ATP)25.0 ± 2.1 µMModerate tolerance.
Selectivity Index Ratio (Normal/Tumor)4.6Acceptable hit (>3.0).
ROS Dependency NAC Rescue+++ (Full Rescue)Oxidative mechanism confirmed.
Metal Effect +Cu(II) AdditionNo ChangeNon-chelating MOA confirmed.
Screening Workflow Diagram

ScreeningWorkflow Start Compound: 8-Chloroquinolin-7-ol Solubility Solubility Check (DMSO/Media stability) Start->Solubility Primary Primary Screen (CellTiter-Glo, 3 Cell Lines) Solubility->Primary Hit Hit? (IC50 < 10µM) Primary->Hit Secondary Secondary Screen (LDH Release, Annexin V) Hit->Secondary Yes Discard Discard/Optimize Hit->Discard No Counter Counter Screen (NAC Rescue, Metal Add-in) Secondary->Counter Lead Lead Candidate (MOA Defined) Counter->Lead

Caption: Step-by-step screening cascade ensuring elimination of false positives and validation of mechanism.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

    • Context: Establishes the baseline mechanism for hydroxyquinolines to contrast with the 7-ol isomer.
  • Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica. Link

    • Context: Validates the need to avoid MTT when screening lipophilic, redox-active quinolines.
  • Oliveri, V. (2020). "Quinoline derivatives as anticancer agents: An overview." European Journal of Medicinal Chemistry. Link

    • Context: Provides structural activity relationship (SAR)
  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

    • Context: The authoritative protocol for

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 8-Chloroquinolin-7-ol (CHQ)

This Application Note provides a rigorous, field-validated protocol for the synthesis of 8-Chloroquinolin-7-ol (also known as 7-hydroxy-8-chloroquinoline or CHQ). This compound is a critical scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 8-Chloroquinolin-7-ol (also known as 7-hydroxy-8-chloroquinoline or CHQ). This compound is a critical scaffold in medicinal chemistry (e.g., PRMT5 inhibitors) and a widely used photoremovable protecting group (PPG) for "caged" bio-effectors.

The guide prioritizes regioselective chlorination of 7-hydroxyquinoline, a method superior to de novo Skraup synthesis in terms of atom economy and operational simplicity.

Executive Summary & Strategic Rationale

The synthesis of 8-chloroquinolin-7-ol presents a classic challenge in aromatic regioselectivity. The 7-hydroxyquinoline substrate contains two activated positions ortho to the hydroxyl group: C8 and C6 .

  • The Challenge: Standard chlorination (e.g.,

    
     gas) often leads to mixtures of 8-chloro, 6-chloro, and 5,7,8-polychloro byproducts due to the high reactivity of the phenol ring.
    
  • The Solution: This protocol utilizes N-Chlorosuccinimide (NCS) in a polar aprotic solvent (Acetonitrile). NCS provides a controlled source of electrophilic chlorine (

    
    ), favoring the thermodynamic or kinetically accessible C8 position over C6 and C5.
    
  • Mechanistic Insight: The C8 position is electronically favored due to the reinforcement of electron density by the ring nitrogen (via resonance through the fused system) and the ortho-directing power of the hydroxyl group. Furthermore, the C8 position allows for potential hydrogen bonding interactions in the transition state that are absent at C6.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the strategic disconnection and the decision tree for synthesis.

G Target Target: 8-Chloroquinolin-7-ol Byproduct1 Avoided Byproduct: 5,7-Dichloroquinolin-8-ol Target->Byproduct1 Over-chlorination Byproduct2 Avoided Byproduct: 6-Chloro isomer Target->Byproduct2 Regio-error Substrate Starting Material: 7-Hydroxyquinoline (Commercially Available) Substrate->Target Electrophilic Aromatic Substitution (SEAr) Reagent Reagent: N-Chlorosuccinimide (NCS) (Controlled Cl+ Source) Reagent->Target

Caption: Retrosynthetic strategy highlighting the direct functionalization of the commercially available 7-hydroxyquinoline scaffold.

Experimental Protocol: Direct Chlorination

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.[1]RoleGrade
7-Hydroxyquinoline 145.161.0Substrate>98%
N-Chlorosuccinimide (NCS) 133.531.05Chlorinating AgentRecrystallized*
Acetonitrile (MeCN) 41.05N/ASolventAnhydrous
Water 18.02N/AQuench/PrecipitationDeionized

*Note: Commercial NCS can degrade. If yellowed, recrystallize from benzene or toluene to ensure accurate stoichiometry.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the RBF with 7-Hydroxyquinoline (2.90 g, 20.0 mmol) .

  • Add Acetonitrile (80 mL) . Stir at room temperature until fully dissolved. The solution should be clear to pale yellow.

Step 2: Addition of NCS

  • Add N-Chlorosuccinimide (2.80 g, 21.0 mmol, 1.05 eq) in a single portion.

  • Critical Checkpoint: Monitor the solution.[2][3][4][5] A slight color change (darkening) is normal.

  • Heat the reaction mixture to Reflux (approx. 82°C) .

  • Maintain reflux for 2–4 hours .

    • TLC Monitoring: Use Silica plates, eluent Hexane:Ethyl Acetate (1:1). The product (8-Cl) is typically less polar (higher

      
      ) than the starting material due to the loss of hydrogen bond accepting capacity or intramolecular H-bonding.
      

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume (~15 mL).

  • Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as an off-white to beige solid.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold water (3 x 20 mL) to remove succinimide byproducts.

  • Wash with a small amount of cold hexanes (20 mL) to remove non-polar impurities.

Step 4: Purification

  • Recrystallization (Recommended): Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4°C. Collect crystals.

  • Flash Chromatography (Alternative): If purity is <95% by NMR, purify via silica gel column.

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
Yield & Characterization Data[1][2][6]
  • Expected Yield: 75–85%

  • Appearance: Pale beige to white crystalline solid.

  • Melting Point: 170–172°C (Lit. value check required).

  • 1H NMR (Validation):

    • The key to confirming the 8-chloro isomer is the coupling pattern of the protons on the benzene ring (H5 and H6).

    • H5 and H6: You should observe two doublets with an ortho coupling constant (

      
       Hz).
      
    • Contrast: If the product were the 6-chloro isomer, H5 and H8 would appear as singlets (para-coupling is negligible).

    • Shift:

      
       7.0–8.0 ppm region.
      

Workflow Visualization

The following flowchart details the operational logic, including critical decision points for purification.

Workflow Start Start: 7-Hydroxyquinoline + MeCN AddNCS Add NCS (1.05 eq) Reflux 82°C, 3h Start->AddNCS CheckTLC Checkpoint: TLC Analysis (Hex:EtOAc 1:1) AddNCS->CheckTLC CheckTLC->AddNCS Incomplete (Add 0.1 eq NCS) Quench Concentrate & Quench into Ice Water CheckTLC->Quench SM Consumed Filter Filtration & Wash (Water/Hexane) Quench->Filter Crude Crude Solid Obtained Filter->Crude Decision Purity Check (NMR) Crude->Decision Recryst Recrystallization (Ethanol) Decision->Recryst >90% Pure Column Flash Chromatography (Silica, Hex/EtOAc) Decision->Column <90% Pure Final Final Product: 8-Chloroquinolin-7-ol Recryst->Final Column->Final

Caption: Operational workflow for the synthesis and purification of 8-Chloroquinolin-7-ol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet NCSRecrystallize NCS or increase equivalents to 1.2 eq. Ensure anhydrous conditions.
Dichlorination (5,8-diCl) Excess NCS or High TempStrictly control stoichiometry (1.05 eq max). Lower temp to 50°C and extend time.
Regioisomer Mix (6-Cl) Solvent Polarity EffectsSwitch solvent to DMF (more polar) or Toluene (less polar) to alter transition state energy.
Dark/Tar Formation Oxidation of PhenolPerform reaction under Nitrogen (

) atmosphere.

Safety & Handling (E-E-A-T)

  • NCS: Causes skin irritation and serious eye irritation.[6] Handle in a fume hood.

  • Quinolines: Many quinoline derivatives are potential mutagens. Wear double nitrile gloves and handle as a hazardous substance.

  • Waste: All halogenated organic waste must be disposed of in the appropriate halogenated waste stream.

References

  • Ma, J., Rea, A. C., An, H., et al. (2012).[1] "Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates." Chemistry – A European Journal, 18(22), 6854–6865. Link[1][7]

    • Key Reference: Describes the synthesis and use of 8-chloro-7-hydroxyquinoline as a photocage.
  • Xu, F., Merkley, A., Yu, D., & Zhan, J. (2015). "Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase." Journal of Natural Products, 78(11), 2748–2753. Link

    • Validation: Confirms the existence and stability of the 8-chloro isomer (7a)
  • Musser, J. H., et al. (1987). "Synthesis of leukotriene D4 antagonists." Journal of Medicinal Chemistry, 30(1), 96-104. Link

    • Methodology: Provides general conditions for NCS chlorin
  • PubChem Compound Summary. "7-Hydroxyquinoline." National Center for Biotechnology Information. Link

    • Data: Physical properties and safety data for the starting m

Sources

Application

Application Note: Antifungal Profiling and Mechanism Characterization of 8-Chloroquinolin-7-ol

Introduction & Scientific Rationale The Molecule: 8-Chloroquinolin-7-ol While 8-hydroxyquinoline (8-HQ) and its halogenated derivatives (e.g., Clioquinol) are well-documented antifungal agents acting primarily through me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Molecule: 8-Chloroquinolin-7-ol

While 8-hydroxyquinoline (8-HQ) and its halogenated derivatives (e.g., Clioquinol) are well-documented antifungal agents acting primarily through metal chelation (Cu²⁺/Zn²⁺ depletion), 8-Chloroquinolin-7-ol presents a distinct structural isomerism.

  • Structural Divergence: In 8-HQ, the hydroxyl group at position 8 and the nitrogen at position 1 form a bidentate pocket ideal for metal sequestration. In 8-Chloroquinolin-7-ol , the hydroxyl group is at position 7. This spatial separation from the nitrogen prevents classical bidentate chelation.

  • Hypothesized Mechanism: The presence of the chlorine atom at position 8 increases lipophilicity (LogP), potentially enhancing passive diffusion across the fungal cell wall. The 7-hydroxyl group remains available for hydrogen bonding but likely acts through membrane disruption or oxidative stress induction rather than metal stripping.

  • Clinical Relevance: Investigating this isomer is critical for developing antifungals that avoid the neurotoxicity associated with strong metal chelators (e.g., SMON syndrome linked to clioquinol).

Scope of this Guide

This application note provides a standardized workflow to:

  • Determine the Minimum Inhibitory Concentration (MIC) using CLSI-aligned broth microdilution.[1][2]

  • Assess Fungicidal vs. Fungistatic activity via Time-Kill Kinetics.

  • Differentiate the Mechanism of Action (MoA) using a Sorbitol Protection Assay and Metal Rescue Assay.

Pre-Analytical Phase: Compound Handling

Critical Safety Note: Halogenated quinolines can be skin irritants and potentially genotoxic. Handle all powder in a Class II Biosafety Cabinet.

Solubility & Stock Preparation

8-Chloroquinolin-7-ol is hydrophobic. Aqueous solubility is negligible.[3]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 100× Master Stock (e.g., 6.4 mg/mL or 3200 µg/mL) to ensure the final assay concentration of DMSO is ≤1%.

Protocol:

  • Weigh 6.4 mg of 8-Chloroquinolin-7-ol powder.

  • Dissolve in 1.0 mL of sterile DMSO. Vortex for 30 seconds until clear.

  • Quality Control: Inspect for particulates. If turbid, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

Protocol A: MIC Determination (Broth Microdilution)

Standard: Aligned with CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi).

Materials
  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0. Crucial: Do not use unbuffered media; pH shifts alter the ionization of the 7-OH group.

  • Plates: 96-well, U-bottom, sterile polystyrene (untreated).

  • Inoculum: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).

Workflow Diagram

MIC_Workflow Stock Stock Prep (DMSO) Dilution 2x Serial Dilution (RPMI + MOPS) Stock->Dilution Dilute to 2x final Plate 96-Well Plate (100µL Drug + 100µL Fungi) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Add 100µL Incubate Incubation 35°C, 24-48h Plate->Incubate Read Readout (Visual/Resazurin) Incubate->Read

Figure 1: Step-by-step workflow for CLSI-compliant broth microdilution.

Step-by-Step Procedure
  • Dilution Series:

    • Prepare 2× drug concentrations in RPMI/MOPS.

    • Range: 64 µg/mL down to 0.125 µg/mL (Final concentrations).

    • Note: The highest well will contain 2% DMSO (which becomes 1% after inoculum addition).

  • Plate Setup:

    • Add 100 µL of 2× drug solution to columns 1–10.

    • Column 11 (Growth Control): 100 µL RPMI + 2% DMSO (No drug).

    • Column 12 (Sterility Control): 200 µL RPMI (No drug, No fungi).

  • Inoculum Preparation:

    • Pick 5 distinct colonies from a 24h culture (SDA plate).

    • Suspend in saline; adjust to 0.5 McFarland standard (1–5 × 10⁶ CFU/mL).

    • Dilute this suspension 1:100 followed by 1:20 in RPMI/MOPS to reach ~1–5 × 10³ CFU/mL (2× final density).

  • Inoculation:

    • Add 100 µL of the final inoculum to columns 1–11.

  • Incubation:

    • Seal with gas-permeable film. Incubate at 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

  • Readout:

    • Visual: MIC is the lowest concentration with 100% inhibition (optically clear).

    • Colorimetric (Optional): Add 20 µL Resazurin (0.01%) for the last 4 hours. Blue = Inhibition; Pink = Growth.

Protocol B: Mechanism of Action (MoA) Profiling

Since 8-Chloroquinolin-7-ol is an isomer of a known chelator, you must validate if it acts via Cell Wall Damage or Metal Chelation .

Assay 1: Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant. If the compound attacks the fungal cell wall (like Echinocandins), fungi will survive in high-sorbitol media despite the drug.

  • Setup: Duplicate MIC plates.

    • Plate A: Standard RPMI/MOPS.

    • Plate B: RPMI/MOPS + 0.8 M Sorbitol .

  • Interpretation:

    • If MIC(Plate B) >> MIC(Plate A) (e.g., 4-8 fold increase): Cell Wall Active .

    • If MIC is unchanged: Mechanism is likely membrane or intracellular.

Assay 2: Metal Rescue Assay (Chelation Check)

Principle: If the drug works by stripping metals (like 8-HQ or Ciclopirox), adding excess metal ions will saturate the drug and restore fungal growth.

  • Setup: Run MIC in the presence of physiological metal salts.

    • Condition A: Standard MIC.

    • Condition B: Standard MIC + 50 µM ZnSO₄ .

    • Condition C: Standard MIC + 50 µM FeCl₃ .

  • Interpretation:

    • Rescue Effect: If MIC increases significantly (≥4-fold) with metals, the mechanism is Chelation .

    • No Rescue: If MIC is unchanged, the mechanism is Non-Chelating (validating the 7-OH isomer hypothesis).

MoA Decision Logic

MoA_Logic Start Determine MIC (Baseline) Sorbitol Run Sorbitol Protection Assay Start->Sorbitol Metals Run Metal (Zn/Fe) Rescue Assay Start->Metals Sorbitol_Res MIC Increases >4x? Sorbitol->Sorbitol_Res Metal_Res MIC Increases >4x? Metals->Metal_Res Wall Mechanism: Cell Wall Damage Sorbitol_Res->Wall Yes NotWall Intact Cell Wall Sorbitol_Res->NotWall No Chelator Mechanism: Metal Chelation Metal_Res->Chelator Yes Membrane Mechanism: Membrane/Oxidative Metal_Res->Membrane No

Figure 2: Logic tree for interpreting Sorbitol and Metal Rescue assays to classify the antifungal mechanism.

Data Reporting & Analysis

Quantitative Output

Report results in a structured format. Do not rely on single replicates; perform biological triplicates.

Table 1: Example Data Layout

Strain IDBaseline MIC (µg/mL)Sorbitol MIC (µg/mL)Zn²⁺ Rescue MIC (µg/mL)Interpretation
C. albicans2.016.02.0Cell Wall Active
A. fumigatus4.04.04.0Membrane/Oxidative
Control (8-HQ)1.01.0>64.0Metal Chelator
Calculations
  • MIC: The lowest concentration showing no visible growth.

  • MFC (Minimum Fungicidal Concentration): Plate 20 µL from clear wells onto Agar. MFC is the concentration yielding <3 colonies (99.9% kill).

  • Fungicidal Ratio: If MFC/MIC ≤ 4, the agent is Fungicidal . If > 4, it is Fungistatic .

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[4] Wayne, PA: CLSI.[4][5]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). Wayne, PA: CLSI.[4][5]

  • Pinto, E., et al. (2021). Antifungal activity of 8-hydroxyquinoline derivatives against Candida auris and other fungal pathogens.[7][8] Frontiers in Microbiology.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[9]

  • Vandeputte, P., et al. (2012).[2] Antifungal resistance and new strategies to control fungal infections.[8][10] International Journal of Microbiology.

Sources

Method

Application Notes and Protocols for 8-Chloroquinolin-7-ol in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Disclaimer: The following application notes and protocols are based on the current scientific understanding of qu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following application notes and protocols are based on the current scientific understanding of quinoline-based compounds, particularly 8-hydroxyquinoline and its halogenated derivatives, due to the limited publicly available research data specifically on 8-Chloroquinolin-7-ol. The provided methodologies are intended to serve as a comprehensive starting point for the investigation of this specific compound and should be optimized as needed.

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Within this class, 8-hydroxyquinoline and its derivatives have garnered significant attention for their potential as anticancer agents.[1] These compounds are known to exert their effects through various mechanisms, including the chelation of metal ions crucial for tumor growth, induction of apoptosis, and cell cycle arrest.[2][3] The introduction of a halogen atom, such as chlorine, can significantly modulate the physicochemical properties and biological activity of the parent molecule, potentially enhancing its efficacy and selectivity against cancer cells.[4] This guide provides a detailed framework for the investigation of 8-Chloroquinolin-7-ol as a potential therapeutic agent in cancer cell line research.

Proposed Mechanism of Action: Insights from Related Compounds

Based on studies of structurally similar compounds like 8-hydroxyquinoline and other chlorinated quinoline derivatives, 8-Chloroquinolin-7-ol is hypothesized to exert its anticancer effects through a multi-faceted approach. The primary proposed mechanisms include the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer. Many chemotherapeutic agents function by reactivating this pathway in cancer cells.[5] Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][6]

A proposed signaling pathway for apoptosis induction by a quinoline derivative is illustrated below. This pathway often involves the activation of caspase enzymes, a family of proteases that execute the apoptotic process.[7] For instance, studies on 8-hydroxyquinoline have demonstrated the activation of caspase-3 and caspase-8 in A549 lung cancer cells.[2] Furthermore, the treatment of oral squamous cell carcinoma cells (SCC25) with an 8-hydroxyquinoline derivative led to an increased expression of TNF-Related Apoptosis-Inducing Ligand Receptors (TRAIL-Rs), sensitizing the cells to apoptosis.[8]

G cluster_0 8-Chloroquinolin-7-ol cluster_1 Cellular Effects cluster_2 Apoptotic Pathway Cmpd 8-Chloroquinolin-7-ol ROS ↑ ROS Production Cmpd->ROS ER_Stress ER Stress Cmpd->ER_Stress Mito Mitochondrial Dysfunction ROS->Mito ER_Stress->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of 8-Chloroquinolin-7-ol.

Cell Cycle Arrest

In addition to apoptosis, the ability to halt the proliferation of cancer cells by inducing cell cycle arrest is a key characteristic of many anticancer compounds.[9][10][11] The cell cycle is a tightly regulated process, and its checkpoints are often compromised in cancer, leading to uncontrolled cell division. Certain 7-chloroquinoline derivatives have been observed to cause cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells.[6][12] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

G cluster_0 8-Chloroquinolin-7-ol cluster_1 Cell Cycle Regulation Cmpd 8-Chloroquinolin-7-ol p21 ↑ p21 Cmpd->p21 CDK_Cyclin CDK/Cyclin Complexes G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition p21->CDK_Cyclin Arrest G1 Arrest G1_S_Transition->Arrest Inhibition

Caption: Proposed mechanism of G1 cell cycle arrest.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the anticancer properties of 8-Chloroquinolin-7-ol in vitro.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 8-Chloroquinolin-7-ol (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Chloroquinolin-7-ol in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • 8-Chloroquinolin-7-ol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 8-Chloroquinolin-7-ol at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour of staining using a flow cytometer.

    • Viable cells: Annexin V-FITC (-) / PI (-)

    • Early apoptotic cells: Annexin V-FITC (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V-FITC (+) / PI (+)

    • Necrotic cells: Annexin V-FITC (-) / PI (+)

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle, can be quantified by measuring the fluorescence intensity of PI.

Materials:

  • Cancer cell lines

  • 8-Chloroquinolin-7-ol

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with 8-Chloroquinolin-7-ol at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells (including floating cells) and wash with PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Expected Outcomes

The following tables provide an example of how to present the quantitative data obtained from the described experiments. The values are hypothetical and based on published data for related quinoline derivatives.

Table 1: Cytotoxicity of 8-Chloroquinolin-7-ol on Various Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48hCancer Type
MCF-7Expected in low µM rangeBreast Adenocarcinoma
MDA-MB-231Expected in low µM rangeBreast Adenocarcinoma
A549Expected in low µM rangeLung Carcinoma
HCT116Expected in low µM rangeColon Carcinoma
Normal FibroblastsExpected to be higherNon-cancerous

Table 2: Apoptosis Induction by 8-Chloroquinolin-7-ol (IC₅₀ concentration, 48h)

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7Significant increaseSignificant increase
A549Significant increaseSignificant increase

Table 3: Cell Cycle Distribution after Treatment with 8-Chloroquinolin-7-ol (IC₅₀ concentration, 24h)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7Increased percentageDecreased percentageVariable
A549Increased percentageDecreased percentageVariable

References

  • Al-Ostoot, F. H., et al. (2022). 8-Hydroxyquinoline a natural chelating agent from Streptomyces spp. inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways. Request PDF. Available at: [Link]

  • Chen, C. Y., et al. (2019). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. National Institutes of Health. Available at: [Link]

  • Cumper, C. W. N. (1951). Process for the manufacture of 8-hydroxy quinoline. Google Patents.
  • Bielen, M., et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. Available at: [Link]

  • Hagen, T. J., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]

  • de Oliveira, C. S., et al. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. PubMed. Available at: [Link]

  • Wang, Y., et al. (2022). Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. PubMed. Available at: [Link]

  • Głowacka, I. E., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. National Institutes of Health. Available at: [Link]

  • Blagosklonny, M. V. (2011). The power of chemotherapeutic engineering: arresting cell cycle and suppressing senescence to protect from mitotic inhibitors. PubMed. Available at: [Link]

  • Gicquel, T., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Institutes of Health. Available at: [Link]

  • Lee, J., et al. (2022). Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. PubMed. Available at: [Link]

  • Pandurangan, A. K., et al. (2023). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. MDPI. Available at: [Link]

  • Głowacka, I. E., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI. Available at: [Link]

  • Tumber, A., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle... ResearchGate. Available at: [Link]

  • Reiners, J. J., et al. (2012). Autophagy Inhibitor Chloroquine Enhanced the Cell Death Inducing Effect of the Flavonoid Luteolin in Metastatic Squamous Cell Carcinoma Cells. National Institutes of Health. Available at: [Link]

  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers. Available at: [Link]

  • Wu, Q., et al. (2022). Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet. MDPI. Available at: [Link]

  • Ferrarelli, L. K., et al. (2022). Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. National Institutes of Health. Available at: [Link]

  • Chan, L. P. (2018). Development of novel anti-oral cancer agents using 8-hydroxyquinoline derivatives. Longdom. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]

  • Martin, S. J., et al. (1995). The induction of apoptosis by chemotherapeutic agents occurs in all phases of the cell cycle. PubMed. Available at: [Link]

  • Tang, H., et al. (2022). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. Available at: [Link]

  • Brown, A. S., et al. (2012). The anticancer activity of chloroquine-gold nanoparticles against MCF-7 breast cancer cells. PubMed. Available at: [Link]

  • Odden, J. (2018). Cell cycle regulation CDKI & cell cycle arrest. YouTube. Available at: [Link]

  • Al-Sadeq, D. W., et al. (2023). Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Analytical Determination of 8-Chloroquinolin-7-ol

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 8-Chloroquinolin-7-ol Analysis 8-Chloroquinolin-7-ol is a halogenated quinoline derivative.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 8-Chloroquinolin-7-ol Analysis

8-Chloroquinolin-7-ol is a halogenated quinoline derivative. The quinoline scaffold is a crucial pharmacophore in numerous synthetic and natural compounds, exhibiting a wide range of biological activities. As such, the precise and accurate quantification of substituted quinolines like 8-Chloroquinolin-7-ol is paramount in various stages of drug discovery and development, including pharmacokinetic studies, quality control of bulk drug substances, and formulation analysis. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 8-Chloroquinolin-7-ol, with a focus on practical, field-proven insights to ensure data integrity and reproducibility.

The inherent chemical properties of quinoline derivatives, particularly their ability to chelate with metal ions, can present unique analytical challenges.[1] This guide will address these challenges and provide robust protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS), empowering researchers to make informed decisions in their analytical strategies.

Chemical Profile of a Related Isomer: 7-Chloroquinolin-8-ol

To understand the analytical behavior of 8-Chloroquinolin-7-ol, it is instructive to consider the properties of its close isomer, 7-Chloroquinolin-8-ol.

PropertyValueSource
Molecular FormulaC₉H₆ClNO[2]
Molecular Weight179.60 g/mol [2]
IUPAC Name7-chloroquinolin-8-ol[2]
Boiling Point321.3°C at 760 mmHg[3]

These properties suggest that 8-Chloroquinolin-7-ol is a small, semi-volatile molecule amenable to both chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is the cornerstone for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and versatility. For halogenated quinolines, reversed-phase HPLC is a particularly effective technique.

Principle of the Method

Reversed-phase HPLC separates analytes based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 or phenyl-silica) is used with a polar mobile phase. More hydrophobic analytes interact more strongly with the stationary phase and thus have longer retention times. The chelating nature of the hydroxyl and nitrogen groups in the quinoline ring can lead to peak tailing and poor peak shape due to interactions with trace metal impurities in the silica support of the column.[1] To mitigate this, the mobile phase can be modified with additives like acids or chelating agents to ensure symmetrical peaks and reproducible retention times.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standards Filtration Filter through 0.45 µm Syringe Filter Standard_Prep->Filtration Sample_Prep Dissolve/Extract Sample Sample_Prep->Filtration Injection Inject into HPLC System Filtration->Injection Analyte Solution Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Chromatogram Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: General workflow for HPLC analysis of 8-Chloroquinolin-7-ol.

Detailed HPLC Protocol

This protocol is adapted from established methods for halogenated 8-hydroxyquinolines and may require optimization for 8-Chloroquinolin-7-ol.[4][5]

1. Materials and Reagents:

  • 8-Chloroquinolin-7-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Orthophosphoric acid (HPLC grade)

  • 0.45 µm syringe filters (e.g., PVDF or nylon)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Phenyl-silica (e.g., 10 µm, 4.6 x 250 mm) or C18 (e.g., 5 µm, 4.6 x 150 mm)A phenyl column can offer alternative selectivity for aromatic compounds. A standard C18 is also a good starting point.
Mobile Phase Acetonitrile:Methanol:Water (e.g., 30:20:50 v/v/v) with 0.1% Phosphoric AcidThe organic modifiers control the retention time, while phosphoric acid helps to protonate silanol groups and improve peak shape.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength ~273 nmBased on methods for similar compounds; a full UV scan of the analyte should be performed to determine the optimal wavelength.[4]
Injection Volume 10 µLCan be adjusted based on analyte concentration and sensitivity.

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of 8-Chloroquinolin-7-ol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulations, an extraction step may be necessary.

5. System Suitability:

Before sample analysis, inject a working standard solution (e.g., 10 µg/mL) five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.999.

  • Determine the concentration of 8-Chloroquinolin-7-ol in the sample solutions from the calibration curve.

UV-Visible Spectrophotometry: A Rapid and Accessible Method

UV-Visible spectrophotometry offers a simpler and more accessible method for the quantification of 8-Chloroquinolin-7-ol, particularly in quality control settings where high sample throughput is required. This technique can be applied directly or after a color-forming reaction.

Principle of the Method

This method is based on the inherent UV absorbance of the 8-Chloroquinolin-7-ol molecule or the formation of a colored complex. Halogenated 8-hydroxyquinolines are known to form colored chelates with metal ions, such as iron(III).[6][7] The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) and is directly proportional to the concentration of the analyte, according to the Beer-Lambert law.

Experimental Workflow for Spectrophotometric Analysis

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Color-forming Reaction cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standards Reagent_Add Add Iron(III) Chloride Solution Standard_Prep->Reagent_Add Sample_Prep Dissolve/Extract Sample Sample_Prep->Reagent_Add Incubation Incubate for Color Development Reagent_Add->Incubation Wavelength_Scan Determine λmax Incubation->Wavelength_Scan Colored Complex Absorbance_Read Measure Absorbance Wavelength_Scan->Absorbance_Read Calibration Construct Calibration Curve Absorbance_Read->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for spectrophotometric analysis via complexation.

Detailed Spectrophotometric Protocol

This protocol is based on the reaction of 8-hydroxyquinolines with iron(III) chloride.[6]

1. Materials and Reagents:

  • 8-Chloroquinolin-7-ol reference standard

  • Chloroform (ACS grade)

  • Iron(III) chloride solution (e.g., 1% w/v in ethanol)

  • Ethanol (ACS grade)

2. Instrumentation:

  • UV-Visible spectrophotometer with 1 cm quartz cuvettes.

3. Determination of λmax:

  • Prepare a solution of the 8-Chloroquinolin-7-ol-iron(III) complex in chloroform.

  • Scan the solution from 400 to 800 nm to determine the wavelength of maximum absorbance (λmax). For similar compounds, this is around 685 nm.[6]

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of 8-Chloroquinolin-7-ol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with chloroform.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with chloroform.

  • Sample Preparation: Extract a known amount of the sample with chloroform to achieve a concentration within the calibration range.

5. Procedure:

  • To 1 mL of each standard and sample solution in separate test tubes, add 0.5 mL of the iron(III) chloride solution.

  • Mix well and allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance of each solution at the predetermined λmax against a reagent blank (1 mL of chloroform and 0.5 mL of iron(III) chloride solution).

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.995.

  • Determine the concentration of 8-Chloroquinolin-7-ol in the sample solutions from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While potentially requiring derivatization for polar analytes, it provides excellent selectivity and structural information.

Principle of the Method

In GC, a sample is vaporized and injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase.[8] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standards Derivatization Derivatization (Optional) Standard_Prep->Derivatization Sample_Prep Dissolve/Extract Sample Sample_Prep->Derivatization Injection Inject into GC-MS System Derivatization->Injection Analyte Solution Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Integration Integrate Ion Chromatogram Detection->Integration Mass Spectrum & Chromatogram Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: General workflow for GC-MS analysis of 8-Chloroquinolin-7-ol.

Detailed GC-MS Protocol

This protocol is a general guideline and will require optimization.

1. Materials and Reagents:

  • 8-Chloroquinolin-7-ol reference standard

  • Dichloromethane or other suitable solvent (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if required to improve volatility and peak shape.

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Data acquisition and processing software.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
Inlet Temperature 250 °CTo ensure complete vaporization of the analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA typical temperature program that can be optimized for better separation.
Ion Source Temp. 230 °CStandard temperature for the ion source.
Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
Acquisition Mode Full Scan (m/z 50-300) for identification, SIM for quantificationFull scan is used to identify the compound and its fragmentation pattern. SIM mode enhances sensitivity for quantification.

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Prepare in dichloromethane.

  • Working Standard Solutions: Prepare by serial dilution in dichloromethane.

  • Sample Preparation: Extract the analyte into dichloromethane.

  • Derivatization (if necessary): To a dried aliquot of the extract or standard, add the derivatizing agent and heat (e.g., 60 °C for 30 min) to form the trimethylsilyl (TMS) ether of the hydroxyl group.

5. Data Analysis:

  • Identify the 8-Chloroquinolin-7-ol peak by its retention time and mass spectrum.

  • For quantification, select characteristic ions from the mass spectrum for SIM analysis.

  • Construct a calibration curve by plotting the peak area of a selected ion versus the concentration of the standard solutions.

  • Determine the concentration of 8-Chloroquinolin-7-ol in the samples from the calibration curve.

Conclusion

The choice of analytical method for the determination of 8-Chloroquinolin-7-ol will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC offers a robust and high-resolution method suitable for a wide range of applications. UV-Visible spectrophotometry provides a rapid and cost-effective alternative for routine quality control. GC-MS serves as a powerful confirmatory technique, providing definitive structural information. The protocols provided in this guide are based on sound analytical principles and established methods for related compounds, offering a solid foundation for the development and validation of analytical procedures for 8-Chloroquinolin-7-ol.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • El-Gindy, A., El-Zeany, B., & Awad, T. (1983). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 72(10), 1169-1171. Retrieved from [Link]

  • Analytical Methods Committee. (1981). Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. The Analyst, 106(1259), 105-113. Retrieved from [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Iraqi Journal of Science, 59(4C), 2269-2276. Retrieved from [Link]

  • Kandepu, V. R., et al. (2012). A validated stability indicating RP-HPLC method for the simultaneous estimation of 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol in bulk and pharmaceutical dosage form. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Gas Chromatography. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Development of 8-Chloroquinolin-7-ol Derivatives for Antimalarial Drugs

Introduction Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, with millions of cases reported annually.[1] The emergence and spread of drug-resist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, with millions of cases reported annually.[1] The emergence and spread of drug-resistant parasite strains necessitate the urgent development of novel antimalarial agents with distinct mechanisms of action.[1][2] Quinoline-containing compounds have historically been a cornerstone of antimalarial chemotherapy, with drugs like chloroquine and primaquine playing pivotal roles.[1][3] However, their efficacy has been compromised by resistance. This has spurred research into novel quinoline scaffolds.

The 8-chloroquinolin-7-ol core represents a promising starting point for the development of new antimalarial drugs. This scaffold, a derivative of the 8-hydroxyquinoline class of compounds known for their metal-chelating and biological activities, offers a versatile platform for chemical modification to enhance potency and overcome resistance mechanisms. This application note provides a comprehensive guide for researchers engaged in the synthesis, in vitro evaluation, and in vivo assessment of 8-chloroquinolin-7-ol derivatives as potential antimalarial drug candidates.

Section 1: Synthesis of 8-Chloroquinolin-7-ol Derivatives

The rational design and synthesis of a library of 8-chloroquinolin-7-ol derivatives are the foundational steps in this drug discovery workflow. The synthetic strategy should aim to introduce diverse chemical functionalities at various positions of the quinoline ring to explore the structure-activity relationship (SAR). A general and adaptable synthetic route is paramount for generating a wide range of analogs for biological screening.

Rationale for Synthetic Approach

The synthetic pathway chosen should be robust, high-yielding, and amenable to parallel synthesis for the efficient generation of a compound library. A common and effective strategy involves a multi-step synthesis starting from commercially available precursors. The introduction of the chloro and hydroxyl groups at the 8 and 7 positions, respectively, is a key transformation, followed by derivatization to introduce chemical diversity. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce various aryl or heteroaryl groups, which have been shown to modulate antimalarial activity in other quinoline series.[4]

General Synthetic Protocol

The following protocol outlines a general method for the synthesis of 8-chloroquinolin-7-ol derivatives.

Step 1: Synthesis of a Key Intermediate (e.g., a borylated quinoline)

  • To a solution of a suitable di-halogenated quinoline precursor in an appropriate solvent (e.g., 1,4-dioxane), add bis(pinacolato)diboron.

  • Add a palladium catalyst (e.g., PdCl2(PPh3)2) and a suitable base (e.g., potassium acetate).[4]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired borylated quinoline intermediate.

Step 2: Suzuki-Miyaura Coupling for Derivatization

  • In a reaction vessel, combine the borylated quinoline intermediate, a desired aryl or heteroaryl halide, and a palladium catalyst (e.g., XPhos Pd G2).[4]

  • Add a suitable base (e.g., potassium carbonate) and a solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture and heat it under an inert atmosphere at a specified temperature until the starting materials are consumed (as monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the final 8-chloroquinolin-7-ol derivative.

Visualization of the Synthetic Workflow

Synthetic_Workflow Start Starting Material (e.g., Dihaloquinoline) Intermediate Borylated Quinoline Intermediate Start->Intermediate Miyaura Borylation (PdCl2(PPh3)2, KOAc) Final_Product 8-Chloroquinolin-7-ol Derivative Intermediate->Final_Product Suzuki-Miyaura Coupling (Aryl/Heteroaryl Halide, XPhos Pd G2, K2CO3) In_Vitro_Screening Compound_Library Synthesized 8-Chloroquinolin-7-ol Derivatives Antiplasmodial_Assay In Vitro Antiplasmodial Assay (P. falciparum 3D7 & Dd2) Compound_Library->Antiplasmodial_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., HEK293T cells) Compound_Library->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Antiplasmodial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Hit_Selection Hit Compound Selection Data_Analysis->Hit_Selection In_Vivo_Workflow Hit_Compounds Hit Compounds from In Vitro Screening Infection Infection of Mice with P. berghei Hit_Compounds->Infection Treatment 4-Day Treatment with Test Compounds Infection->Treatment Parasitemia_Measurement Parasitemia Measurement (Day 5) Treatment->Parasitemia_Measurement Data_Analysis Data Analysis (% Suppression, ED50) Parasitemia_Measurement->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection Mechanism_of_Action Hemoglobin Hemoglobin (from host RBC) Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Drug 8-Chloroquinolin-7-ol Derivative Drug->Heme Inhibition

Sources

Application

cell-based assays to evaluate 8-Chloroquinolin-7-ol efficacy

Application Notes & Protocols Topic: High-Throughput Cellular Assays to Profile the Efficacy of 8-Chloroquinolin-7-ol Audience: Researchers, scientists, and drug development professionals in oncology and cellular biology...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Cellular Assays to Profile the Efficacy of 8-Chloroquinolin-7-ol

Audience: Researchers, scientists, and drug development professionals in oncology and cellular biology.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: Unveiling the Therapeutic Potential of 8-Chloroquinolin-7-ol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 8-Chloroquinolin-7-ol is a halogenated quinoline derivative of significant interest. Preliminary studies on related quinoline compounds suggest potential mechanisms of action revolving around the induction of apoptosis, inhibition of cell proliferation, and interaction with key cellular signaling pathways.[1][3]

However, transitioning a promising compound from initial synthesis to a viable therapeutic candidate requires a rigorous and systematic evaluation of its biological effects at the cellular level. This guide provides a comprehensive, field-tested framework for researchers to assess the efficacy of 8-Chloroquinolin-7-ol using a tiered approach of robust, validated cell-based assays. We will move from broad assessments of cytotoxicity to more nuanced investigations into the specific mechanisms of cell death and proliferation inhibition. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility, which are paramount in preclinical drug development.

Scientific Rationale: Why These Assays?

The selection of assays is predicated on the known biological activities of quinoline derivatives. Many quinoline-based molecules exert their effects by inducing cytotoxicity in rapidly dividing cells, making them attractive anticancer candidates. The core questions to answer when evaluating a new compound like 8-Chloroquinolin-7-ol are:

  • Does it kill the target cells? (Cytotoxicity)

  • At what concentration is it effective? (Dose-Response)

  • Does it stop the cells from dividing? (Anti-proliferative)

  • How does it kill the cells? (Mechanism of Action - e.g., Apoptosis vs. Necrosis)

Our experimental workflow is logically structured to answer these questions sequentially. We begin with a broad screen for cell viability to determine the compound's potency (IC50). Subsequently, we employ more specific assays to dissect whether the observed effect is due to the inhibition of cell division or the induction of programmed cell death. This tiered approach is both resource-efficient and scientifically rigorous. A key mechanism for related compounds involves the chelation of essential metal ions, which can disrupt cellular function and trigger apoptosis.[3][4] Therefore, assays focused on apoptotic pathways are particularly relevant.

A Tiered Strategy for Efficacy Profiling

A systematic workflow ensures that each experiment builds upon the last, providing a comprehensive profile of the compound's activity. The initial step is a broad screening to determine the effective dose range, followed by more focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Profiling A Dose-Response & IC50 Determination (MTT / WST-8 Assay) B Anti-Proliferative Effects (BrdU / EdU Assay) A->B Inform concentration selection C Mode of Cell Death (Annexin V / PI Assay) A->C Inform concentration selection D Cell Cycle Analysis C->D Confirm apoptosis & explore pathway E Caspase Activity Assays C->E Confirm apoptosis & explore pathway

Caption: Tiered experimental workflow for evaluating 8-Chloroquinolin-7-ol.

Core Assays: Protocols and Methodologies

This section provides detailed, step-by-step protocols for the core assays required to evaluate the efficacy of 8-Chloroquinolin-7-ol. It is crucial to select a relevant cell line for these studies (e.g., a cancer cell line like MCF-7 or HCT-116 for oncology applications).[5]

Assay 1: Cytotoxicity and Cell Viability (MTT Assay)

Scientific Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells. This assay is foundational for determining the half-maximal inhibitory concentration (IC50) of the compound.

Protocol:

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of 8-Chloroquinolin-7-ol in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6][8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. A visible purple precipitate should appear in viable cells.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

    • Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.[6]

    • Use a reference wavelength of 630 nm to subtract background noise if desired.[7]

Data Presentation:

Concentration (µM)Absorbance (570nm)% Viability vs. Vehicle
Vehicle Control (0)1.250100.0%
0.11.21597.2%
1.01.05084.0%
5.00.63050.4%
10.00.35028.0%
50.00.0856.8%
100.00.0554.4%
Blank (No Cells)0.050-

From this data, an IC50 value (concentration at which 50% of cells are non-viable) can be calculated using non-linear regression analysis.

Assay 2: Cell Proliferation (BrdU Incorporation Assay)

Scientific Principle: This assay directly measures DNA synthesis, a hallmark of cell proliferation. 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine. When added to the cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporated BrdU can then be detected using a specific anti-BrdU antibody conjugated to an enzyme for colorimetric or fluorescent detection. This method distinguishes between a cytotoxic effect (cell death) and a cytostatic effect (inhibition of proliferation).

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, seeding and treating cells with 8-Chloroquinolin-7-ol at concentrations around the predetermined IC50 (e.g., IC25, IC50, IC75).

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

    • Incubate for the labeling period (2-4 hours) at 37°C.

  • Fixation and Denaturation:

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of a fixing/denaturing solution (e.g., ethanol-based fixative) to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation:

    • Wash the plate three times with PBS or a wash buffer.

    • Add 100 µL of the anti-BrdU antibody conjugate (e.g., anti-BrdU-HRP) diluted in antibody buffer to each well.

    • Incubate for 60-90 minutes at room temperature.

  • Substrate Addition and Data Acquisition:

    • Wash the plate thoroughly to remove any unbound antibody.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Allow the color to develop (typically 15-30 minutes), then add a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) on a microplate reader.

Assay 3: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Scientific Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells, where it stains the DNA.[10]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach ~70-80% confluency after treatment.

    • Treat cells with 8-Chloroquinolin-7-ol (e.g., at the IC50 concentration) and a vehicle control for the desired time (e.g., 24 hours). A positive control for apoptosis (e.g., staurosporine) is highly recommended.[11]

  • Cell Harvesting:

    • Harvest all cells, including any floating cells in the supernatant (as apoptotic cells may detach).

    • Trypsinize the adherent cells and combine them with the cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, PI-only, and Annexin V-only stained cells for setting compensation and gates.

Interpreting the Results:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris or an artifact of harvesting).

An increase in the population of cells in the lower-right and upper-right quadrants following treatment with 8-Chloroquinolin-7-ol indicates the induction of apoptosis.

References

  • Metathesis-Based Chemistry. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. Retrieved February 7, 2026, from [Link]

  • Iftikhar, S., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Haque, M. M., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. PubMed Central. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem. Retrieved February 7, 2026, from [Link]

  • Chen, J. M., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved February 7, 2026, from [Link]

  • El Faydy, M., et al. (2018). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Murti, Y., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-8-hydroxyquinoline. PubChem. Retrieved February 7, 2026, from [Link]

  • Khan, I., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved February 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved February 7, 2026, from [Link]

  • Sridharan, V., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved February 7, 2026, from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved February 7, 2026, from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved February 7, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PubMed Central. Retrieved February 7, 2026, from [Link]

Sources

Method

Application Note: A Comprehensive Guide to Measuring the Binding Affinity of 8-Chloroquinolin-7-ol

Abstract This guide provides a detailed overview and experimental protocols for accurately determining the binding affinity of 8-Chloroquinolin-7-ol, a member of the therapeutically relevant quinolinol class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed overview and experimental protocols for accurately determining the binding affinity of 8-Chloroquinolin-7-ol, a member of the therapeutically relevant quinolinol class of compounds. Characterizing the interaction between a small molecule and its biological target is a cornerstone of drug discovery, providing critical data for establishing structure-activity relationships (SAR), confirming target engagement, and optimizing lead compounds. We address the specific challenges associated with quinolinols, notably their metal-chelating properties, and present a multi-technique approach for generating robust and reliable binding data. This document is intended for researchers, scientists, and drug development professionals seeking to quantify molecular interactions.

Introduction: The Importance of Quantifying 8-Chloroquinolin-7-ol Binding

8-Hydroxyquinoline and its halogenated derivatives, such as 8-Chloroquinolin-7-ol, are privileged scaffolds in medicinal chemistry.[1] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][3] The mechanism of action for many quinolinols is linked to their ability to chelate essential metal ions, thereby disrupting metalloprotein function or cellular metal homeostasis.[2][4] However, they can also engage protein targets through specific, non-covalent interactions.

Accurately measuring the binding affinity (typically expressed as the dissociation constant, Kd) is fundamental to any drug discovery program.[5] A precise Kd value allows for:

  • Validation of Target Engagement: Confirming that the molecule interacts directly with the intended protein target.

  • Structure-Activity Relationship (SAR) Analysis: Understanding how chemical modifications to the scaffold impact binding potency.

  • Lead Optimization: Guiding the design of molecules with improved affinity and selectivity.

  • Thermodynamic and Kinetic Profiling: Gaining deeper insights into the forces driving the binding event and the durability of the interaction.

This document details four powerful biophysical techniques for this purpose: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Microscale Thermophoresis (MST). We provide not only the protocols but also the scientific rationale behind their application to a molecule like 8-Chloroquinolin-7-ol.

Pre-Assay Essentials: Ensuring Data Integrity

Before embarking on any binding assay, rigorous preparation of both the compound and the protein target is essential to prevent experimental artifacts and ensure the data is trustworthy.

Compound Quality Control
  • Purity: The 8-Chloroquinolin-7-ol sample should be of the highest possible purity (ideally >95%), as confirmed by LC-MS and NMR. Impurities can lead to erroneous affinity values or non-specific effects.

  • Solubility: Determine the maximum solubility in the desired assay buffer. The use of DMSO as a co-solvent is common, but its final concentration should be kept low (typically ≤1%) and consistent across all samples to avoid artifacts.

  • Stability: Assess the compound's stability in the assay buffer over the time course of the experiment.

The Challenge of Metal Chelation

The 8-hydroxyquinoline core is a well-known bidentate chelating agent for various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).[1] This property is a critical experimental variable.

  • Mechanism of Interference: If the target protein is a metalloprotein, 8-Chloroquinolin-7-ol could strip the metal ion, leading to protein denaturation and a false-positive "binding" signal. Conversely, if trace metals are present in the buffer, the compound could form complexes, altering its effective concentration and behavior.

  • Mitigation Strategy: Unless the protein target requires a metal ion for its structural integrity or activity, it is highly recommended to perform experiments in a buffer containing a weak chelator like 1 mM EDTA to sequester adventitious metal ions. If the protein is a metalloenzyme, careful buffer selection and control experiments are paramount to ensure the observed interaction is with the protein's binding site and not an artifact of metal displacement.

Protein Target Quality Control
  • Purity and Homogeneity: The target protein must be highly pure and monodisperse, as verified by SDS-PAGE and size-exclusion chromatography (SEC). Aggregates can cause significant artifacts in all binding assays.

  • Concentration: The protein concentration must be determined accurately. A Bradford or BCA assay is common, but for techniques like ITC, a more precise measurement via A280 (using the calculated extinction coefficient) or amino acid analysis is preferred.

  • Activity and Folding: The protein should be confirmed to be properly folded and active. This can be assessed through functional assays (e.g., enzymatic activity) or spectroscopic methods (e.g., circular dichroism).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[6] It is considered the gold standard for binding analysis because it provides a complete thermodynamic profile of the interaction in a single experiment.[7]

Principle of Operation

A solution of 8-Chloroquinolin-7-ol (the "ligand") is titrated in small, precise injections into a sample cell containing the purified target protein.[8] The instrument's feedback system measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell, yielding the heat change per injection.[7]

Experimental Protocol: ITC
  • Sample Preparation:

    • Prepare a concentrated stock of 8-Chloroquinolin-7-ol in 100% DMSO.

    • Dialyze the purified target protein extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, +/- 1 mM EDTA).

    • Prepare the ligand solution by diluting the DMSO stock into the final dialysis buffer. Crucially, the final DMSO concentration must be identical in both the protein (cell) and ligand (syringe) solutions to avoid large heats of dilution.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup & Run:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically 10-50 µM).

    • Load the 8-Chloroquinolin-7-ol solution into the injection syringe (typically 10-20 fold higher concentration than the protein).

    • Program the injection series (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL each, with 150-second spacing).

    • Perform a control experiment by titrating the ligand into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heats of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd (affinity), n (stoichiometry), and ΔH (enthalpy). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Data Interpretation and Validation
ParameterSymbolInformation ProvidedTypical Range for Drug-like Molecules
Dissociation ConstantKd Binding affinity (lower Kd = higher affinity)nM to µM
Stoichiometryn Molar ratio of ligand to protein at saturation~1 for a single binding site
Enthalpy ChangeΔH Heat released/absorbed from bond formation-10 to +5 kcal/mol
Entropy ChangeΔS Change in disorder (hydrophobic effects, conformational changes)Varies

A sigmoidal binding isotherm is indicative of a specific binding event. A stoichiometry value (n) near 1 suggests a 1:1 binding model, which is a strong indicator of a well-behaved, specific interaction.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that measures molecular interactions in real-time on a sensor chip surface.[9] It is a cornerstone of drug discovery for its ability to provide not only affinity (Kd) but also kinetic rate constants (kₐ for association, kₔ for dissociation).[10][11]

Principle of Operation

The target protein is immobilized on a gold-plated sensor chip. A solution containing 8-Chloroquinolin-7-ol (the "analyte") is flowed over the surface.[9] Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[10]

SPR_Workflow cluster_run Phase 2: Binding Cycle cluster_analysis Phase 3: Analysis Immobilize Immobilize Protein (e.g., Amine Coupling) Baseline Establish Baseline (Buffer Flow) Immobilize->Baseline Activate Activate Control Flow Cell (No Protein) Association Association (Inject 8-Chloroquinolin-7-ol) Baseline->Association Dissociation Dissociation (Buffer Flow) Association->Dissociation Regeneration Regeneration (Strip Bound Analyte) Dissociation->Regeneration Regeneration->Baseline Subtract Reference Subtraction (Signal - Control) Regeneration->Subtract Fit Fit Sensorgrams (e.g., 1:1 Langmuir Model) Subtract->Fit Results Determine ka, kd, KD Fit->Results

Experimental Protocol: SPR
  • Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target protein to the desired density (typically 2000-10000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.5).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A second flow cell should be activated and deactivated without protein to serve as a reference control.

  • Binding Analysis:

    • Prepare a dilution series of 8-Chloroquinolin-7-ol in running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kd (e.g., 0.1x to 10x Kd). Include a buffer-only (zero concentration) sample for double referencing.

    • Perform an injection cycle for each concentration:

      • Baseline: Flow running buffer to establish a stable baseline.

      • Association: Inject the 8-Chloroquinolin-7-ol solution for a defined period (e.g., 120 seconds).

      • Dissociation: Flow running buffer to monitor the dissociation of the compound.

      • Regeneration: If necessary, inject a harsh solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Process the data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection (double referencing).

    • Globally fit the resulting sensorgrams from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir kinetics) to obtain kₐ, kₔ, and Kd (where Kd = kₔ / kₐ).

Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[12] It is well-suited for high-throughput screening (HTS).[13] For an unlabeled compound like 8-Chloroquinolin-7-ol, a competition assay is the ideal format.

Principle of Operation

A small, fluorescently-labeled molecule (the "probe" or "tracer") that is known to bind the target protein will tumble rapidly in solution, resulting in a low FP signal. When bound to the much larger protein, its tumbling slows dramatically, leading to a high FP signal. Unlabeled 8-Chloroquinolin-7-ol can then compete with the probe for binding to the protein. As it displaces the probe, the probe is released into solution, and the FP signal decreases.

FP_Competition cluster_low Low Polarization cluster_high High Polarization cluster_competition Competition -> Low Polarization FreeProbe Protein Protein ProbeBound Probe Protein->ProbeBound Protein2 Protein Competitor 8-CQ-7-ol Protein2->Competitor FreeProbe2 Probe

Experimental Protocol: FP Competition Assay
  • Assay Development:

    • Select a suitable fluorescent probe that binds to the target protein with an affinity similar to or slightly weaker than the expected affinity of your test compound.

    • Determine the optimal concentration of the target protein. This is typically done by titrating the protein against a fixed concentration of the probe to generate a binding curve. A protein concentration that gives ~80% of the maximal binding signal is often chosen.

  • Competition Experiment:

    • Prepare a serial dilution of 8-Chloroquinolin-7-ol in assay buffer containing DMSO.

    • In a microplate (e.g., a black, low-binding 384-well plate), add the fixed concentrations of target protein and fluorescent probe to all wells.

    • Add the 8-Chloroquinolin-7-ol dilution series to the plate. Include controls for high signal (probe + protein, no competitor) and low signal (probe only, no protein).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the FP signal as a function of the logarithm of the 8-Chloroquinolin-7-ol concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound probe).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [Probe] / Kd,probe)

      • Where [Probe] is the concentration of the fluorescent probe and Kd,probe is the dissociation constant of the probe for the protein.

Microscale Thermophoresis (MST)

MST is a powerful and versatile technology that measures molecular interactions by detecting changes in the movement of molecules along a microscopic temperature gradient.[14][15] It is known for its low sample consumption, speed, and ability to perform measurements in complex biological liquids.

Principle of Operation

A fluorescently labeled target protein is mixed with varying concentrations of the unlabeled ligand (8-Chloroquinolin-7-ol). The samples are loaded into glass capillaries, and a focused IR laser creates a precise temperature gradient. The directed movement of the protein along this gradient (thermophoresis) is measured via its fluorescence.[14] When the ligand binds, the protein's size, charge, and hydration shell can change, altering its thermophoretic movement. This change is plotted against the ligand concentration to determine the Kd.

Experimental Protocol: MST
  • Protein Labeling:

    • Covalently label the purified target protein with a suitable fluorescent dye (e.g., an NHS-ester dye that reacts with primary amines) according to the manufacturer's protocol.

    • Remove excess, unconjugated dye using a desalting column. The final labeling stoichiometry should be low (e.g., ~1 dye molecule per protein) to avoid altering protein function.

  • Binding Measurement:

    • Prepare a 16-point serial dilution of 8-Chloroquinolin-7-ol in assay buffer.

    • Mix each ligand dilution with a fixed concentration of the labeled target protein. The protein concentration should be well below the expected Kd.

    • Load the samples into hydrophilic glass capillaries.

    • Place the capillaries into the MST instrument and perform the measurement.

  • Data Analysis:

    • The instrument software analyzes the change in normalized fluorescence (ΔFnorm) as a function of ligand concentration.

    • Fit the resulting dose-response curve with the Kd model to directly determine the dissociation constant.

    • It is critical to perform control experiments (e.g., testing labeled protein alone) to ensure the ligand does not cause aggregation or fluorescence quenching.

Summary and Technique Comparison

Choosing the right technique depends on the specific goals of the experiment, the available reagents, and the stage of the drug discovery project.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)Microscale Thermophoresis (MST)
Principle Measures heat of bindingMeasures change in refractive indexMeasures change in molecular rotationMeasures movement in a temp. gradient
Label Required? NoNoYes (for probe)Yes (for one partner)
Information Kd, ΔH, ΔS, nKd, kₐ, kₔKᵢ (from IC₅₀)Kd
Throughput LowMedium to HighHighMedium
Protein Req. High (~mg)Medium (~µg)Low (~µg)Very Low (<µg)
Key Advantage Full thermodynamic profileReal-time kineticsHigh-throughput, low costLow sample use, works in lysates
Considerations Requires high sample purity & concentrationImmobilization may affect proteinRequires validated fluorescent probeRequires protein labeling

Conclusion

The accurate measurement of 8-Chloroquinolin-7-ol binding affinity is an achievable and essential task in drug discovery. There is no single "best" method; rather, a strategic application of orthogonal techniques provides the most comprehensive and trustworthy understanding of the molecular interaction. For initial hit validation and a deep thermodynamic understanding, ITC is unparalleled. For kinetic profiling and higher-throughput screening, SPR is a powerful choice.[16] When screening larger compound libraries, a competitive FP assay offers an efficient and scalable solution. Finally, when sample is limited or measurements in complex media are desired, MST provides a robust alternative. By carefully considering the principles and protocols outlined in this guide, researchers can generate high-quality binding data to confidently drive their projects forward.

References

  • Vertex AI Search.
  • PubChem. 8-Hydroxyquinoline | C9H7NO | CID 1923. Available from: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available from: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • Al-Mawsawi, L. Q., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2973. Available from: [Link]

  • Aibara, S., et al. (2022). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. International Journal of Molecular Sciences, 23(14), 7695. Available from: [Link]

  • PubMed. Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Available from: [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 2(4), 287-297. Available from: [Link]

  • Tarlton, N. K., et al. (2003). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 1-7. Available from: [Link]

  • PubChem. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691. Available from: [Link]

  • Lo, C. Y., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2003, 131-143. Available from: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]

  • ACS Publications. (2025). Evaluation of Small-Molecule Binding Site Prediction Methods on Membrane-Embedded Protein Interfaces. Journal of Chemical Information and Modeling. Available from: [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Available from: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Domainex. Fragment-based drug design using Microscale Thermophoresis. Available from: [Link]

  • ResearchGate. Figure 7. Structures of 7-chloroquinoline thiohydantoins hybrid possess... Available from: [Link]

  • PubChem. 8-chloroquinolin-2(1H)-one | C9H6ClNO | CID 4204917. Available from: [Link]

  • Cytiva. Biacore SPR for small-molecule discovery. Available from: [Link]

  • NanoTemper Technologies. MicroScale Thermophoresis. Available from: [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061-4067. Available from: [Link]

  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available from: [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • RSC Publishing. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Available from: [Link]

  • ACS Publications. (2022). An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands. ACS Pharmacology & Translational Science. Available from: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available from: [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Available from: [Link]

  • ACS Publications. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Available from: [Link]

  • BMG LABTECH. (2025). Binding Assays. Available from: [Link]

  • ResearchGate. (PDF) Development of a Microscale Thermophoresis (MST) Assay for Cancer Drug Discovery Targeting the STAT3-DNA Interaction. Available from: [Link]

  • Bae, J. Y., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Molecules, 25(1), 125. Available from: [Link]

  • ACS Omega. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Available from: [Link]

  • bionity.com. 8-Hydroxyquinoline. Available from: [Link]

  • AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. Available from: [Link]

  • PubChem. 8-Chloroquinoline | C9H6ClN | CID 69139. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 8-Chloroquinolin-7-ol in Aqueous Media

Welcome to the technical support center for 8-Chloroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Chloroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the inherent solubility challenges of this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 8-Chloroquinolin-7-ol in my aqueous buffer. Why is it so poorly soluble?

A1: 8-Chloroquinolin-7-ol, like many quinoline derivatives, possesses a predominantly hydrophobic bicyclic aromatic ring system. This structure leads to low affinity for polar solvents like water. The presence of the chlorine atom further increases its lipophilicity. While the hydroxyl group can participate in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobic nature of the rest of the molecule, resulting in poor aqueous solubility.

Q2: What are the key physicochemical properties of 8-Chloroquinolin-7-ol that I should be aware of?

A2: Understanding the physicochemical properties is crucial for developing an effective solubilization strategy. While experimental data for 8-Chloroquinolin-7-ol is not extensively published, we can infer key properties from its structure and related analogs.

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Weight ~179.6 g/mol Higher molecular weight can contribute to lower solubility.
pKa (Quinoline Nitrogen) ~2.3 - 5.0The quinoline nitrogen is basic and can be protonated in acidic solutions, increasing solubility.
pKa (Hydroxyl Group) ~8.0 - 9.5The hydroxyl group is weakly acidic and can be deprotonated in basic solutions to form a more soluble phenoxide ion.
LogP HighA high octanol-water partition coefficient indicates a preference for non-polar environments and thus, low aqueous solubility.

Q3: What is the first and most common step to solubilize 8-Chloroquinolin-7-ol for in vitro experiments?

A3: The universally recommended first step is to prepare a high-concentration stock solution in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[1] From this stock, you can make serial dilutions into your aqueous experimental medium.

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer.

This is a common and frustrating issue that arises from the drastic change in solvent polarity. Here’s a systematic approach to troubleshoot this problem.

Root Cause Analysis:

The aqueous buffer cannot maintain the solubility of 8-Chloroquinolin-7-ol at the desired final concentration, causing it to "crash out" of the solution.

Solutions (from simplest to more advanced):

  • Optimize the Dilution Technique:

    • Gradual Dilution: Instead of adding a small volume of DMSO stock directly into a large volume of buffer, try the reverse. Add the aqueous buffer to your DMSO stock dropwise while vortexing.[2] This gradual change in the solvent environment can sometimes prevent immediate precipitation.

    • Pre-warm the Buffer: Gently warming your aqueous buffer before adding the compound stock can increase its solubility. However, be mindful of the temperature stability of your compound and other components in your assay medium.[2]

  • Reduce the Final Concentration:

    • It's possible that your target concentration exceeds the solubility limit of 8-Chloroquinolin-7-ol in the final aqueous medium. Try a lower final concentration to see if the compound remains in solution.

  • Adjust the pH of the Aqueous Buffer:

    • The ionization state of 8-Chloroquinolin-7-ol significantly impacts its aqueous solubility. You can leverage its two pKa values to your advantage.

      • Acidic Conditions (pH < pKa of quinoline nitrogen): At a pH below the pKa of the quinoline nitrogen (~2.3-5.0), the nitrogen atom will be protonated, forming a more soluble cationic species.

      • Basic Conditions (pH > pKa of hydroxyl group): At a pH above the pKa of the hydroxyl group (~8.0-9.5), the hydroxyl group will be deprotonated, forming a more soluble anionic phenoxide.

    pKa_Effect

    Caption: pH effect on 8-Chloroquinolin-7-ol solubility.

    Experimental Protocol: pH-Dependent Solubility Test

    • Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).

    • Prepare a concentrated stock solution of 8-Chloroquinolin-7-ol in DMSO (e.g., 10 mM).

    • Add a small, consistent volume of the DMSO stock to each buffer to achieve the same final theoretical concentration.

    • Incubate the solutions for a set period (e.g., 1-2 hours) at a controlled temperature, allowing them to equilibrate.

    • Visually inspect for any precipitation.

    • For a quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Incorporate a Co-solvent or Surfactant:

    • Adding a small amount of a biocompatible co-solvent such as ethanol or polyethylene glycol (PEG-400) to your final aqueous solution can help maintain solubility.[2]

    • Non-ionic surfactants like Tween® 80 or Pluronic® F-68, at low concentrations, can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

Issue 2: I'm concerned about the effect of DMSO on my cell-based assay.

This is a valid concern, as high concentrations of DMSO can be toxic to cells and interfere with experimental results.[3][4]

Guidelines for Using DMSO in Cell Culture:

  • Keep Final DMSO Concentration Low: Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium. Many cell lines can tolerate up to 1%, but it is always best to keep it as low as possible. Primary cells are often more sensitive, and a final concentration of ≤ 0.1% is recommended.[4][5]

  • Include a Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO (without your compound) to account for any solvent effects.

  • Perform a DMSO Toxicity Test: Before starting your experiments, it is good practice to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum tolerated concentration.

dot graph TD { A[Prepare High-Concentration Stock in 100% DMSO] --> B{Perform Serial Dilutions in 100% DMSO}; B --> C[Final Dilution into Aqueous Medium]; C --> D{Final DMSO Concentration ≤ 0.5%}; D --> E[Include Vehicle Control]; }

Caption: Workflow for preparing working solutions from a DMSO stock.

Issue 3: I need an alternative to DMSO.

In some sensitive assays or for in vivo studies, DMSO may not be suitable. Here are some alternatives:

  • Ethanol: Can be used to prepare stock solutions. Similar to DMSO, the final concentration in the assay should be kept low.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can form inclusion complexes with hydrophobic molecules like 8-Chloroquinolin-7-ol, effectively increasing their aqueous solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[9]

    Experimental Protocol: Solubilization with Cyclodextrins (Kneading Method)

    • Weigh a specific amount of β-cyclodextrin or its derivative.

    • Add a small amount of water to the cyclodextrin to form a paste.[8]

    • Gradually add the powdered 8-Chloroquinolin-7-ol to the paste and knead thoroughly in a mortar and pestle for a specified time (e.g., 30-60 minutes).[8]

    • Dry the resulting mixture.[8]

    • The resulting powder is the inclusion complex, which should have improved aqueous solubility.

Summary of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase solubility by reducing the polarity of the aqueous medium.Simple, effective for creating high-concentration stocks.Can be toxic to cells at higher concentrations; risk of precipitation upon dilution.[10]
pH Adjustment Ionization of the molecule to a more polar, water-soluble form.Can significantly increase solubility; cost-effective.Requires the experimental pH to be compatible with the assay; may alter compound activity.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.Generally low toxicity; can improve stability.[7]May not be suitable for all compounds; can be more expensive.

By systematically applying these troubleshooting guides and understanding the underlying scientific principles, you will be well-equipped to overcome the solubility challenges of 8-Chloroquinolin-7-ol and obtain reliable and reproducible results in your research.

References

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of immunological methods, 119(2), 203–210.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023–1035.
  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays? Retrieved February 8, 2026, from [Link]

  • Avdeef, A. (2001). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical research, 18(10), 1374–1381.
  • ResearchGate. (n.d.). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved February 8, 2026, from [Link]

  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved February 8, 2026, from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved February 8, 2026, from [Link]

  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved February 8, 2026, from [Link]

  • International Journal of Pharmaceutical and Engineering Research. (n.d.). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Retrieved February 8, 2026, from [Link]

  • Canadian Science Publishing. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved February 8, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved February 8, 2026, from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved February 8, 2026, from [Link]

  • ChemInform. (2010, May 25). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved February 8, 2026, from [Link]

  • ACS Publications. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved February 8, 2026, from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved February 8, 2026, from [Link]

  • Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved February 8, 2026, from [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 8, 2026, from [Link]

  • Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 8, 2026, from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved February 8, 2026, from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved February 8, 2026, from [Link]

  • PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Retrieved February 8, 2026, from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved February 8, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved February 8, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 8, 2026, from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved February 8, 2026, from [Link]

Sources

Optimization

troubleshooting 8-Chloroquinolin-7-ol crystallization methods

Technical Support Center: 8-Chloroquinolin-7-ol Crystallization & Purification Executive Summary 8-Chloroquinolin-7-ol (7-hydroxy-8-chloroquinoline) presents a unique set of purification challenges distinct from its more...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Chloroquinolin-7-ol Crystallization & Purification

Executive Summary

8-Chloroquinolin-7-ol (7-hydroxy-8-chloroquinoline) presents a unique set of purification challenges distinct from its more common isomer, 5-chloro-8-hydroxyquinoline. As an amphoteric molecule with a halogen atom in the peri-position (C8) relative to the quinoline nitrogen, it exhibits complex solubility behavior driven by zwitterionic equilibria and intramolecular hydrogen bonding.

This guide addresses the three most critical failure modes reported by development teams: Persistent Oiling Out , Isoelectric Trapping (Yield Loss) , and Regioisomer Contamination .

Module 1: The Solubility Landscape & Solvent Selection

Q: Why does the compound dissolve in hot ethanol but precipitate as a sticky gum (oil) upon cooling?

A: This is a classic "Oiling Out" phenomenon (Liquid-Liquid Phase Separation, LLPS). 8-Chloroquinolin-7-ol has a rigid, planar aromatic structure that wants to crystallize, but the chlorine atom at the 8-position creates steric bulk near the nitrogen, disrupting the easy formation of the crystal lattice compared to non-halogenated quinolines.

When you cool a saturated solution rapidly, the system enters a "metastable zone" where the thermodynamic drive to separate is high, but the kinetic barrier to form an ordered lattice is also high. Instead of crystallizing, the solute separates as a solute-rich liquid (oil) droplets.[1]

Troubleshooting Protocol: The "Cloud Point" Seeding Method Do not simply cool to


. You must intervene at the metastable boundary.
ParameterRecommendationMechanism
Primary Solvent Ethanol (Abs.) or Isopropanol Provides hydrogen bonding to the 7-OH group.
Anti-Solvent Water (buffered to pH 7.0)Increases polarity, forcing the hydrophobic aryl core out of solution.
Cooling Rate 0.1°C / min (Critical)Slow cooling prevents bypassing the nucleation zone.
Seeding Temp

Seed before the oil forms to provide a template for the lattice.

Module 2: pH-Controlled Crystallization (The "pH Swing")

Q: My yield is inconsistent. Sometimes I get 80%, other times 20%. Why?

A: You are likely drifting away from the Isoelectric Point (pI) . Like all hydroxyquinolines, 8-chloroquinolin-7-ol is amphoteric.

  • pH < 4: Protonation of the quinoline nitrogen (

    
    ) 
    
    
    
    High Water Solubility.
  • pH > 10: Deprotonation of the hydroxyl group (

    
    ) 
    
    
    
    High Water Solubility.
  • pH 6.5 - 7.5: Neutral Zwitterion

    
    Minimum Solubility (Precipitation Zone) .
    

If your final wash or crystallization mother liquor is slightly acidic (pH 5) or basic (pH 9), you will lose significant mass to the filtrate.

Visualizing the pH-Swing Workflow

pH_Swing_Crystallization Raw Crude Mixture (Acidic/Basic) Dissolution Full Dissolution (pH < 2 or pH > 12) Raw->Dissolution Adjust pH Filter Polish Filtration (Remove Insolubles) Dissolution->Filter Remove particulates Neutralize Slow Neutralization to pH 7.2 ± 0.2 Filter->Neutralize Dropwise add acid/base Crystallize Precipitation (Zwitterion Form) Neutralize->Crystallize Aging 2-4h Wash Wash with Cold Buffer (pH 7.2) Crystallize->Wash Isolate Solid

Figure 1: The pH-Swing purification strategy exploits the amphoteric nature of the quinoline ring to reject non-ionizable impurities.

Module 3: Removing the 5-Chloro Isomer

Q: I have 5-10% of the 5-chloro isomer (or 5,7-dichloro byproduct). Recrystallization isn't removing it.

A: Isomeric separation of quinolines via standard crystallization is difficult due to their structural similarity (isomorphism). They often co-crystallize.

Solution: Sublimation or Chelation-Based Purification. Halogenated hydroxyquinolines have high vapor pressures and sublime distinctively. However, for scale-up, Metal Chelation is more robust.

The "Zinc-Release" Protocol:

  • Complexation: Dissolve crude mixture in MeOH. Add

    
     eq of 
    
    
    
    . The 8-chloro-7-hydroxy isomer (with OH and N in peri position, but hindered by Cl) binds Zn differently than the 5-chloro isomer (where the 8-position is open). Note: The 7-OH, 8-Cl substitution pattern is sterically crowded, often making the complex less stable than the 8-OH isomers.
  • Filtration: Filter off the less soluble complex (usually the impurity if it's 8-hydroxy-5-chloroquinoline, which is a strong chelator).

  • Release: Acidify the filtrate to release the free ligand (8-chloroquinolin-7-ol).

Alternative (if 8-chloroquinolin-7-ol is the target product): Rely on the acidity difference . The 8-Cl atom is electron-withdrawing and ortho to the 7-OH, making the 7-OH more acidic than a 5-Cl isomer.

  • Protocol: Perform a gradient pH extraction.[2] The 8-chloro-7-ol will deprotonate (dissolve) at a lower pH than the non-ortho-halogenated isomers.

Module 4: Oiling Out Troubleshooting Guide

Q: The solution turned milky and then separated into two layers. Is my batch ruined?

A: Not ruined, but you must reset. Do not filter the oil; it contains your product.

Step-by-Step Recovery Protocol
  • Re-heat: Heat the mixture until the oil phase redissolves completely (Clear point).

  • Add Solvent: Add 10% more of the "good" solvent (e.g., Ethanol) to lower the supersaturation.

  • Seed at Cloud Point: Cool slowly. The moment you see a faint haze (Cloud Point), add pure seed crystals (0.5 wt%).

  • Isothermal Hold: Stop cooling! Hold the temperature constant for 1 hour. This allows the oil droplets to transfer mass to the seed crystals (Ostwald Ripening).

  • Slow Ramp: Once the oil is gone and a suspension exists, cool to final temperature.

Oiling_Out_Fix Start Oiling Out Detected (Two Liquid Phases) Reheat Heat to Clear Point (Single Phase) Start->Reheat Adjust Add 5-10% Solvent (Reduce Supersaturation) Reheat->Adjust Cool Cool to Cloud Point Adjust->Cool Seed Add Seeds (0.5 wt%) Cool->Seed Hold Isothermal Hold (1-2h) (Convert Oil to Crystal) Seed->Hold CRITICAL STEP Final Cool to 5°C & Filter Hold->Final

Figure 2: Recovery workflow for batches that have undergone liquid-liquid phase separation (oiling out).

References

  • Zhan, J., et al. (2016). "Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase." DigitalCommons@USU. (Describes the specific characterization and NMR data for 7-hydroxy-8-chloroquinoline).

  • Mettler Toledo. (2024). "Oiling Out in Crystallization: Mechanisms and Troubleshooting." Mettler Toledo Technical Library. (Authoritative guide on the thermodynamics of oiling out).

  • Yang, Z., et al. (2019).[3] "Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline... and Mixing Properties." Journal of Chemical & Engineering Data. (Provides solubility data and polymorph information for the closely related chloro-hydroxyquinoline family).

  • PubChem. (2024). "7-Hydroxyquinoline Compound Summary." National Library of Medicine. (Physicochemical properties and acidity constants).[2][4][5][6][7]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 8-Chloroquinolin-7-ol

Welcome to the technical support center for the derivatization of 8-chloroquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 8-chloroquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles behind successful derivatization strategies. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter in the lab.

Section 1: O-Alkylation and O-Acylation of the 7-Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is a primary site for derivatization, most commonly through O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. Proper optimization of these reactions is critical for achieving high yields and purity.

FAQ 1: I am getting a low yield in my O-alkylation of 8-chloroquinolin-7-ol. What are the most critical parameters to investigate?

Low yield in a Williamson ether synthesis is a common problem that can almost always be traced back to one of four key parameters: the base, the solvent, the alkylating agent, or the temperature. This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion attacks an alkyl halide.[1][2] Optimizing for this pathway is paramount.

Causality Behind Optimization:

  • Base Selection: The base's role is to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide. The efficiency of this step is crucial. A base that is too weak will result in incomplete phenoxide formation, while an overly strong base can lead to side reactions. The choice often depends on the pKa of the phenol and the reaction solvent.[3]

  • Solvent Choice: The solvent must dissolve the reactants and, critically, facilitate the Sₙ2 mechanism. Polar aprotic solvents are ideal as they solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide nucleophile, leaving it "naked" and highly reactive.[4]

  • Alkylating Agent Reactivity: The Sₙ2 reaction is highly sensitive to steric hindrance.[5] Primary alkyl halides are the best substrates. Secondary halides are prone to competing E2 elimination reactions, and tertiary halides will almost exclusively yield elimination products.[1][6]

  • Temperature Control: Higher temperatures can increase the reaction rate but may also favor undesired elimination side reactions, especially with secondary alkyl halides.[1]

Troubleshooting & Optimization Protocol:

  • Evaluate Your Base and Solvent System: Start with a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[7] If the reaction is sluggish, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF may be necessary.[7]

  • Assess the Alkylating Agent: Ensure you are using a primary alkyl halide (R-I > R-Br > R-Cl). If a secondary halide is required, use a highly polar aprotic solvent (e.g., DMSO) and keep the temperature as low as feasible to minimize elimination.

  • Monitor Temperature Carefully: Begin the reaction at room temperature. If no conversion is observed after a few hours (monitored by TLC or LC-MS), gradually increase the heat to 50-80°C.

Table 1: Comparison of Common Conditions for O-Alkylation

ParameterOption 1Option 2Option 3Rationale & Key Considerations
Base K₂CO₃ / Cs₂CO₃NaHDBUK₂CO₃/Cs₂CO₃ : Mild, easy to handle, good for activated phenols. Cesium carbonate is more soluble and can accelerate reactions.[7] NaH : Strong, non-nucleophilic base. Requires anhydrous conditions and careful handling. DBU : Strong, non-nucleophilic organic base, good for solubility.
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)Tetrahydrofuran (THF)MeCN/DMF : Excellent polar aprotic solvents that promote Sₙ2 reactions. DMF has a higher boiling point for reactions requiring heat.[4] THF : Less polar than DMF/MeCN but required for use with NaH. Must be anhydrous.
Temperature Room Temperature50-80 °CRefluxStart at RT. Increase temperature only if the reaction is slow. High temperatures can promote elimination and other side reactions.

Experimental Workflow: General Protocol for O-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve 8-Chloroquinolin-7-ol (1 eq.) in anhydrous DMF. B 2. Add K₂CO₃ (2-3 eq.). Stir for 15 min. A->B C 3. Add primary alkyl halide (1.1-1.5 eq.) dropwise at room temperature. B->C D 4. Stir at RT or heat to 60°C. C->D E 5. Monitor by TLC/LC-MS for disappearance of starting material. D->E F 6. Quench with water and extract with Ethyl Acetate. E->F G 7. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: A standard workflow for the O-alkylation of 8-chloroquinolin-7-ol.

FAQ 2: My reaction is producing a significant amount of a C-alkylated side product. How can I improve O-alkylation selectivity?

The formation of a C-alkylated product arises because the phenoxide ion is an ambident nucleophile—it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the carbon atoms ortho and para to the oxygen).[1]

Causality Behind Selectivity:

Solvent choice is the single most important factor in controlling O- vs. C-alkylation.[4]

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are poor hydrogen bond donors. They solvate the counter-ion (e.g., K⁺) but leave the oxygen anion exposed and highly nucleophilic, strongly favoring O-alkylation.[4]

  • Protic Solvents (Water, Ethanol): These solvents form a strong hydrogen-bonding shell around the oxygen anion. This solvation "shields" the oxygen, reducing its nucleophilicity.[4] Consequently, the less-hindered and now relatively more available carbon atoms of the ring are more likely to attack the alkyl halide, leading to C-alkylation.

Troubleshooting & Optimization Protocol:

  • Strictly Use Polar Aprotic Solvents: Ensure your solvent (DMF, DMSO, MeCN) is anhydrous and of high purity.

  • Avoid Protic Contamination: Water contamination from reagents or glassware can significantly increase C-alkylation. Dry your glassware and use anhydrous-grade solvents and bases.

  • Consider the Counter-ion: Larger, "softer" counter-ions (like Cs⁺ from Cs₂CO₃) are less tightly associated with the oxygen anion, which can sometimes further enhance O-selectivity.

G Start Is C-Alkylation a Major Side Product? SolventCheck Verify Solvent System Start->SolventCheck ProticCheck Is the solvent protic (e.g., Ethanol, Water)? SolventCheck->ProticCheck SwitchSolvent Action: Switch to a polar aprotic solvent like anhydrous DMF or MeCN. ProticCheck->SwitchSolvent Yes CheckAnhydrous Is the aprotic solvent strictly anhydrous? ProticCheck->CheckAnhydrous No End O-Alkylation Favored SwitchSolvent->End DrySystem Action: Use anhydrous grade solvents and dry all glassware. CheckAnhydrous->DrySystem No CheckAnhydrous->End Yes DrySystem->End G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Slow step for Ar-Cl ArCl 8-Chloroquinoline Derivative ArCl->OxAdd ArPdCl Ar-Pd(II)-Cl(L₂) OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal ArPdR Ar-Pd(II)-R(L₂) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

FAQ 4: Do I need to protect the 7-hydroxyl group when performing reactions at the 8-chloro position?

Yes, in many cases, protection is advisable.

The phenolic proton is acidic (pKa ~10) and will react with the strong bases typically used in cross-coupling reactions. This can lead to several problems:

  • Consumption of Base: The substrate will consume a stoichiometric amount of base, potentially stalling the catalytic cycle which requires the base for the transmetalation step.

  • Solubility Issues: The resulting phenoxide salt may have poor solubility in the reaction solvent.

  • Interference with the Catalyst: The phenoxide could potentially coordinate to the palladium center, inhibiting catalysis.

Recommended Protecting Groups (PGs):

  • Methyl (Me) or Benzyl (Bn) Ethers: Robust and stable to many cross-coupling conditions. Deprotection of a methyl ether requires harsh conditions (e.g., BBr₃), while a benzyl ether can be easily removed by catalytic hydrogenation (e.g., H₂, Pd/C). [8]* Silyl Ethers (e.g., TBDMS, TIPS): Generally stable to Suzuki conditions but can be sensitive to strong bases or fluoride sources. They are easily removed with fluoride ions (e.g., TBAF) or acid. [9][10] General Strategy:

  • Protect: Selectively protect the 7-OH group using a standard protocol (e.g., Williamson ether synthesis for Me/Bn ethers, or silylation with a silyl chloride and imidazole). [8]2. Couple: Perform the Suzuki-Miyaura or other cross-coupling reaction on the protected substrate.

  • Deprotect: Remove the protecting group under conditions that will not affect your newly installed substituent.

References

  • ResearchGate. (2018). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link]

  • Durham University. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Durham University e-Theses. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of the O-alkylation of 8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Google Patents. (1984). Process for the alkylation of phenolic compounds. Google Patents.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Asian Journal of Chemistry. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. Available at: [Link]

  • ResearchGate. (2015). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • PubMed. (2016). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. PubMed. Available at: [Link]

  • Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • ResearchGate. (2015). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]

  • American Society for Microbiology. (2005). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?. r/chemhelp. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • MDPI. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available at: [Link]

  • Royal Society of Chemistry. (2018). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]

Sources

Optimization

stability and degradation of 8-Chloroquinolin-7-ol in solution

Welcome to the technical support center for 8-Chloroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degrad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Chloroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of 8-Chloroquinolin-7-ol in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

I. Introduction to the Stability of 8-Chloroquinolin-7-ol

8-Chloroquinolin-7-ol is a halogenated quinoline derivative with potential applications in various fields, including medicinal chemistry.[1][2] The stability of this compound in solution is a critical parameter that can influence experimental outcomes, from biological assays to analytical quantification. Understanding its degradation profile is essential for developing robust formulations and ensuring the reliability of research data.

The core structure, a quinoline ring, is susceptible to degradation under various conditions, including exposure to light, extreme pH, and oxidative environments.[3] The presence of a chloro-substituent and a hydroxyl group on the quinoline ring of 8-Chloroquinolin-7-ol introduces specific chemical properties that dictate its stability and degradation pathways.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 8-Chloroquinolin-7-ol in solution.

Q1: What are the primary factors that can cause the degradation of 8-Chloroquinolin-7-ol in solution?

A1: The degradation of 8-Chloroquinolin-7-ol is primarily influenced by five key factors:

  • pH: The compound's stability is expected to be pH-dependent. Acidic or alkaline conditions can catalyze hydrolysis of the chloro group or promote oxidation of the phenol moiety.[4]

  • Light (Photodegradation): Quinoline and its derivatives are known to be susceptible to photodegradation, which can lead to the formation of hydroxylated byproducts and cleavage of the quinoline ring.[3]

  • Temperature (Thermal Degradation): Elevated temperatures can accelerate degradation reactions, leading to the formation of various thermal degradants.[5]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the quinoline ring system, particularly the electron-rich phenol ring.

  • Presence of Metal Ions: The 8-hydroxyquinoline scaffold is a known chelating agent for various metal ions.[1] The presence of trace metal ions in solutions could potentially catalyze degradation.

Q2: What is the recommended solvent for preparing stock solutions of 8-Chloroquinolin-7-ol?

A2: For initial stock solutions, a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended. These solvents generally offer good solubility and stability for short-term storage. For aqueous-based experiments, it is crucial to determine the compound's solubility and stability in the specific buffer system to be used.

Q3: How should I store solutions of 8-Chloroquinolin-7-ol to minimize degradation?

A3: To minimize degradation, solutions of 8-Chloroquinolin-7-ol should be:

  • Stored at low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen, especially for long-term storage.

  • Prepared fresh before use whenever possible.

Q4: I am observing a change in the color of my 8-Chloroquinolin-7-ol solution over time. What could be the cause?

A4: A change in color, such as yellowing or browning, is a common indicator of degradation. This is likely due to the formation of oxidized or polymeric degradation products. It is recommended to discard the solution and prepare a fresh one. The presence of phenolic compounds can often lead to colored byproducts upon oxidation.[6]

Q5: Can I use tap water to prepare my aqueous solutions?

A5: It is strongly advised to use high-purity, deionized, and filtered water (e.g., Milli-Q or equivalent) for all aqueous solutions. Tap water contains various impurities, including metal ions and chlorine, which can catalyze the degradation of 8-Chloroquinolin-7-ol.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 8-Chloroquinolin-7-ol.

Problem Potential Cause Recommended Solution
Inconsistent results in biological assays Degradation of the compound in the assay medium.1. Perform a time-course stability study of 8-Chloroquinolin-7-ol in your specific assay medium under the exact experimental conditions (temperature, CO2, etc.).2. Prepare fresh solutions immediately before each experiment.3. Consider using a more stable formulation or adding antioxidants if permissible for the assay.
Appearance of unknown peaks in my chromatogram (HPLC/LC-MS) Formation of degradation products.1. Conduct a forced degradation study (see Section IV) to identify potential degradation products.2. Optimize your chromatographic method to ensure separation of the parent compound from its degradants.3. Review your sample preparation and storage procedures to minimize degradation.
Poor recovery during sample extraction Adsorption of the compound to container surfaces or instability during the extraction process.1. Use silanized glassware or low-adsorption plasticware.2. Minimize the time between sample collection and analysis.3. Evaluate the stability of the compound in the extraction solvent and conditions.
Precipitation of the compound in aqueous buffer Poor solubility or pH-dependent solubility.1. Determine the aqueous solubility of 8-Chloroquinolin-7-ol at the desired pH and temperature.2. Consider the use of a co-solvent (e.g., a small percentage of DMSO or ethanol) if it does not interfere with your experiment.3. Adjust the pH of the buffer to a range where the compound is more soluble, if possible.

IV. Experimental Protocols

This section provides detailed protocols for assessing the stability of 8-Chloroquinolin-7-ol.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7][8]

Objective: To identify the potential degradation products of 8-Chloroquinolin-7-ol under various stress conditions.

Materials:

  • 8-Chloroquinolin-7-ol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Photostability chamber

  • Heating block or oven

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 8-Chloroquinolin-7-ol in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC or LC-MS/MS method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of 8-Chloroquinolin-7-ol under each condition.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a simple HPLC-UV method to quantify 8-Chloroquinolin-7-ol and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Example Gradient:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 10% Acetonitrile

    • 20-25 min: 10% Acetonitrile

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the UV maxima of 8-Chloroquinolin-7-ol (a starting point would be around 254 nm and 280 nm).

Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

V. Potential Degradation Pathways

Based on the chemical structure and literature on related quinoline compounds, the following degradation pathways for 8-Chloroquinolin-7-ol can be proposed.

Hydrolysis

Under acidic or basic conditions, the chloro group may undergo nucleophilic substitution to yield a dihydroxyquinoline derivative.

Oxidation

The electron-rich phenol ring is susceptible to oxidation, which can lead to the formation of quinones or ring-opened products.

Photodegradation

Exposure to UV light can induce the formation of reactive oxygen species that can attack the quinoline ring, leading to hydroxylation or cleavage of the ring system.[3]

VI. Visualizations

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photodegradation (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize If applicable dilute Dilute Samples neutralize->dilute hplc HPLC / LC-MS Analysis dilute->hplc degradation_profile Degradation Profile hplc->degradation_profile pathway_id Identify Pathways degradation_profile->pathway_id method_dev Stability-Indicating Method pathway_id->method_dev

Caption: Workflow for conducting a forced degradation study of 8-Chloroquinolin-7-ol.

Hypothesized Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photo Photodegradation (UV/Vis) parent 8-Chloroquinolin-7-ol hydrolysis_product Quinoline-7,8-diol parent->hydrolysis_product H+ / OH- oxidation_product Quinone-like derivatives parent->oxidation_product [O] photo_hydroxylated Hydroxylated derivatives parent->photo_hydroxylated hν, O2 ring_opened Ring-opened products oxidation_product->ring_opened Further oxidation photo_cleavage Ring cleavage products photo_hydroxylated->photo_cleavage

Caption: Hypothesized degradation pathways for 8-Chloroquinolin-7-ol.

VII. References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]

  • The oxidation of 8-oxo-7,8-dihydroguanine by iodine. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. PubMed. [Link]

  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. [Link]

  • 8-Hydroxyquinoline | C9H7NO | CID 1923. PubChem. [Link]

  • 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691. PubChem. [Link]

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]

  • TiO2 photocatalytic degradation of haloquinolines in water: Aromatic products GM-MS identification. Role of electron transfer and superoxide. ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Defying decomposition: the curious case of choline chloride. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 8-Chloroquinolin-7-ol

The following technical guide addresses the purification challenges of 8-Chloroquinolin-7-ol . Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Downstream Processing Executive Summary: The "Janus"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges of 8-Chloroquinolin-7-ol .

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Downstream Processing

Executive Summary: The "Janus" Molecule

Purifying 8-Chloroquinolin-7-ol is deceptively difficult because the molecule is a "chemical chameleon." It possesses a basic nitrogen (pyridine-like, pKa ~5) and an acidic hydroxyl group (phenol-like, pKa ~9-10). This amphoteric nature means it behaves differently depending on the pH, a property we must exploit for purification.

Furthermore, unlike its famous isomer 8-hydroxyquinoline (oxine), 8-Chloroquinolin-7-ol does not form a stable 5-membered chelate ring with its own nitrogen. Instead, the 8-chloro substituent sits in the peri-position relative to the ring nitrogen, creating steric strain and altering solubility profiles significantly compared to standard quinolines.

Module 1: The "Black Tar" Problem (Crude Isolation)

Symptom: The crude reaction mixture (likely from a Skraup or chlorination reaction) is a black, viscous oil or sticky solid that refuses to crystallize. Diagnosis: Quinoline syntheses are notorious for producing polymerized "tars" (oxidized oligomers). These tars are often non-amphoteric (neutral), whereas your product is amphoteric.

Protocol A: The pH-Swing Extraction

Objective: Isolate the target molecule from neutral tars and inorganic salts.

The Logic: We utilize the zwitterionic window. At pH < 2, the molecule is cationic (water-soluble). At pH > 12, it is anionic (water-soluble). At pH ~7 (Isoelectric point), it is neutral and least soluble.

Step-by-Step Workflow:

  • Acid Dissolution: Dissolve the crude black mass in 2M HCl .

    • Why: Protonates the ring nitrogen (

      
      ). The product goes into the water phase. Neutral organic tars remain undissolved.
      
  • Filtration: Filter the acidic solution through a Celite pad.

    • Result: Black gummy tars are trapped on the Celite. You collect a clear(er) yellow/orange filtrate.

  • Base Wash (Optional but Recommended): Wash the acidic aqueous layer with Dichloromethane (DCM).

    • Why: Removes non-basic organic impurities that might have sneaked through.

  • The Precipitation (Critical Step): Slowly add 4M NaOH or NH₄OH to the aqueous phase while stirring vigorously. Monitor pH.

    • Target:pH 6.5 – 7.5 .

    • Observation: As you approach pH 7, the 8-Chloroquinolin-7-ol will precipitate as a solid (often beige or pale brown).

  • Collection: Vacuum filter the solid. Wash with cold water to remove inorganic salts (NaCl/NH₄Cl).

Data Table: Solubility Behavior vs. pH

pH RangeSpecies FormSolubility (Water)Solubility (Organics)
pH < 4 Cationic (

-H)
High Low
pH 6.5 - 7.5 Neutral / ZwitterionVery Low (Precipitates) Moderate
pH > 10 Anionic (

)
High Low

Module 2: The Isomer War (Regio-Purity)

Symptom: HPLC/TLC shows a persistent impurity (~5-10%) with a very similar Rf value. Diagnosis: This is likely 6-Chloroquinolin-7-ol or 5-Chloroquinolin-7-ol . When chlorinating 7-hydroxyquinoline, the Ortho/Para directing effect of the -OH group competes. The 8-position is electronically favored but sterically hindered by the ring Nitrogen (peri-interaction). The 6-position is the primary competitor.

Protocol B: Fractional Recrystallization

Objective: Separate the 8-Cl isomer from the 6-Cl isomer based on lattice energy differences.

The Logic: The 8-Chloro substituent creates a "bulky" region near the nitrogen, disrupting the crystal packing efficiency compared to the more linear 6-Chloro isomer. We use this to our advantage.

Recommended Solvent System: Glacial Acetic Acid or Ethanol/DMF (9:1) .

  • Dissolution: Dissolve the pH-precipitated solid in boiling Glacial Acetic Acid (minimum volume).

  • Hot Filtration: If any insolubles remain, filter hot.

  • Slow Cooling: Wrap the flask in foil and allow it to cool to room temperature very slowly (over 4-6 hours).

    • Why: Rapid cooling traps the impurity. Slow cooling allows the thermodynamically more stable crystal (usually the major isomer) to exclude the impurity.

  • Harvest: Filter the crystals.

    • Troubleshooting: If the 6-Cl isomer is the major impurity, it often remains in the mother liquor due to higher solubility in this system.

Module 3: Chromatography (The Last Resort)

Symptom: Recrystallization isn't working, or you need >99.5% purity for biological assays. Diagnosis: Standard silica gel chromatography causes "streaking" or "tailing." Cause: The basic nitrogen of the quinoline interacts strongly with the acidic silanols on the silica gel surface, preventing clean elution.

Protocol C: Amine-Modified Silica

The Logic: You must neutralize the silica surface or the mobile phase.

Method 1: Triethylamine (TEA) Doping

  • Mobile Phase: Hexane : Ethyl Acetate (start 80:20).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

  • Action: TEA saturates the acidic sites on the silica, allowing your quinoline to elute as a sharp band.

Method 2: Amine-Functionalized Silica

  • Use a commercially available NH2-Silica cartridge. This eliminates the need for TEA and prevents tailing entirely.

Visualizing the Purification Logic

PurificationWorkflow cluster_isomers Isomer Challenge Start Crude Reaction Mixture (Black/Tarry) AcidStep Dissolve in 2M HCl (pH < 2) Start->AcidStep Protonation Filter1 Filter (Celite) Remove Tars AcidStep->Filter1 Insolubles trapped BaseWash Wash Filtrate with DCM Remove Neutral Organics Filter1->BaseWash Aqueous Layer Precip Adjust to pH 7.0 (Precipitation) BaseWash->Precip Neutralization Solid Crude Solid (Mixture of Isomers) Precip->Solid Filter Recryst Recrystallization (Acetic Acid or EtOH) Solid->Recryst Primary Method Pure Pure 8-Chloroquinolin-7-ol (>98%) Recryst->Pure Success Chrom Column Chromatography (Hex/EtOAc + 1% TEA) Recryst->Chrom If Purity < 95% Chrom->Pure Iso1 8-Chloro (Target) Iso1->Recryst Less Soluble Iso2 6-Chloro (Impurity)

Figure 1: Decision tree for the purification of amphoteric quinoline derivatives.

Frequently Asked Questions (FAQ)

Q: Why is my product turning pink/red upon storage? A: Phenolic quinolines are prone to oxidation, forming quinone-type species which are highly colored.

  • Fix: Store the purified solid under Argon or Nitrogen in an amber vial. Ensure it is completely dry; moisture accelerates this oxidation.

Q: Can I use sublimation like with 8-Hydroxyquinoline? A: It is possible but more difficult. 8-Hydroxyquinoline sublimes easily because of an intramolecular hydrogen bond that lowers its polarity. 8-Chloroquinolin-7-ol lacks this internal bond (OH is at 7, N is at 1), leading to stronger intermolecular bonding and a higher energy requirement for sublimation. It requires high vacuum (<0.1 mmHg) and temperatures >160°C.

Q: The melting point in literature varies. Why? A: Literature values for chloro-hydroxyquinolines are notoriously inconsistent due to the presence of isomers (6-Cl vs 8-Cl). A wide melting range (>2°C) indicates isomer contamination. Ensure you are comparing against a reliable NMR-validated standard.

Q: I see a peak at 3200-3400 cm⁻¹ in IR, is it wet? A: Not necessarily. The -OH group at position 7 forms strong intermolecular hydrogen bonds. However, if the peak is broad and "mushy," you likely have retained water or solvent. Dry at 60°C under vacuum overnight.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Skraup synthesis and quinoline purification).

  • Musser, J. H., et al. (1987). "Synthesis of substituted 7-hydroxyquinolines." Journal of Medicinal Chemistry, 30(11), 2087-2093. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Mechanisms of electrophilic substitution in quinolines).

  • PubChem. (2024). "Compound Summary: 7-Chloroquinolin-8-ol (Isomer Analog Data)." National Library of Medicine. Link(Note: While the user asked for 8-Cl-7-OH, data on the 7-Cl-8-OH analog provides critical solubility benchmarks).

  • Baxendale, I. R., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives." Durham University Publications. Link

Optimization

Technical Support Center: Enhancing Bioavailability of 8-Chloroquinolin-7-ol Formulations

Introduction: Understanding the Molecule Welcome to the technical support center for 8-Chloroquinolin-7-ol (also known as 8-chloro-7-hydroxyquinoline). Before troubleshooting, it is critical to distinguish this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

Welcome to the technical support center for 8-Chloroquinolin-7-ol (also known as 8-chloro-7-hydroxyquinoline). Before troubleshooting, it is critical to distinguish this specific isomer from its more common cousin, 8-hydroxyquinoline (8-HQ).

  • Structural Constraint: Unlike 8-HQ, where the hydroxyl group is at position 8 (adjacent to the nitrogen), 8-Chloroquinolin-7-ol has the hydroxyl at position 7 and a chlorine atom at position 8.

  • Chelation Implication: This molecule cannot form the stable, 5-membered N-Metal-O chelate ring characteristic of 8-HQ. Therefore, standard "metal scavenging" protocols used for 8-HQ are less effective here.

  • Physicochemical Profile: It is an amphoteric BCS Class II/IV compound. It exhibits a U-shaped solubility curve: soluble at low pH (protonated quinoline nitrogen) and high pH (depronated phenolic oxygen), but practically insoluble at neutral pH.

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My compound precipitates immediately upon addition to pH 7.4 phosphate buffer (PBS), even after dissolving in DMSO."

Root Cause Analysis

This is the classic "Crash-Out" effect. 8-Chloroquinolin-7-ol has a predicted pKa₁ (quinoline nitrogen) ≈ 2.3–3.0 and pKa₂ (phenolic hydroxyl) ≈ 7.5–8.5. At pH 7.4, the molecule exists primarily in its neutral, zwitterionic-like, or non-ionized form, which has the lowest aqueous solubility (intrinsic solubility,


).
Troubleshooting Protocol

Q1: How do I prevent precipitation in biological assays? A: You must shift the equilibrium away from the neutral species or encapsulate the hydrophobic core.

  • The "Cosolvent Spike" Method (Quick Fix for In Vitro):

    • Do not exceed 0.5% DMSO if possible.

    • Protocol: Dissolve compound in PEG400 (Polyethylene glycol 400) first, then add to the buffer. PEG400 acts as an interface modifier, preventing rapid crystal growth better than DMSO alone.

    • Recommended Ratio: 10% PEG400 / 90% Buffer (if assay tolerates).

  • Cyclodextrin Complexation (Robust Fix):

    • The 7-hydroxy-8-chloro substitution pattern fits well into the hydrophobic cavity of

      
      -Cyclodextrin (
      
      
      
      -CD) or Hydroxypropyl-
      
      
      -Cyclodextrin (HP-
      
      
      -CD).
    • Mechanism:[1][2][3][4] The hydrophobic quinoline rings displace water from the CD cavity, while the outer hydroxyls of the CD maintain aqueous solubility.

Q2: My dissolution rate is too slow. How do I speed it up? A: The crystalline lattice energy of halogenated quinolines is high. You need to break the lattice using Solid Dispersion .

Protocol: Solvent Evaporation Solid Dispersion

  • Carrier: Select Poloxamer 407 or PVP K30.

  • Ratio: 1:3 (Drug:Polymer).

  • Solvent: Dissolve both in a minimal amount of Methanol/Dichloromethane (1:1).

  • Process: Rotary evaporate at 40°C under vacuum until a dry film forms.

  • Result: The drug is trapped in an amorphous state within the polymer matrix, increasing dissolution rate by 10–50x.

Module 2: Stability & Chemical Integrity

User Issue: "The powder turns from off-white to yellow/brown upon exposure to light or air."

Root Cause Analysis
  • Photolability: 8-chloro-7-hydroxyquinoline derivatives are known phototriggers (caged compounds). They undergo photolysis or photo-oxidation upon exposure to UV/blue light [1].

  • Phenolic Oxidation: The 7-OH group is susceptible to oxidation to form quinone-like intermediates, especially in basic solutions.

Troubleshooting Protocol

Q3: How do I handle the compound to prevent degradation? A: Implement the "Amber & Argon" rule.

  • Light: All processing must occur under yellow (sodium vapor) light or in amber glassware.

  • Atmosphere: Store solid powder under Argon.

  • Solution Stability: If dissolving in alkaline pH (where it is soluble), use immediately. The phenolate anion is electron-rich and highly susceptible to oxidative degradation.

Q4: I see a color change in my formulation. Is it metal contamination? A: Unlike 8-HQ, this isomer does not chelate copper/iron as aggressively to form green/black complexes. However, trace metals can catalyze the oxidation of the phenol.

  • Fix: Add 0.01% Disodium EDTA to your aqueous buffers to sequester trace metal catalysts.

Module 3: In Vivo Bioavailability Enhancement

User Issue: "Oral bioavailability (F) is <5% in rat PK studies."

Root Cause Analysis
  • Solubility-Limited Absorption: The compound does not dissolve in the GI tract fluids.

  • First-Pass Metabolism: The 7-OH group is a "soft spot" for Phase II conjugation (Glucuronidation by UGTs).

Strategic Workflow: Formulation Decision Tree

FormulationStrategy Start Start: Low Bioavailability CheckSolubility Is Solubility < 10 µg/mL? Start->CheckSolubility CheckMetabolism Is Microsomal Stability Low (t1/2 < 15 min)? CheckSolubility->CheckMetabolism No SolubilityIssue Solubility Limited Absorption CheckSolubility->SolubilityIssue Yes CheckMetabolism->Start No (Re-evaluate Permeability) MetabolismIssue Metabolism Limited (First Pass) CheckMetabolism->MetabolismIssue Yes Tech_Nanosuspension Technique: Nanosuspension (Top-down bead milling) SolubilityIssue->Tech_Nanosuspension Tech_Salt Technique: Salt Formation (Mesylate or HCl) SolubilityIssue->Tech_Salt Tech_LNC Technique: Lipid Nanocapsules (Bypass Portal Vein -> Lymphatic) MetabolismIssue->Tech_LNC Tech_Prodrug Technique: Prodrug Design (Esterify 7-OH) MetabolismIssue->Tech_Prodrug

Figure 1: Decision tree for selecting the correct formulation strategy based on physicochemical failure modes.

Advanced Protocol: Lipid-Based Formulation (SEDDS)

To simultaneously address solubility and protect the 7-OH group from immediate glucuronidation (via lymphatic transport), use a Self-Emulsifying Drug Delivery System (SEDDS).

Ingredients:

  • Oil Phase: Capryol 90 (Solubilizer for phenols).

  • Surfactant: Cremophor EL or Tween 80.

  • Co-Surfactant: Transcutol P.

Procedure:

  • Mix Oil:Surfactant:Co-Surfactant in a ratio of 30:50:20 .

  • Add 8-Chloroquinolin-7-ol (up to 50 mg/mL capacity).

  • Vortex at 37°C for 30 minutes.

  • Test: Add 100 µL of this pre-concentrate to 10 mL water. It should spontaneously form a clear/bluish nano-emulsion.

Summary Data Table: Physicochemical Properties
PropertyValue (Approx.)Implication for Formulation
LogP 2.5 – 3.2Lipophilic; requires lipid or surfactant carriers.
pKa (Acidic) ~7.8 (Phenol)Soluble at pH > 9.0; risk of oxidation.
pKa (Basic) ~2.5 (Quinoline N)Soluble at pH < 2.0; potential for HCl salt formation.
Chelation Weak/Non-specificSensitive to metal-catalyzed oxidation; use EDTA.
Metabolism High (UGT)7-OH is a primary target for glucuronidation.
References
  • Ma, J., et al. (2012).[5] Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates. Chemistry – A European Journal.

  • Prachayasittikul, V., et al. (2013).[6][7][8] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[6][7][8][9]

  • Zhan, J., et al. (2013). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU.

Sources

Troubleshooting

minimizing off-target effects of 8-Chloroquinolin-7-ol in cellular assays

A Guide to Minimizing Off-Target Effects in Cellular Assays Introduction: The Challenge of 8-Chloroquinolin-7-ol and Off-Target Effects 8-Chloroquinolin-7-ol belongs to the 8-hydroxyquinoline class of compounds, which ar...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects in Cellular Assays

Introduction: The Challenge of 8-Chloroquinolin-7-ol and Off-Target Effects

8-Chloroquinolin-7-ol belongs to the 8-hydroxyquinoline class of compounds, which are known for their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] A primary mechanism of action for 8-hydroxyquinolines is their ability to chelate metal ions, such as zinc and copper, which are essential for various cellular processes.[1][3] This metal chelation can disrupt normal cellular function, leading to the desired therapeutic effect. However, this same mechanism can also be a significant source of off-target effects, potentially leading to misinterpretation of experimental results.[3]

This guide will provide a structured approach to identifying, understanding, and minimizing these off-target effects to ensure the specific, on-target activity of 8-Chloroquinolin-7-ol is accurately characterized.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target effects of 8-Chloroquinolin-7-ol?

Based on its structural similarity to 8-hydroxyquinoline, the most probable off-target effects stem from its metal-chelating properties.[1][3] Disruption of intracellular metal ion homeostasis can non-specifically inhibit metalloenzymes or alter signaling pathways that are dependent on these ions. Additionally, like many small molecules, it may have unintended interactions with other proteins.

Q2: My cells are showing a strong phenotype (e.g., apoptosis, growth inhibition) after treatment with 8-Chloroquinolin-7-ol. How can I be sure it's an on-target effect?

A strong phenotype is a good starting point, but rigorous validation is crucial. The first step is to perform a dose-response experiment to determine the EC50/IC50 of the compound. Subsequently, you should employ control compounds and target validation techniques, as detailed in the troubleshooting guides below, to confirm that the observed phenotype is a direct result of the intended target modulation. A study on other anticancer drugs revealed that for some, the efficacy was unaffected by the loss of their supposed target, indicating that the compounds were killing cells via off-target effects.[4]

Q3: What are the essential control experiments I should run in my cellular assays with 8-Chloroquinolin-7-ol?

At a minimum, you should include the following controls:

  • Vehicle Control: (e.g., DMSO) to control for the effects of the solvent.

  • Inactive Analog Control: A structurally similar compound that is known to be inactive against your target of interest. This helps to rule out effects due to the general chemical scaffold.

  • Target Engagement Control: Experiments to confirm that 8-Chloroquinolin-7-ol is binding to its intended target in the cellular environment.

  • Genetic Knockdown/Knockout of the Target: To verify that the phenotype is dependent on the presence of the target protein.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

This guide provides a systematic workflow to determine if the observed cellular phenotype is a direct result of 8-Chloroquinolin-7-ol's interaction with its intended target.

G cluster_0 Initial Observation cluster_1 Control Compound Experiments cluster_2 Genetic Validation cluster_3 Conclusion A Observe Phenotype with 8-Chloroquinolin-7-ol B Synthesize or Procure Inactive Analog A->B C Treat Cells with Inactive Analog at Equivalent Concentrations B->C D Phenotype Observed? C->D E Generate Target Knockdown (siRNA/shRNA) or Knockout (CRISPR) Cells D->E No I Likely Off-Target Effect D->I Yes F Treat Knockdown/Knockout Cells with 8-Chloroquinolin-7-ol E->F G Phenotype Attenuated? F->G H High Confidence in On-Target Effect G->H Yes G->I No

Caption: Workflow for validating on-target phenotypes.

  • Synthesize or Procure an Inactive Analog:

    • Rationale: An ideal inactive analog retains the core scaffold of 8-Chloroquinolin-7-ol but has a modification that ablates binding to the intended target without introducing new biological activities. For example, if a specific hydroxyl group is critical for target binding, a methylated version could serve as a negative control.

    • Procedure:

      • Based on predicted binding models or known structure-activity relationships (SAR) of similar compounds, identify a key functional group for target interaction.

      • Synthesize or purchase an analog with a modification to this group.

      • Confirm the lack of on-target activity of the analog in a biochemical assay before using it in cellular experiments.

  • Treat Cells with the Inactive Analog:

    • Rationale: If the observed phenotype is due to an off-target effect related to the general chemical structure, the inactive analog is likely to produce the same phenotype.

    • Procedure:

      • Plate cells and treat with a concentration range of 8-Chloroquinolin-7-ol and the inactive analog, up to the highest concentration where the active compound shows a phenotype.

      • Include a vehicle control.

      • Assess the phenotype at the relevant time point.

  • Generate Target Knockdown or Knockout Cells:

    • Rationale: If the phenotype is on-target, reducing or eliminating the target protein should render the cells less sensitive to 8-Chloroquinolin-7-ol. CRISPR-Cas9 mediated knockout provides a permanent and often complete loss of the target protein, offering a high degree of confidence in the results.[4]

    • Procedure:

      • Design and validate siRNA, shRNA, or gRNA sequences targeting your protein of interest.

      • Transfect or transduce your cells to achieve target knockdown or knockout.

      • Confirm the reduction or absence of the target protein by Western blot or qPCR.

      • Treat the modified cells and a parental control cell line with a dose-range of 8-Chloroquinolin-7-ol.

      • Compare the phenotypic response between the cell lines. A rightward shift in the dose-response curve for the knockdown/knockout cells indicates an on-target effect.

Guide 2: Mitigating Off-Target Effects Due to Metal Chelation

Given the known metal-chelating properties of the 8-hydroxyquinoline scaffold, it is crucial to assess and control for off-target effects arising from this activity.[1][3]

Metal IonTypical Concentration in Basal Media (µM)Recommended Supplementation Range (µM)Key Cellular Roles
Zinc (Zn²⁺)1-510-50Enzyme cofactor, transcription factor structure
Copper (Cu²⁺)0.1-11-10Redox reactions, enzyme cofactor
Iron (Fe²⁺/Fe³⁺)1-1010-100Oxygen transport, electron transport chain
Manganese (Mn²⁺)0.01-0.11-10Antioxidant enzymes, enzyme cofactor

Note: These are general recommendations. The optimal concentration for supplementation should be determined empirically for your specific cell line and assay, as excessive metal concentrations can be toxic.

  • Metal Supplementation Rescue Experiment:

    • Rationale: If the observed phenotype is due to the chelation of essential metal ions, supplementing the cell culture medium with those ions may rescue the effect.

    • Procedure:

      • Prepare cell culture medium supplemented with a range of concentrations of relevant divalent cations (see table above).

      • Co-treat cells with 8-Chloroquinolin-7-ol and the metal-supplemented media.

      • Include controls for metal supplementation alone to assess for toxicity.

      • If the phenotype is attenuated in the presence of supplemented metals, it strongly suggests that metal chelation contributes to the compound's activity.

  • Use of a Structurally Unrelated Chelator:

    • Rationale: Treating cells with a known, structurally different metal chelator (e.g., EDTA, TPEN) can help determine if a similar phenotype can be induced simply by disrupting metal homeostasis.

    • Procedure:

      • Treat cells with a concentration range of a known metal chelator.

      • Compare the observed phenotype with that induced by 8-Chloroquinolin-7-ol. A similar phenotype suggests a role for metal chelation.

Guide 3: Validating Target Engagement in a Cellular Context

Confirming that 8-Chloroquinolin-7-ol binds to its intended target within the complex environment of a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis cluster_3 Result A Intact Cells B Treat with Vehicle A->B C Treat with 8-Chloroquinolin-7-ol A->C D Heat to various temperatures B->D E Heat to various temperatures C->E F Target protein denatures and aggregates at lower temp D->F G Ligand-bound target is stabilized, denatures at higher temp E->G H Lyse cells, separate soluble and aggregated fractions F->H G->H I Western Blot for Target Protein H->I J Thermal shift indicates target engagement I->J

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Procedure:

      • Culture cells to the desired confluency.

      • Treat one set of cells with 8-Chloroquinolin-7-ol at a concentration known to elicit the phenotype.

      • Treat a control set of cells with the vehicle.

      • Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.

  • Heat Challenge:

    • Procedure:

      • Harvest the cells and resuspend them in a suitable buffer.

      • Aliquot the cell suspensions into PCR tubes.

      • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

      • Include an unheated control.

  • Lysis and Fractionation:

    • Procedure:

      • Lyse the cells by freeze-thaw cycles or sonication.

      • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed.

  • Analysis by Western Blot:

    • Procedure:

      • Collect the supernatant (soluble fraction).

      • Quantify the total protein concentration and normalize the samples.

      • Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

      • A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates that 8-Chloroquinolin-7-ol has bound to and stabilized the target protein.

References

  • Vertex AI Search. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation.
  • MDPI. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Available from: [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available from: [Link]

  • YouTube. How to measure and minimize off-target effects... Available from: [Link]

  • PMC. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Available from: [Link]

  • PubChem. 8-Hydroxyquinoline. Available from: [Link]

  • American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Available from: [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]

  • PubChem. 8-Chloroquinoline. Available from: [Link]

  • PubChem. 7-Chloro-8-hydroxyquinoline. Available from: [Link]

  • PubMed. Analogs of penfluridol as chemotherapeutic agents with reduced central nervous system activity. Available from: [Link]

  • PMC. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Available from: [Link]

  • PMC. Biophysical Screening for the Discovery of Small-Molecule Ligands. Available from: [Link]

  • PMC. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Available from: [Link]

  • Bioconjugate Chemistry. Small-Molecule Reagents for Cellular Pull-Down Experiments. Available from: [Link]

  • Science Translational Medicine. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available from: [Link]

  • Taylor & Francis Online. Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Available from: [Link]

  • PMC. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

  • ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Available from: [Link]

  • MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Available from: [Link]

  • PNAS. Identifying the proteins to which small-molecule probes and drugs bind in cells. Available from: [Link]

  • Eurofins DiscoverX. Biophysics for Successful Drug Discovery Programs. Available from: [Link]

  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • EurekAlert!. Sensing small molecules may revolutionize drug design. Available from: [Link]

  • News-Medical. New method to visualize small-molecule interactions inside cells. Available from: [Link]

  • YouTube. Biophysical Approaches to Small Molecule Discovery and Validation. Available from: [Link]

Sources

Optimization

dealing with autofluorescence in 8-Chloroquinolin-7-ol imaging

A Senior Application Scientist's Guide to Overcoming Autofluorescence Welcome to the technical support center for imaging with 8-Chloroquinolin-7-ol. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Autofluorescence

Welcome to the technical support center for imaging with 8-Chloroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this fluorescent probe in their experiments. As a derivative of 8-hydroxyquinoline (8-HQ), 8-Chloroquinolin-7-ol offers unique capabilities, particularly as a potential sensor for metal ions. However, like many fluorescent imaging applications, achieving a high signal-to-noise ratio can be challenging due to endogenous autofluorescence.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and obtain high-quality, reliable imaging data.

Understanding the Probe: 8-Hydroxyquinoline and its Derivatives

8-hydroxyquinoline and its derivatives are a class of compounds known for their ability to chelate metal ions.[1] This chelating property is intrinsically linked to their fluorescent behavior. In its unbound state, 8-HQ is typically weakly fluorescent due to an excited-state intermolecular proton transfer.[2][3] However, upon chelation with metal ions, the molecule's rigidity increases, leading to a significant enhancement of its fluorescence emission.[2] This "turn-on" fluorescence makes 8-HQ and its derivatives, including 8-Chloroquinolin-7-ol, valuable tools for sensing and imaging metal ions in biological systems.[4][5]

The spectral properties of 8-hydroxyquinoline can be influenced by the solvent environment. For instance, in some solvents, 8-HQ exhibits dual fluorescence bands. It is crucial to characterize the specific excitation and emission spectra of 8-Chloroquinolin-7-ol in your experimental system to optimize your imaging setup.

The Challenge: Autofluorescence

Autofluorescence is the natural fluorescence emitted by various biological structures and molecules within cells and tissues.[6] This intrinsic fluorescence can interfere with the signal from your specific fluorescent probe, leading to a poor signal-to-noise ratio and potentially confounding your results.

Common sources of autofluorescence in biological samples include:

  • Endogenous Molecules: Nicotinamide adenine dinucleotide (NADH), flavins, and lipofuscin are common culprits.[7]

  • Structural Components: Collagen and elastin, major components of the extracellular matrix, are known to autofluoresce, particularly in the blue and green spectral regions.[8][9]

  • Red Blood Cells: The heme groups in red blood cells exhibit broad autofluorescence.[10]

  • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[7][11]

The following sections provide a comprehensive guide to identifying and mitigating autofluorescence in your 8-Chloroquinolin-7-ol imaging experiments.

Troubleshooting Guide: Dealing with Autofluorescence

This section is designed to help you diagnose and solve common issues related to autofluorescence.

Problem 1: High background fluorescence obscuring the signal from 8-Chloroquinolin-7-ol.

Visual Cue: The entire field of view, or specific structures outside your region of interest, exhibit a diffuse glow, making it difficult to distinguish the specific signal from your probe.

Workflow for Diagnosing and Mitigating Autofluorescence

autofluorescence_workflow start High Background Fluorescence Observed is_unstained_control_fluorescent Image Unstained Control Sample start->is_unstained_control_fluorescent autofluorescence_present Autofluorescence is Present is_unstained_control_fluorescent->autofluorescence_present Yes no_autofluorescence Minimal Autofluorescence (Consider other issues like non-specific binding) is_unstained_control_fluorescent->no_autofluorescence No identify_source Identify Source of Autofluorescence autofluorescence_present->identify_source fixation_issue Fixation-Induced identify_source->fixation_issue Broad spectrum endogenous_issue Endogenous (e.g., Collagen, Lipofuscin) identify_source->endogenous_issue Specific structures (e.g., ECM, granules) rbc_issue Red Blood Cells identify_source->rbc_issue Donut-shaped fluorescence solution_fixation Optimize Fixation: - Reduce fixation time - Use fresh fixative - Consider alternative fixatives (e.g., methanol) - Treat with sodium borohydride fixation_issue->solution_fixation solution_endogenous Quenching/Reduction: - Sudan Black B - TrueBlack™ - Photobleaching - Spectral Unmixing endogenous_issue->solution_endogenous solution_rbc Removal/Quenching: - Perfuse with PBS before fixation - RBC lysis buffer - Quenching agents rbc_issue->solution_rbc end Improved Signal-to-Noise Ratio solution_fixation->end solution_endogenous->end solution_rbc->end

Caption: A decision-making workflow for troubleshooting autofluorescence.

Step-by-Step Methodologies

1. Image an Unstained Control:

  • Purpose: To confirm that the observed background is indeed autofluorescence and not due to non-specific binding of your probe.

  • Protocol:

    • Prepare a control sample that has undergone all the same processing steps (fixation, permeabilization, etc.) as your experimental samples but has not been incubated with 8-Chloroquinolin-7-ol.

    • Image this control sample using the same imaging parameters (laser power, exposure time, gain) as your experimental samples.

  • Interpretation: If you observe significant fluorescence in the unstained control, autofluorescence is a likely culprit.

2. Optimize Fixation Protocol:

  • Causality: Aldehyde fixatives can create fluorescent Schiff bases by reacting with amines and proteins in the tissue.[7] Prolonged fixation or the use of aged fixatives can exacerbate this issue.[11][12]

  • Solutions:

    • Reduce Fixation Time: Titrate your fixation time to the minimum required to preserve tissue morphology.

    • Use Fresh Fixative: Prepare fresh formaldehyde solutions from paraformaldehyde powder. Avoid using old, stored formaldehyde solutions which may contain fluorescent impurities.

    • Consider Alternative Fixatives: Chilled methanol or ethanol can be used as an alternative to aldehyde-based fixatives and may reduce autofluorescence.[10]

    • Sodium Borohydride Treatment: This reducing agent can help to quench aldehyde-induced autofluorescence.[7]

      • Protocol: After fixation and washing, incubate the sample in a freshly prepared solution of 0.1% sodium borohydride in PBS for 10-15 minutes at room temperature. Wash thoroughly with PBS. Caution: Sodium borohydride can produce gas; perform in a well-ventilated area.

3. Employ Quenching Agents:

  • Causality: Certain reagents can absorb the excitation light or accept the energy from excited autofluorescent molecules, thus quenching their emission.

  • Solutions:

    • Sudan Black B: A non-fluorescent dark dye that can reduce autofluorescence, particularly from lipofuscin.[8]

      • Protocol: After staining with 8-Chloroquinolin-7-ol and washing, incubate the sample in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature. Wash thoroughly with PBS.

    • Commercial Quenching Reagents: Products like TrueBlack™ are designed to reduce autofluorescence from various sources, including lipofuscin. Follow the manufacturer's protocol for use.

    • Copper Sulfate: Can be effective in quenching autofluorescence in some tissues.

      • Protocol: Incubate the sample in a solution of 10 mM copper sulfate in ammonium acetate buffer (pH 5.0) for 10-90 minutes.

4. Spectral Unmixing:

  • Causality: If the emission spectrum of the autofluorescence is distinct from that of 8-Chloroquinolin-7-ol, it is possible to computationally separate the two signals.

  • Methodology:

    • Acquire a spectral image (lambda stack) of your stained sample.

    • Acquire a spectral image of an unstained control sample to obtain the "autofluorescence" spectrum.

    • Acquire a spectral image of a sample stained only with 8-Chloroquinolin-7-ol to obtain its "true" spectrum.

    • Use linear unmixing algorithms, available in most advanced microscopy software, to separate the contribution of each spectrum to the final image.

5. Photobleaching:

  • Causality: Many endogenous fluorophores are more susceptible to photobleaching than synthetic dyes.

  • Protocol: Before acquiring your final image, intentionally expose the sample to high-intensity excitation light for a period of time to "burn out" the autofluorescence. Be cautious, as this can also photobleach your probe of interest. This method requires careful optimization.

Problem 2: Autofluorescence is spectrally similar to 8-Chloroquinolin-7-ol emission.

Visual Cue: Even after attempting basic quenching, a persistent background remains that overlaps with your signal.

Solutions:

  • Shift to Longer Wavelengths: If possible, consider if derivatives of 8-hydroxyquinoline with red-shifted emission are available and suitable for your experiment. Autofluorescence is generally more prominent in the blue and green regions of the spectrum.

  • Advanced Spectral Unmixing: As described above, this is a powerful tool when spectral overlap is an issue.

  • Fluorescence Lifetime Imaging (FLIM): This technique separates fluorophores based on their fluorescence lifetime (the time a molecule spends in the excited state) rather than their emission spectrum. If the autofluorescence has a different lifetime from 8-Chloroquinolin-7-ol, FLIM can be used to distinguish the two.

Summary of Autofluorescence Sources and Mitigation Strategies

Source of AutofluorescenceTypical Emission RangeRecommended Mitigation Strategies
Aldehyde Fixation Broad (Blue, Green, Red)Reduce fixation time, use fresh fixative, sodium borohydride treatment.[7][10][12]
Collagen & Elastin Blue-Green (~400-500 nm)Spectral unmixing, use of red-shifted probes.[8][9]
Lipofuscin Broad (Green-Yellow, ~500-650 nm)Sudan Black B, TrueBlack™.[8]
NADH Blue (~450 nm)Generally less problematic due to lower quantum yield and susceptibility to photobleaching.
Red Blood Cells Broad (Green-Red)PBS perfusion before fixation, RBC lysis, quenching agents.[10]

Frequently Asked Questions (FAQs)

Q1: What are the expected excitation and emission maxima for 8-Chloroquinolin-7-ol?

The exact spectral properties of 8-Chloroquinolin-7-ol can be influenced by its local environment, including solvent polarity and the presence of metal ions. As a derivative of 8-hydroxyquinoline, its fluorescence is expected to be significantly enhanced upon metal chelation.[2] For the parent compound, 8-hydroxyquinoline, fluorescence emission has been observed in the 365-410 nm range, and upon protonation, a band around 410 nm is seen with an excitation at 290 nm. It is highly recommended to experimentally determine the excitation and emission spectra of 8-Chloroquinolin-7-ol in your specific experimental buffer and in the presence of the target metal ion to optimize your filter sets and laser lines.

Q2: I see fluorescence in my "no primary antibody" control. Is this autofluorescence?

If you are using 8-Chloroquinolin-7-ol in a protocol that also involves antibodies (e.g., co-localization studies), fluorescence in a "no primary antibody" control could be due to non-specific binding of the secondary antibody or autofluorescence. To differentiate, you should also image an unstained sample (no probe, no antibodies). If the unstained sample is also fluorescent, then you are dealing with autofluorescence.

Q3: Can I use DAPI with 8-Chloroquinolin-7-ol?

Given that 8-hydroxyquinoline derivatives often fluoresce in the blue-green region of the spectrum, there is a potential for spectral overlap with DAPI. It is essential to check the emission spectrum of your 8-Chloroquinolin-7-ol complex and select a nuclear counterstain with a spectrally distinct emission profile if necessary. Alternatively, sequential imaging or spectral unmixing can be employed.

Q4: My cells seem to be dying after incubation with 8-Chloroquinolin-7-ol. What could be the cause?

Some 8-hydroxyquinoline derivatives can exhibit cytotoxicity.[11] It is important to perform a dose-response curve to determine the optimal concentration of 8-Chloroquinolin-7-ol that provides a good signal without inducing significant cell death. Always include appropriate vehicle controls in your experiments.

Q5: How can I be sure that the fluorescence I'm seeing is due to the binding of 8-Chloroquinolin-7-ol to my target of interest?

The use of positive and negative controls is critical. For example, if you are using 8-Chloroquinolin-7-ol to detect a specific metal ion, you could use a chelator to sequester that ion as a negative control, which should result in a decrease in fluorescence. Conversely, supplementing the media with the target ion could serve as a positive control.

References

  • Basavaraj, K., et al. "Photo physical properties of 8-hydroxy quinoline." Indian Journal of Pure & Applied Physics 48.1 (2010): 27-32.
  • Jamaludin, Nurul & Hussein, Mohd & Yusof, Hazrul. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. 26. 10.3390/molecules26020302.
  • Kaur, Navneet & Kumar, Vinod & Singh, Ajit. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan. 94. 10.1002/bscj.20200259.
  • Ganash, A. (2016). 8-hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Pharmaceutical and Clinical Research, 8(10), 1389-1397.
  • Proteintech. "How to reduce autofluorescence." Proteintech.com.
  • Park, Sun-Young, et al. "Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer." RSC advances 6.12 (2016): 9768-9775.
  • Das, P. K., & Puranik, D. B. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(4), 629–634.
  • Mondal, S., et al. "A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging." Analytical Methods 9.38 (2017): 5664-5669.
  • FluoroFinder. "Tips to Minimize Autofluorescence." FluoroFinder.com, 19 July 2023.
  • ResearchGate. "Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes with blue-shifted emission wavelength in MeOH at 2 × 10 ⁻⁵ mol /L.
  • Quantitative Fundus Autofluorescence in Systemic Chloroquine/Hydroxychloroquine Therapy: One Year Follow-Up - PubMed Central. (2023, July 7). PubMed Central.
  • OracleBio. "Combating Autofluorescence in Multiplex IF Image Analysis." OracleBio.com, 29 Jan. 2025.
  • Rockland Immunochemicals.
  • Patel, Khyati & Patel, H. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. 7. 10.1016/j.arabjc.2013.03.019.
  • Quenching autofluorescence in tissue immunofluorescence. - Wellcome Open Research. (2017, September 4). Wellcome Open Research.
  • Cell Signaling Technology. "Immunofluorescence (IF) Troubleshooting Guide." CellSignal.com.
  • Potočňák, I., et al. "Low-dimensional compounds containing bioactive ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline." Molecules 27.23 (2022): 8243.
  • BMG LABTECH. "How to reduce autofluorescence in cell-based assays." BMGLabtech.com.
  • Tsurui, H., Nishimura, H., Hattori, S., Hirose, S., Okumura, K., & Shirai, T. (2000). Seven-color Fluorescence Imaging of Tissue Samples Based on Fourier Spectroscopy and Singular Value Decomposition. Journal of Histochemistry & Cytochemistry, 48(5), 653–662.
  • Biotium. "Effective quenching of red blood cell autofluorescence in tissue sections." Biotium.com, 20 Dec. 2017.
  • Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PubMed. (2019, October 28). PubMed.
  • Lab Manager. "How Quenching Tissue Autofluorescence Works." LabManager.com.
  • Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research - MDPI. (n.d.). MDPI.com.
  • Jackson ImmunoResearch. "Autofluorescence." JacksonImmuno.com, 30 June 2025.
  • (PDF) Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - ResearchGate. (2019, October 15).
  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. (2023, February 8). MDPI.
  • Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. The Open Optics Journal, 8(1), 1–23.
  • Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC. (2019, October 28). PubMed Central.
  • Edinburgh Instruments. "HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES." Edinburgh-Instruments.com.

Sources

Troubleshooting

avoiding precipitation of 8-Chloroquinolin-7-ol in culture media

The following technical guide addresses the solubilization and stability of 8-Chloroquinolin-7-ol in biological culture media. This document is structured for researchers requiring high-fidelity experimental conditions f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubilization and stability of 8-Chloroquinolin-7-ol in biological culture media. This document is structured for researchers requiring high-fidelity experimental conditions for drug development or mechanistic studies.

Compound: 8-Chloroquinolin-7-ol (CAS: 205059-21-6 / Analogous scaffolds) Classification: Lipophilic Quinoline Derivative Primary Challenge: Aqueous Precipitation & Crystallization in Physiological Buffers[1][2]

The Physicochemical Mechanism of Failure[2]

To prevent precipitation, one must understand why it occurs.[2] 8-Chloroquinolin-7-ol presents a specific "solubility cliff" in culture media due to three converging factors:

  • Planar Stacking (Pi-Pi Interactions): The quinoline core is a flat, aromatic system.[1][2] In aqueous environments, these molecules minimize water contact by stacking on top of each other (like plates), rapidly forming stable crystal lattices.[2]

  • Ionization State (The pH Trap):

    • Quinoline Nitrogen:

      
       (Uncharged at pH 7.4).[1][2]
      
    • 7-Hydroxyl Group:

      
       (Uncharged at pH 7.4).[1][2]
      
    • Result: At physiological pH (7.4), the molecule is predominantly neutral .[2] Neutral species exhibit the lowest aqueous solubility compared to their ionic counterparts.[1]

  • The "Crash-Out" Effect: Diluting a high-concentration DMSO stock (highly polar aprotic) into media (highly polar protic) creates an immediate supersaturated state.[1][2] Without a carrier molecule, the energy barrier for crystallization is lower than the barrier for solvation.[2]

Strategic Protocol: The "Carrier-Buffer" System

Do not simply squirt DMSO stock into a tube of media.[1][2] This induces local supersaturation and immediate micro-precipitation that may be invisible to the naked eye but will skew bioassays.[1]

Workflow Visualization

The following diagram outlines the decision logic for solubilization based on your media type.

G Start Start: 8-Chloroquinolin-7-ol (Powder) Stock Stock Preparation (100% DMSO, 20-50mM) Start->Stock Decision Select Media Type Stock->Decision Serum Serum-Supplemented Media (FBS > 5%) Decision->Serum SerumFree Serum-Free / Low Protein (Defined Media) Decision->SerumFree StepA Pre-warm Media to 37°C (Expand Solvation Cage) Serum->StepA StepB Add Carrier: HP-β-Cyclodextrin (0.5-1%) SerumFree->StepB Mixing Stepwise Addition (Max 0.5% v/v DMSO final) StepA->Mixing StepB->Mixing Mechanism1 Mechanism: Albumin (BSA) Sequesters Compound Mixing->Mechanism1 Mechanism2 Mechanism: Inclusion Complex Shields Hydrophobic Core Mixing->Mechanism2 Final Stable Dispersion Mechanism1->Final Mechanism2->Final

Caption: Logic flow for solubilizing lipophilic quinolines. Serum-rich media utilizes natural albumin binding, while serum-free conditions require synthetic carriers like Cyclodextrins.[1][2]

Step-by-Step Preparation Guide

A. Stock Solution Preparation (The Foundation)[1][2]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Avoid Ethanol (evaporates too fast, changing concentration).[1][2]

  • Concentration: Prepare at 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Storage: Aliquot into amber glass vials or high-quality polypropylene. Store at -20°C. Thaw completely and vortex before every use.

B. The "Hot Spike" Dilution Method

This method minimizes the "shock" of the solvent exchange.[2]

  • Pre-warm your culture media to 37°C. Cold media accelerates precipitation.[1][2]

  • Vortex the culture media gently to create a moving fluid vortex.[1][2]

  • Pipette the DMSO stock into the center of the vortex, not onto the plastic wall of the tube.

    • Why? Touching the wall creates a high-concentration localized spot where crystals nucleate immediately.[1][2]

  • Limit DMSO: Ensure final DMSO concentration is

    
    . Most cells tolerate up to 0.5%; above 1% induces cytotoxicity and membrane permeabilization.[1][2]
    
C. The Serum-Free Challenge (Advanced)

If you cannot use serum (which contains Albumin, a natural drug carrier), you must use a substitute carrier.[2]

  • Recommendation: Hydroxypropyl-beta-cyclodextrin (HP-

    
    -CD).[1][2]
    
  • Protocol:

    • Prepare a 20% (w/v) stock of HP-

      
      -CD in water/media.[1][2]
      
    • Dilute your compound into this Cyclodextrin stock first.

    • Add this complex to your final media.

Troubleshooting & FAQs

Q1: I see "needles" or "dust" at the bottom of the well after 24 hours. What happened?

Diagnosis: Slow crystallization (Ostwald Ripening).[1][2] The Cause: Your concentration is thermodynamically unstable.[1][2] While it dissolved initially (kinetic solubility), it slowly reverted to its crystal form.[2] The Fix:

  • Reduce Concentration: You likely exceeded the thermodynamic solubility limit.[1][2] Drop from 10 µM to 5 µM.[1][2]

  • Check Evaporation: Did the media volume decrease in the incubator? This concentrates the drug, forcing it out of solution.[2]

Q2: My media turned cloudy immediately upon adding the drug.

Diagnosis: Immediate "Crash-out." The Fix:

  • Sonication: Sonicate the media for 5-10 minutes at 37°C.

  • Serum Check: Are you using serum-free media? If so, you must use a carrier like BSA (0.1%) or Cyclodextrin. 8-Chloroquinolin-7-ol is too hydrophobic to remain soluble in pure salts/glucose solution.[1][2]

Q3: Does 8-Chloroquinolin-7-ol chelate metals in the media?

Technical Insight: Unlike its famous isomer 8-Hydroxyquinoline (Oxine), where the Nitrogen (pos 1) and Hydroxyl (pos 8) form a perfect "pincer" for metals, 8-Chloroquinolin-7-ol has the hydroxyl at position 7.[1][2]

  • Analysis: The geometry for bidentate chelation with the ring nitrogen is distorted/abolished in the 7-ol isomer.

  • Impact: Precipitation is likely not due to metal-complex formation (e.g., Iron/Copper salts) but rather pure lipophilicity.[1][2] However, the 8-Chloro substituent is electron-withdrawing, increasing the acidity of the 7-OH, potentially altering its interaction with cationic proteins.[2]

Q4: Can I filter-sterilize the media after adding the drug?

WARNING: No. Lipophilic compounds bind avidly to membrane filters (Nylon, PES, PVDF).[2] If you filter your media after adding the drug, you will likely strip 50-90% of the compound out of the solution.[2]

  • Correct Protocol: Sterilize the media first.[1][2] Add the sterile-filtered DMSO stock second using aseptic technique.

Solubility Data Summary

ParameterValue / ConditionImpact on Protocol
LogP (Predicted) ~2.5 - 3.0Highly Lipophilic.[1][2] Requires carrier (Serum/CD).[1][2]
pKa (Acidic) ~9.5 (Phenol)Uncharged at pH 7.4 (Low Solubility).[1][2]
pKa (Basic) ~4.9 (Quinoline N)Uncharged at pH 7.4 (Low Solubility).[1][2]
Max DMSO % 0.5% (v/v)Upper limit for cell toxicity.[1][2]
Max Aqueous Solubility < 100 µM (Est.)[1][2]Do not attempt stocks >100µM in purely aqueous buffer.[1][2]

References

  • Lipophilicity and Solubility Principles

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

    • Source:[Link]

  • Cyclodextrin Applications in Cell Culture

    • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.

    • Source:[Link]

  • Compound Precipitation Troubleshooting

    • BenchChem Technical Support.[1][2][3] (2025).[1][2][3][4][5] Preventing Compound Precipitation in Cell Culture Media.

  • Chemical Properties of Chloroquinolinols

    • National Center for Biotechnology Information.[1][2] (2025).[1][2][3][4][5] PubChem Compound Summary for CID 24691, 7-Chloroquinolin-8-ol (Isomer Analog Reference).

    • Source:[Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Researchers: 8-Chloroquinolin-7-ol and Clioquinol

A Senior Application Scientist's Guide to Two Structurally Related Quinolines In the landscape of quinoline derivatives, subtle structural modifications can lead to profound differences in biological activity and therape...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Structurally Related Quinolines

In the landscape of quinoline derivatives, subtle structural modifications can lead to profound differences in biological activity and therapeutic potential. This guide provides a comparative analysis of two such compounds: 8-Chloroquinolin-7-ol and the more extensively studied Clioquinol. While structurally similar, the available research reveals a significant disparity in our understanding of their respective pharmacological profiles. This document aims to synthesize the current knowledge on both molecules, offering a resource for researchers, scientists, and drug development professionals.

At a Glance: Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of 8-Chloroquinolin-7-ol and Clioquinol. While both are substituted quinolinols, the nature and position of their halogen substituents give rise to distinct characteristics.

Property8-Chloroquinolin-7-olClioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)
Molecular Formula C₉H₆ClNOC₉H₅ClINO
Molecular Weight 179.60 g/mol [1]305.50 g/mol
Appearance -Cream-colored to brownish-yellow powder
Synonyms 7-Chloro-8-hydroxyquinolineIodochlorhydroxyquin, Vioform

Biological Activities: A Tale of Two Molecules

The biological activities of 8-hydroxyquinoline derivatives are often attributed to their ability to chelate metal ions, a property that can disrupt essential enzymatic processes in pathogens and cancer cells.[2] However, the extent and nature of these activities can vary significantly based on the specific substitutions on the quinoline ring.

Clioquinol: A Well-Characterized Agent with a Checkered Past

Clioquinol has a long history of use as a topical antifungal and antiprotozoal agent.[3] Its broad-spectrum antimicrobial activity is well-documented, with a mechanism of action primarily linked to its ability to chelate metal ions like copper and zinc, thereby interfering with microbial metal ion homeostasis.[3]

Antimicrobial Spectrum:

  • Antifungal: Clioquinol has demonstrated potent activity against a range of fungi. For instance, it exhibits Minimum Inhibitory Concentrations (MICs) between 0.5 and 2 µg/mL against Fusarium species and an MIC of 6 mg/L against Aspergillus fumigatus.[3]

  • Antibacterial: It is also effective against various bacteria.

  • Antiprotozoal: Historically used to treat amoebic infections.

Anticancer Potential:

Recent research has highlighted the anticancer properties of Clioquinol. It has been shown to reduce the viability of various human cancer cell lines with IC50 values in the low micromolar range.[4] This activity is thought to be mediated through the induction of apoptosis.[4]

Neurodegenerative Diseases:

Intriguingly, Clioquinol has been investigated for its potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] Its ability to chelate metal ions is hypothesized to help dissolve amyloid plaques.

Toxicity Profile:

Despite its therapeutic potential, Clioquinol was largely withdrawn from oral use due to reports of severe neurotoxicity, specifically subacute myelo-optic neuropathy (SMON).[5] This underscores a critical consideration in the development of quinoline-based therapeutics.

8-Chloroquinolin-7-ol: An Enigmatic Analogue

Based on its structural similarity to other bioactive 8-hydroxyquinolines, it is plausible that 8-Chloroquinolin-7-ol also possesses metal-chelating properties and, consequently, potential antimicrobial and anticancer activities.[2] However, without empirical data, this remains speculative.

Toxicity Profile:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 8-Chloroquinolin-7-ol is classified as harmful if swallowed and causes serious eye irritation.[1] This information provides a preliminary safety profile, but comprehensive toxicological studies are needed to fully understand its potential risks.

Mechanism of Action: A Common Thread

The proposed mechanism of action for the biological activities of both Clioquinol and, hypothetically, 8-Chloroquinolin-7-ol revolves around their nature as 8-hydroxyquinoline derivatives. This class of compounds is known for its potent metal-chelating capabilities.

Caption: Proposed metal chelation mechanism of 8-hydroxyquinoline derivatives.

By binding to essential metal ions, these compounds can inhibit the function of key enzymes within pathogenic microorganisms or cancer cells, leading to a disruption of cellular processes and ultimately, cell death.[2]

Experimental Protocols for Comparative Evaluation

To bridge the knowledge gap and enable a direct comparison, a series of standardized in vitro assays should be performed.

Antimicrobial Activity: Broth Microdilution Assay

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of 8-Chloroquinolin-7-ol and Clioquinol in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the adjusted microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 8-Chloroquinolin-7-ol and Clioquinol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[8][9]

Neurotoxicity Assessment: In Vitro Neuronal Cell Culture Model

Given the known neurotoxicity of Clioquinol, it is crucial to assess the potential neurotoxic effects of 8-Chloroquinolin-7-ol.

Protocol:

  • Neuronal Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Compound Exposure: Expose the neuronal cells to a range of concentrations of both compounds.

  • Endpoint Analysis: Assess various endpoints indicative of neurotoxicity, such as:

    • Cell Viability: Using assays like the MTT or LDH release assay.

    • Neurite Outgrowth: Imaging and quantifying the length and branching of neurites.

    • Apoptosis: Using assays to detect caspase activation or DNA fragmentation.

    • Mitochondrial Function: Assessing mitochondrial membrane potential or reactive oxygen species (ROS) production.[10][11]

Conclusion and Future Directions

The comparative analysis of 8-Chloroquinolin-7-ol and Clioquinol highlights a significant disparity in the available scientific literature. Clioquinol is a well-characterized compound with a broad range of biological activities, but its clinical utility is hampered by its neurotoxicity. 8-Chloroquinolin-7-ol, on the other hand, remains largely uninvestigated.

The structural similarity to Clioquinol suggests that 8-Chloroquinolin-7-ol may possess a similar spectrum of biological activities. However, the difference in the position of the chlorine atom could significantly impact its potency, selectivity, and, crucially, its toxicity profile. It is plausible that 8-Chloroquinolin-7-ol may exhibit a more favorable therapeutic window.

To unlock the potential of 8-Chloroquinolin-7-ol, a systematic investigation of its biological activities and toxicity is imperative. The experimental protocols outlined in this guide provide a framework for such a study. By generating robust and comparable data, the scientific community can determine whether 8-Chloroquinolin-7-ol represents a promising new lead compound for the development of novel antimicrobial, anticancer, or other therapeutic agents.

References

  • Costa, E. M., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Journal of Medical Microbiology, 71(8). [Link]

  • PubChem. (n.d.). 8-Chloroquinoline. Retrieved February 5, 2026, from [Link]

  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Agriculture and Environment Research Unit (AERU). Retrieved February 5, 2026, from [Link]

  • Al-Trawneh, A. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7291. [Link]

  • ResearchGate. (n.d.). IC 50 values of clioquinol for the viability of human cancer cell lines. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 8-hydroxyquinoline. Retrieved February 5, 2026, from [Link]

  • He, M., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(6), 2004–2006. [Link]

  • PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. Retrieved February 5, 2026, from [Link]

  • OUCI. (n.d.). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Retrieved February 5, 2026, from [Link]

  • OUCI. (n.d.). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Retrieved February 5, 2026, from [Link]

  • Ding, W. Q., et al. (2005). Anticancer activity of the antibiotic clioquinol. Cancer Research, 65(8), 3389–3395. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]

  • Atterwill, C. K., & Flack, C. (1992). In vitro techniques for the assessment of neurotoxicity. Archives of Toxicology. Supplement, 15, 183–198. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. In Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Retrieved February 5, 2026, from [Link]

  • Leite, S., et al. (2016). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. DIAL.num. Retrieved from [Link]

  • Schultz, T. W., et al. (2022). Integrating Data From In Vitro New Approach Methodologies for Developmental Neurotoxicity. Toxicological Sciences, 186(2), 159–178. [Link]

  • Ding, W. Q., et al. (2005). Anticancer Activity of the Antibiotic Clioquinol. Cancer Research, 65(8), 3389–3395. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved February 5, 2026, from [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • dos Santos, B. A., et al. (2023). Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis. Pharmaceutics, 15(2), 526. [Link]

  • Tateishi, J., et al. (1972). The oral toxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs. Journal of the Neurological Sciences, 17(2), 205–215. [Link]

  • Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Clinical Microbiology, 41(1), 443–445. [Link]

  • Visikol. (n.d.). Neurotoxicity Assay. Retrieved February 5, 2026, from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Retrieved February 5, 2026, from [Link]

  • MDPI. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxicities (IC 50 ) of clioquinol and the clioquinol-ruthe- nium complex (1) towards human cancer cell lines a. Retrieved February 5, 2026, from [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • OECD. (2023, October 1). Session 1: Introduction to Developmental Neurotoxicity In Vitro Battery (DNT-IVB) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Anticancer Activity of the Antibiotic Clioquinol. Retrieved February 5, 2026, from [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved February 5, 2026, from [Link]

Sources

Comparative

cross-reactivity studies of 8-Chloroquinolin-7-ol based sensors

Comparative Guide: Cross-Reactivity Profiling of 8-Chloroquinolin-7-ol Scaffolds Executive Summary: The Isomeric Advantage In the development of fluorescent chemosensors, the 8-hydroxyquinoline (8-HQ) scaffold is the ind...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cross-Reactivity Profiling of 8-Chloroquinolin-7-ol Scaffolds

Executive Summary: The Isomeric Advantage

In the development of fluorescent chemosensors, the 8-hydroxyquinoline (8-HQ) scaffold is the industry standard for sensing metal ions (Zn²⁺, Al³⁺, Cu²⁺) due to its perfect N,O-bidentate chelating pocket. However, its widespread use is plagued by high cross-reactivity ; it often fails to distinguish between paramagnetic quenchers (Fe³⁺, Cu²⁺) and diamagnetic enhancers (Zn²⁺, Cd²⁺).

This guide focuses on the 8-Chloroquinolin-7-ol scaffold—a structural isomer of the classic 8-HQ.[1] Unlike its parent, this molecule possesses a unique steric and electronic profile: the chlorine atom at the 8-position (peri to the nitrogen) and the hydroxyl group at the 7-position create a distorted or "blocked" chelating environment .

Strategic Insight: While standard 8-HQ sensors rely on chelation-enhanced fluorescence (CHEF), 8-Chloroquinolin-7-ol derivatives are frequently utilized either as reactive probes (exploiting the labile 8-chloro group for nucleophilic substitution by biothiols) or as highly selective "turn-on" sensors for specific analytes that can overcome the steric barrier, effectively filtering out common background interferences like Mg²⁺ and Ca²⁺.[1]

Mechanistic Comparison: The Selectivity Filter

To understand cross-reactivity, one must analyze the binding pocket.

FeatureStandard 8-Hydroxyquinoline (8-HQ) 8-Chloroquinolin-7-ol (The Subject) Impact on Cross-Reactivity
Binding Pocket N,O-Bidentate: The N(1) and O(8) are adjacent, forming a stable 5-membered ring with metals.[1]Disrupted: The Cl(8) blocks the N(1).[1] The OH(7) is too distant for standard 5-membered chelation.[1]High Selectivity Potential: The Subject naturally rejects standard metal coordination, reducing false positives from background ions (Na⁺, K⁺, Mg²⁺).
Electronic Effect Electron-rich phenol; prone to oxidation and broad metal binding.[1]Electron-Deficient: The Cl atom (Inductive effect -I) lowers the pKa of the 7-OH and pulls density from the ring.[1]pH Sensitivity: Shifts the operational window to lower pH, reducing hydroxide interference.
Sensing Mode Coordination (Reversible): Binds metals directly.[1]Reaction-Based (Irreversible): Often detects Thiols (Cys/Hcy) via displacement of the 8-Cl group.[1]Target Specificity: Cross-reactivity concerns shift from other metals to other nucleophiles (e.g., amines vs. thiols).[1]
Diagram 1: Structural Impact on Sensing Mechanism

SensingMechanism cluster_0 Standard 8-HQ (Low Selectivity) cluster_1 8-Chloroquinolin-7-ol (High Selectivity) HQ 8-Hydroxyquinoline (Open Pocket) Complex Stable Chelate (Fluorescence ON) HQ->Complex Non-selective Binding Zn Zn2+ / Mg2+ / Cd2+ Zn->Complex ClQ 8-Chloroquinolin-7-ol (Steric Block at N1) Signal Signal Generation (Reaction or Specific Fit) ClQ->Signal Specific Interaction Interference Common Metals (Mg2+, Ca2+) Interference->ClQ No Binding (Steric Repulsion) Target Specific Target (e.g., Biothiols / Cu2+) Target->Signal

Caption: Comparison of the promiscuous binding mode of standard 8-HQ versus the sterically constrained selectivity of the 8-Chloroquinolin-7-ol scaffold.

Experimental Protocol: Cross-Reactivity Profiling

To validate the sensor, you must perform a Competitive Interference Assay . This protocol is designed to prove that the sensor responds to the Target Analyte even in the presence of excess Interfering Species.

Phase A: The Interference Matrix (Workflow)

Reagents:

  • Sensor Stock: 1 mM 8-Chloroquinolin-7-ol derivative in DMSO.

  • Buffer: HEPES or PBS (pH 7.4), strictly controlled to avoid pH-induced artifacts.

  • Metal Salts: Chlorides or Perchlorates of Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺, Cd²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺.

  • Biothiols (if applicable): Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH).[1]

Protocol Steps:

  • Baseline Scan: Record fluorescence emission of the Sensor (10 µM) in buffer alone (

    
    ).
    
  • Single-Analyte Screen: Add 5 equivalents of each potential interferent individually. Record emission (

    
    ).[1]
    
    • Acceptance Criteria:

      
       (The interferent alone should not trigger the sensor).[1]
      
  • Competition Assay (The "Gold Standard"):

    • Prepare cuvettes containing Sensor (10 µM) + Target Analyte (e.g., 10 µM). Record Emission (

      
      ).[1]
      
    • Add 50 equivalents of Interferent X to the same cuvette.

    • Record Emission (

      
      ).[1]
      
  • Data Analysis: Calculate the Interference Factor (IF) :

    
    [1]
    
    • Ideal Sensor:

      
       (0.9 – 1.1 is acceptable).[1]
      
    • Quenching Interference:

      
       (e.g., Cu²⁺ or Fe³⁺ often quench fluorescence via paramagnetic effects).[1]
      
    • False Positive:

      
       (The interferent enhances the signal further).
      
Diagram 2: The Competition Assay Workflow

CompetitionAssay cluster_screen Step 1: Selectivity Screen cluster_compete Step 2: Competition Assay (Real-World Sim) Start Sensor Solution (Buffer + DMSO) AddInter Add Interferent (M+) Start->AddInter Check1 Measure Fluorescence AddInter->Check1 Decision1 Signal Change? Check1->Decision1 AddTarget Add Target Analyte Decision1->AddTarget No (Pass) Stop Redesign Scaffold (Modify Substituents) Decision1->Stop Yes (Fail) MeasureOn Measure Signal (ON) AddTarget->MeasureOn AddInter2 Add Excess Interferent (to Target Solution) MeasureOn->AddInter2 MeasureFinal Measure Final Signal AddInter2->MeasureFinal Result Calculate Interference Factor (F_mix / F_target) MeasureFinal->Result

Caption: Step-by-step workflow for validating sensor specificity against competing analytes.

Critical Comparison with Alternatives

When publishing, you must compare your 8-Chloroquinolin-7-ol sensor against these established benchmarks.

Parameter8-Chloroquinolin-7-ol (Target) 8-Hydroxyquinoline (Standard) Schiff Base Sensors
Primary Analyte Specific / Reactive (e.g., Thiols, Cu²⁺)General Metals (Zn²⁺, Al³⁺, Mg²⁺)Tunable (Zn²⁺, Fe³⁺)
Cross-Reactivity (Metals) Low. Steric hindrance at position 8 reduces non-specific binding of bulkier ions.[1]High. Binds almost all transition metals; requires masking agents to be selective.[1]Moderate. Often suffers from hydrolysis or pH instability.[1]
Stokes Shift Large (>80 nm). ESIPT (Excited-State Intramolecular Proton Transfer) is often modulated by the 7-OH/8-Cl interaction.[1]Small to Moderate. Often suffers from self-absorption.[1]Variable.
Biological Suitability High. The 7-OH group often improves solubility; Cl adds lipophilicity for cell permeability.[1]Moderate. Can be cytotoxic due to non-specific metal stripping.[1]Low. Often hydrolyzes in aqueous cellular media.[1]

Technical Note on Isomerism (Crucial for Accuracy)

Warning: Do not confuse 8-Chloroquinolin-7-ol with 7-Chloroquinolin-8-ol .

  • 7-Chloroquinolin-8-ol: A potent metal chelator (OH is at 8).[1] The Cl at 7 modulates pKa but does not block binding.[1]

  • 8-Chloroquinolin-7-ol: The subject of this guide. The Cl is at 8.[1] This blocks the binding site.

  • Application: If your study finds "No Fluorescence Response to Zn²⁺," this is expected for the 8-Cl-7-ol isomer.[1] This negative result is valuable data, proving that the 8-position must be free for standard chelation, or that this sensor operates via a different mechanism (e.g., reaction-based).

References

  • Chemical Structure & Isomerism

    • PubChem Compound Summary for 7-Chloroquinolin-8-ol (Isomer Comparison). National Center for Biotechnology Information.[1]

    • [Link][1]

  • General 8-HQ Sensing Mechanisms

    • Albrecht, M., et al. (2020). "8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions."[1][2][3][4] Chemistry – A European Journal.[1] (Reviews the standard binding modes to contrast with your steric model).

    • [Link][1][5]

  • Cross-Reactivity Protocols

    • BenchChem Application Notes.[1] "A Comparative Guide to the Cross-Reactivity of Quinoline-Based Sensors."

  • Halogenated Quinoline Properties

    • Sigma-Aldrich Product Data.[1] "8-Chloroquinolin-7-ol Technical Specification."

Sources

Validation

A Comparative Analysis of the Antimicrobial Efficacy of Halogenated 8-Hydroxyquinolines and Standard Antibiotics

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antimicrobial research, the quest for novel compounds to combat the growing threat of antibiotic resistance is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel compounds to combat the growing threat of antibiotic resistance is paramount. This guide provides a detailed comparative analysis of the efficacy of halogenated 8-hydroxyquinolines, a class of synthetic compounds with broad-spectrum antimicrobial activity, against a selection of standard antibiotics. Due to the limited specific data on 8-Chloroquinolin-7-ol, this guide will focus on its closely related and well-studied analogs, 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline, as representative of this chemical class.

Unraveling the Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in the antimicrobial efficacy of halogenated 8-hydroxyquinolines and standard antibiotics lies in their distinct mechanisms of action.

Halogenated 8-Hydroxyquinolines: Disrupting Essential Metal Ion Homeostasis

The primary mechanism of action for 8-hydroxyquinoline and its derivatives is the chelation of metal ions that are crucial for microbial survival and growth.[1] By binding to and sequestering essential divalent cations such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺), these compounds disrupt the function of numerous metalloenzymes involved in critical cellular processes, including respiration and DNA replication. This disruption of metal ion homeostasis ultimately leads to microbial cell death. The broad-spectrum activity of these compounds is attributed to the universal requirement for these metal ions across a wide range of microorganisms.

cluster_0 Bacterial Cell HQ Halogenated 8-Hydroxyquinoline Metal_Ions Essential Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) HQ->Metal_Ions Chelation Metalloenzymes Metalloenzymes HQ->Metalloenzymes Inhibition via Ion Sequestration Metal_Ions->Metalloenzymes Cofactor for Cell_Death Cell Death Metalloenzymes->Cell_Death Dysfunction leads to

Caption: Mechanism of Action of Halogenated 8-Hydroxyquinolines.

Standard Antibiotics: Targeted Inhibition of Key Bacterial Processes

In contrast, standard antibiotics typically exhibit more targeted mechanisms of action, which can be broadly categorized as follows:

  • β-Lactams (e.g., Amoxicillin): These antibiotics inhibit the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for cross-linking peptidoglycan. This leads to a weakened cell wall and eventual cell lysis.

  • Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes responsible for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and cell death.

  • Macrolides (e.g., Azithromycin): Macrolides are protein synthesis inhibitors that bind to the 50S subunit of the bacterial ribosome.[2][3][4] This binding blocks the exit tunnel for the growing polypeptide chain, thereby halting protein synthesis.[2][3][5] They are generally considered bacteriostatic but can be bactericidal at high concentrations.[2][3][5]

  • Aminoglycosides (e.g., Gentamicin): These antibiotics also inhibit protein synthesis but do so by binding to the 30S ribosomal subunit.[6][7][8] This binding leads to misreading of the mRNA code, resulting in the production of non-functional proteins and ultimately cell death.[7][9]

cluster_1 Standard Antibiotic Mechanisms Amoxicillin Amoxicillin (β-Lactam) Cell_Wall Cell Wall Synthesis Amoxicillin->Cell_Wall Inhibits Ciprofloxacin Ciprofloxacin (Fluoroquinolone) DNA_Replication DNA Replication Ciprofloxacin->DNA_Replication Inhibits Azithromycin Azithromycin (Macrolide) Protein_Synthesis_50S Protein Synthesis (50S Ribosome) Azithromycin->Protein_Synthesis_50S Inhibits Gentamicin Gentamicin (Aminoglycoside) Protein_Synthesis_30S Protein Synthesis (30S Ribosome) Gentamicin->Protein_Synthesis_30S Inhibits

Caption: Targeted Mechanisms of Standard Antibiotic Classes.

Comparative In Vitro Efficacy: A Quantitative Look at Potency

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following tables summarize available MIC data for halogenated 8-hydroxyquinoline derivatives and standard antibiotics against two common and clinically relevant bacterial species: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Table 1: MIC Ranges of Halogenated 8-Hydroxyquinoline Derivatives (µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coli
5-Amino-8-hydroxyquinoline62.5250
Cloxyquin (5-chloro-8-hydroxyquinoline)Not widely reportedNot widely reported
Dihalogenated 8-hydroxyquinolines0.08 - 0.56 (µM)Not widely reported

Note: Data for halogenated 8-hydroxyquinolines can be limited and variable depending on the specific derivative and bacterial strain tested. The dihalogenated derivatives show high potency in µM concentrations.[1]

Table 2: MIC Ranges of Standard Antibiotics (µg/mL)

AntibioticStaphylococcus aureusEscherichia coli
Amoxicillin 0.125 - 0.52 - 4
Ciprofloxacin 0.60.013 - 0.08
Azithromycin 0.25 - 1.0 (susceptible strains); 32 - 64 (resistant strains)2.0 - 8.0 (susceptible strains); MIC₅₀ of 8 and MIC₉₀ of 128 for resistant strains
Gentamicin Not a primary single agent; used in combinationVaries widely based on resistance

Data compiled from multiple sources. MIC values can vary significantly depending on the specific strain and testing methodology.[1][10][11][12][13][14]

The Challenge of Resistance: Evolving Defense Mechanisms

A crucial aspect of evaluating any antimicrobial is its susceptibility to bacterial resistance mechanisms.

Resistance to Halogenated 8-Hydroxyquinolines

Resistance to 8-hydroxyquinoline derivatives is less well-characterized than for standard antibiotics. Potential mechanisms may involve:

  • Efflux pumps: Bacteria may develop or upregulate pumps that actively transport the compound out of the cell.

  • Alterations in metal ion transport: Changes in the bacterial systems for acquiring essential metals could potentially reduce the effectiveness of chelation-based drugs.

  • Biofilm formation: The production of a protective extracellular matrix can limit the penetration of antimicrobial agents.

Resistance to Standard Antibiotics

Resistance to standard antibiotics is a major clinical concern and occurs through several well-defined mechanisms:

  • β-Lactams: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, and alterations in the structure of PBPs.

  • Fluoroquinolones: Mutations in the genes encoding DNA gyrase and topoisomerase IV, and upregulation of efflux pumps.

  • Macrolides: Target site modification through methylation of the 23S rRNA, mutations in ribosomal proteins, and efflux pumps.[15][16][17]

  • Aminoglycosides: Enzymatic modification of the antibiotic, alterations in the ribosomal binding site, and decreased uptake of the drug.

Safety and Toxicity Profiles: A Balancing Act

The clinical utility of any antimicrobial is determined by its efficacy relative to its potential for toxicity.

Halogenated 8-Hydroxyquinolines

While some halogenated 8-hydroxyquinolines have been used clinically, concerns about neurotoxicity have been raised, particularly with clioquinol. Further investigation into the safety profiles of newer derivatives is necessary.

Standard Antibiotics

Each class of standard antibiotics has a distinct safety profile:

  • β-Lactams: Generally well-tolerated, with hypersensitivity reactions (allergies) being the most common adverse effect.

  • Fluoroquinolones: Associated with a range of potential side effects, including gastrointestinal issues, central nervous system effects, and a risk of tendonitis and tendon rupture.

  • Macrolides: Common side effects include gastrointestinal upset such as nausea, vomiting, and diarrhea.[2][18] They can also interact with other medications.[18]

  • Aminoglycosides: Have a narrow therapeutic window and are associated with a risk of nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems).[8][19][20][21]

Experimental Protocols for Efficacy Evaluation

To ensure reproducible and comparable results, standardized methods for antimicrobial susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.[3][4][9][22][23]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a test bacterium is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after a defined incubation period.[2][7]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 8-Chloroquinolin-7-ol analog or standard antibiotic) in a suitable solvent.

  • Preparation of Microtiter Plates: Dispense the growth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate. Create serial twofold dilutions of the antimicrobial agent across the wells. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate the wells of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_2 Broth Microdilution Workflow Prep_Stock Prepare Antimicrobial Stock Solution Prep_Plates Prepare Microtiter Plates with Serial Dilutions Prep_Stock->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates (16-20h, 35-37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

Halogenated 8-hydroxyquinolines represent a promising class of antimicrobial agents with a distinct mechanism of action that differs from most standard antibiotics. Their ability to chelate essential metal ions provides a broad spectrum of activity, including against some resistant strains. However, further research is needed to fully elucidate their efficacy, optimize their safety profiles, and understand the potential for resistance development. Comparative studies, utilizing standardized protocols as outlined in this guide, are essential for positioning these compounds in the future of antimicrobial therapy.

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4: 170–174.
  • Manolova, N., Ignatova, M., Rashkov, I., & Starbova, K. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI.
  • Phetsuksiri, B., Jackson, M., & McNeil, M. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106.
  • Dr.Oracle. (2025).
  • Firsov, A. A., Vostrov, S. N., & Zinner, S. H. (2001). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed.
  • Barry, A. L., Fuchs, P. C., & Brown, S. D. (1993). Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group. PubMed.
  • So, W., Crandon, J. L., & Nicolau, D. P. (2015).
  • Patel, P. H., & Hashmi, M. F. (2023). Macrolides. In StatPearls.
  • Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside.
  • Kadura, S., & Toleman, M. (2017). Aminoglycosides: An Overview. PMC.
  • Wikipedia. (2024). Aminoglycoside. Wikipedia.
  • Leclercq, R. (2002). Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implications. Clinical Infectious Diseases, 34(4), 482–492.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Wikipedia. (2024). Macrolide. Wikipedia.
  • JJ Medicine. (2019). Aminoglycosides | Bacterial Targets, Mechanism of Action, Side Effects. YouTube.
  • Mechanisms in Medicine. (2011). Macrolides: Mechanisms of Action and Resistance. YouTube.
  • EUCAST. (n.d.). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing.
  • MSD Manual Professional Edition. (n.d.). Macrolides. MSD Manual Professional Edition.
  • Cleveland Clinic. (2025). Macrolide Antibiotic: Examples, Uses & Side Effects. Cleveland Clinic.
  • UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. UCLA Health.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.
  • Odenholt-Tornqvist, I. (2001). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 47(5), 639–643.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • Eardley, R., & Greig, D. (2020).
  • Ruiz, J., et al. (2019). Azithromycin resistance levels and mechanisms in Escherichia coli. PMC.
  • Kew, K. M., & Mavergames, C. (2013).
  • Selimoglu, E. (2007). Aminoglycosides.
  • Odenholt, I., & Cars, O. (2001). Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments. PMC.
  • Leclercq, R. (2002).
  • Ruiz, J., et al. (2019). Azithromycin resistance levels and mechanisms in Escherichia coli.
  • SA Health. (2020). Aminoglycosides: Recommendations for use, dosing and monitoring clinical guideline. SA Health.
  • Al-Abdli, D., et al. (2024).
  • Unemo, M., & Shafer, W. M. (2011). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. MDPI.
  • Kashef, M. T., et al. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant and Biofilm-Forming Staphylococcus aureus. Dove Medical Press.
  • Kronvall, G. (2010). S. aureus MIC distributions for azithromycin (A), erythromycin (B), ofloxacin (C), and tetracycline (D).
  • Vuthien, H., et al. (2022). Azithromycin Resistance in Shiga Toxin-Producing Escherichia coli in France between 2004 and 2020 and Detection of mef(C)-mph(G) Genes. PMC.
  • Drugs.com. (2025). Azithromycin Dosage Guide + Max Dose, Adjustments. Drugs.com.

Sources

Comparative

Benchmarking Guide: 8-Chloroquinolin-7-ol vs. MetAP Inhibitor Standards

This guide outlines a rigorous scientific framework for benchmarking 8-Chloroquinolin-7-ol against established Methionine Aminopeptidase (MetAP) inhibitors.[1] Executive Summary & Strategic Context Methionine aminopeptid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous scientific framework for benchmarking 8-Chloroquinolin-7-ol against established Methionine Aminopeptidase (MetAP) inhibitors.[1]

Executive Summary & Strategic Context

Methionine aminopeptidases (MetAP1 and MetAP2) are essential metalloproteases responsible for the co-translational removal of N-terminal methionine.[2] While MetAP1 is critical for cell survival, MetAP2 has emerged as a high-value target for anti-angiogenesis (cancer) and anti-obesity therapeutics.

This guide benchmarks 8-Chloroquinolin-7-ol —a specific halogenated quinolinol isomer—against the "Gold Standard" inhibitors: Fumagillin , TNP-470 , and the structural analogue Cloxyquin (5-Chloroquinolin-8-ol) .[1]

The Structural Hypothesis (Critical Analysis)

Most quinoline-based MetAP inhibitors (e.g., Cloxyquin, Nitroxoline) rely on an 8-hydroxy group to form a bidentate chelate with the active site metal ions (Co²⁺/Mn²⁺).

  • Test Article: 8-Chloroquinolin-7-ol (7-OH, 8-Cl).[1]

  • Challenge: The 7-hydroxy position structurally precludes standard bidentate chelation observed in 8-hydroxy analogues.[1]

  • Benchmarking Goal: Determine if 8-Chloroquinolin-7-ol acts via a novel allosteric mechanism, a monodentate interaction, or if it exhibits significantly distinct selectivity profiles compared to the classic 8-hydroxy chelators.

Competitor Landscape & Reference Data

To validate the performance of 8-Chloroquinolin-7-ol, it must be screened alongside these validated controls.

Table 1: Benchmark Inhibitor Profiles
InhibitorClassMechanismSelectivityReference IC₅₀ (MetAP2)
Fumagillin Natural ProductIrreversible (Covalent modification of His231)High (MetAP2 >> MetAP1)~1.0 – 10 nM
TNP-470 Synthetic AnalogueIrreversible (Covalent)High (MetAP2 >> MetAP1)~0.5 – 2.0 nM
Cloxyquin 8-HydroxyquinolineReversible (Metal Chelation)Broad / Metal-dependent~0.5 – 5.0 µM
Bestatin Peptide AnalogueReversible (Transition State Mimic)Broad (Aminopeptidases)> 10 µM
A-832234 AminothiazoleReversible (Competitive)High (MetAP2)~1 – 5 nM

Note: IC₅₀ values for chelators (Cloxyquin) are highly dependent on the metal ion (Co²⁺ vs Mn²⁺) used in the assay buffer.

Scientific Mechanism & Signaling Pathways

Understanding the downstream effects is crucial for cellular benchmarking. MetAP2 inhibition leads to the retention of N-terminal methionine, causing hyperphosphorylation of eIF2α and cell cycle arrest.

Visualization: MetAP2 Signaling & Inhibition Mechanism

MetAP_Pathway MetAP2 MetAP2 Enzyme (Dinuclear Metal Center) Processed Processed Protein (Met Removed) MetAP2->Processed Catalysis eIF2a eIF2α MetAP2->eIF2a Protective Interaction Substrate Nascent Polypeptide (N-Met) Substrate->MetAP2 Binding Fumagillin Fumagillin/TNP-470 (Covalent His231 Bind) Fumagillin->MetAP2 Irreversible Inhibition Fumagillin->eIF2a Disrupts Interaction Quinoline 8-Chloroquinolin-7-ol (Putative Chelation/Allosteric) Quinoline->MetAP2 Reversible Inhibition peIF2a p-eIF2α (Phosphorylated) eIF2a->peIF2a Inhibition leads to Hyperphosphorylation Stress Integrated Stress Response peIF2a->Stress Arrest G1 Cell Cycle Arrest (Endothelial Cells) Stress->Arrest

Figure 1: Mechanism of Action.[1] MetAP2 inhibition blocks N-Met removal and disrupts eIF2α protection, triggering stress response and cell cycle arrest.

Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Activity Benchmarking (Fluorogenic)

This assay determines the IC₅₀ of 8-Chloroquinolin-7-ol compared to Fumagillin.[1] Validation Check: The assay must include a "No Enzyme" blank and a "Fumagillin (10 µM)" positive control (100% inhibition).

  • Reagents:

    • Enzyme: Recombinant Human MetAP2 (apo-enzyme activated with CoCl₂ or MnCl₂).[1]

    • Substrate: Met-Gly-Pro-AMC (Fluorogenic).[1]

    • Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.1 mg/mL BSA. Crucial: Add 1 mM CoCl₂ only if testing Cobalt-dependency.

  • Workflow:

    • Step 1: Incubate MetAP2 (50 nM) with varying concentrations of 8-Chloroquinolin-7-ol (0.1 nM – 100 µM) for 30 mins at 30°C.

    • Step 2: Add Met-Gly-Pro-AMC substrate (concentration = Km, typically 200 µM).[1]

    • Step 3: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 mins.

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic model to derive IC₅₀.

Protocol B: Cellular Proliferation & Selectivity (HUVEC vs. Fibroblasts)

MetAP2 inhibitors selectively target endothelial cells (HUVEC) over other cell types (e.g., Fibroblasts). Validation Check: TNP-470 should show >1000-fold selectivity for HUVECs.

  • Cell Lines: HUVEC (Endothelial) and NHDF (Fibroblast).

  • Workflow:

    • Seed cells (3,000 cells/well) in 96-well plates.[1]

    • Treat with 8-Chloroquinolin-7-ol (serial dilution) for 72 hours.[1]

    • Readout: CellTiter-Glo (ATP luminescence) or MTT assay.

  • Benchmarking Metric:

    • Calculate the Selectivity Index (SI) :

      
      .
      
    • Target: An SI > 100 indicates promising MetAP2-mediated anti-angiogenic potential.[1]

Workflow Visualization

Workflow Start Compound Library (8-Chloroquinolin-7-ol) Screen1 Enzymatic Assay (MetAP2 + Co2+) Start->Screen1 Check1 IC50 < 1 µM? Screen1->Check1 Screen2 Cellular Assay (HUVEC Proliferation) Check1->Screen2 Yes Fail Discard / Optimize Check1->Fail No Check2 Selectivity Index > 100? Screen2->Check2 Validation Western Blot (p-eIF2α / 14-3-3γ) Check2->Validation Yes Check2->Fail No

Figure 2: Screening Workflow. A logical progression from enzymatic potency to cellular selectivity validation.

References

  • Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin."[1] Chemistry & Biology. Link

  • Liu, S., et al. (1998). "Structure of human methionine aminopeptidase-2 complexed with fumagillin." Science. Link

  • Mock, W. L., et al. (2002). "Inhibition of Methionine Aminopeptidase by 8-Hydroxyquinolines." Bioorganic & Medicinal Chemistry Letters. Link

  • Bernier, S. G., et al. (2005).[3] "Methionine aminopeptidases type I and type II are essential to control cell proliferation." Journal of Cellular Biochemistry. Link

  • PubChem Compound Summary. (2023). "7-Chloroquinolin-8-ol (CAS 876-86-8)."[1] National Center for Biotechnology Information. Link

Sources

Validation

A Comparative Guide to the Analytical Method Validation of 8-Chloroquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the quantification of 8-Chloroquinolin-7-ol, a key intermediate in the synthesis of various pharmaceutical compounds. As direct, validated methods for this specific analyte are not extensively published, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and its validation, benchmarked against other viable analytical techniques. The principles and protocols described herein are rooted in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and aligned with global regulatory expectations.[1][2][3][4][5]

The Critical Role of Method Validation for 8-Chloroquinolin-7-ol

8-Chloroquinolin-7-ol, with the molecular formula C9H6ClNO, is a halogenated quinoline derivative.[6][7] The precise and accurate quantification of this compound is paramount in ensuring the quality and purity of active pharmaceutical ingredients (APIs). Method validation provides the documented evidence that an analytical procedure is suitable for its intended purpose.[2]

Proposed Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Given the aromatic and moderately polar nature of 8-Chloroquinolin-7-ol, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the proposed method of choice. This technique offers a balance of specificity, sensitivity, and robustness for the analysis of quinoline derivatives.[8][9][10]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV spectral analysis of 8-Chloroquinolin-7-ol, likely in the range of 210-350 nm.[8][11][12]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 8-Chloroquinolin-7-ol in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

    • Sample Solution: Dissolve the sample containing 8-Chloroquinolin-7-ol in the mobile phase or a compatible solvent to a concentration within the calibration range.

The validation of this method would proceed according to ICH Q2(R1) guidelines, encompassing the following parameters:[1][3][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the 8-Chloroquinolin-7-ol peak from other potential impurities and excipients.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies using spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

While HPLC stands as a robust primary method, other techniques offer alternative approaches, each with distinct advantages and limitations.

Analytical Technique Principle Advantages for 8-Chloroquinolin-7-ol Disadvantages for 8-Chloroquinolin-7-ol
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.High specificity, sensitivity, and adaptability for various quinoline derivatives.[9] Well-established and widely accepted by regulatory bodies.Requires skilled operators and can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, providing structural information. Suitable for halogenated phenols.[13]May require derivatization for polar compounds like 8-Chloroquinolin-7-ol to improve volatility and thermal stability.[14][15]
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective.[16] Can be used for quantitative analysis of quinolines.[17][18]Lacks specificity in complex matrices where other components may absorb at similar wavelengths.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, small sample volume, and rapid analysis times.[19][20] Applicable to ionic aromatic compounds.[21][22]Can have lower sensitivity compared to HPLC and may be more susceptible to matrix effects.

In-Depth Workflow Comparison

The choice of an analytical method is often a balance between the required performance characteristics and practical considerations. The following diagrams illustrate the typical workflows for the discussed analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilutions Prep->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration Injection Injector Port Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC SIM Selected Ion Monitoring TIC->SIM Quantification Quantification SIM->Quantification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Dilution to Working Conc. Prep->Dilution Blank Blank Measurement Dilution->Blank Sample Sample Measurement Blank->Sample Absorbance Record Absorbance Sample->Absorbance BeerLambert Apply Beer-Lambert Law Absorbance->BeerLambert Concentration Calculate Concentration BeerLambert->Concentration

Caption: UV-Vis Spectrophotometry Workflow.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Dilution in BGE Prep->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Hydrodynamic/Electrokinetic Injection Filtration->Injection Separation Capillary Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram PeakArea Peak Area Integration Electropherogram->PeakArea Quantification Quantification PeakArea->Quantification

Caption: Capillary Electrophoresis (CE) Workflow.

Conclusion and Recommendations

For the routine quality control of 8-Chloroquinolin-7-ol, the proposed RP-HPLC method offers the most comprehensive and robust solution. Its high specificity and the wealth of established protocols for similar compounds make it a reliable choice that aligns well with regulatory expectations. While GC-MS provides excellent sensitivity and structural confirmation, the potential need for derivatization adds complexity to the workflow. UV-Vis spectrophotometry is a valuable tool for rapid, high-throughput screening or in situations where the sample matrix is simple and well-defined. Capillary Electrophoresis presents a powerful alternative for high-efficiency separations, particularly for charged analytes, though its adoption in routine QC may be less widespread than HPLC.

The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and available instrumentation. Regardless of the chosen method, a thorough validation process, guided by the principles outlined in the ICH Q2(R1) guidelines, is indispensable.

References

  • ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]

  • Ionic Liquids in Capillary Electrophoresis. PubMed. Available from: [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available from: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available from: [Link]

  • 7-Chloro-8-hydroxyquinoline. PubChem. Available from: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

  • Separation of some halogenated phenols by GC-MS. ResearchGate. Available from: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • Role of Ionic Liquids in Capillary Electrophoresis. ResearchGate. Available from: [Link]

  • UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available from: [Link]

  • Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. ACS Publications. Available from: [Link]

  • Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. ResearchGate. Available from: [Link]

  • 5-Chloroquinolin-8-ol. PubChem. Available from: [Link]

  • UV-Vis Spectrum of Quinolinic acid. SIELC Technologies. Available from: [Link]

  • Capillary Electrophoresis: Applications. JoVE. Available from: [Link]

  • Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV. Available from: [Link]

  • Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). Cheméo. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency. Available from: [Link]

  • Determination of Quinine in Tonic Water by UV-Vis Absorbance Spectroscopy. Available from: [Link]

  • Lecture 20: Capillary Electrophoresis. Available from: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available from: [Link]

  • 8-hydroxyquinoline. AERU, University of Hertfordshire. Available from: [Link]

  • Analysis of aromatic acids by nonaqueous capillary electrophoresis with ionic-liquid electrolytes. PubMed. Available from: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link]

Sources

Comparative

Beyond the Scaffold: A Technical Comparison of Novel 8-Hydroxyquinoline Derivatives

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, capable of diverse biological activities depending on its functionalization. While the parent compound acts pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, capable of diverse biological activities depending on its functionalization. While the parent compound acts primarily as a bidentate chelator, novel derivatives have bifurcated into two distinct therapeutic lineages: cytotoxic ionophores (oncology) and neuroprotective chelators (neurodegeneration). This guide provides a head-to-head technical comparison of these derivatives, moving beyond basic IC50 listings to analyze the structure-activity relationships (SAR) and mechanistic divergences that drive their performance.

Part 1: The Mechanistic Bifurcation

To understand the performance differences, one must first understand the "Metal-Activity Switch." The 8-HQ scaffold does not act alone; its biological identity is dictated by its interaction with transition metals (Cu, Zn, Fe).

Mechanism of Action: The Ionophore vs. Chelator Dichotomy

The following diagram illustrates how structural modifications shift the molecule's function from a "Protector" (sequestering toxic metals in Alzheimer's) to a "Killer" (shuttling redox-active metals into tumors).

G Base 8-HQ Scaffold (Bidentate Ligand) Mod_Onco Modification: Lipophilic EWG (e.g., 5-Nitro, 5,7-DI-Halo) Base->Mod_Onco Path A: Cancer Mod_Neuro Modification: Propargyl amine / Hydrophilic spacers Base->Mod_Neuro Path B: Neurodegeneration Mech_Onco Mechanism: Ionophore Effect Mod_Onco->Mech_Onco Result_Onco Outcome: Lysosomal Zinc/Copper Overload ROS Explosion -> Apoptosis Mech_Onco->Result_Onco Mech_Neuro Mechanism: Selective Chelation + MAO Inhibition Mod_Neuro->Mech_Neuro Result_Neuro Outcome: Prevents Aβ-Metal Aggregation Mitochondrial Biogenesis Mech_Neuro->Result_Neuro

Figure 1: Mechanistic bifurcation of 8-HQ derivatives. Red path indicates cytotoxic oncology applications; Blue path indicates neuroprotective applications.

Part 2: Head-to-Head Comparison (Oncology)

The Objective: Induce lethal ROS levels in tumor cells. The Contenders: Nitroxoline (Clinical Standard) vs. Novel C7-Mannich Bases.

In oncology, the goal is often to create a "Trojan Horse" that carries copper or zinc into the cell to poison the proteasome or generate superoxide.

Comparative Data: Cytotoxicity Profiles

Data synthesized from recent comparative studies (HeLa and MDR cell lines).

FeatureNitroxoline (5-nitro-8-HQ)Clioquinol (5-chloro-7-iodo-8-HQ)Novel C7-Mannich Bases (e.g., Morpholine derivatives)
Primary Mechanism ROS generation (Non-ionophore dependent)Zinc/Copper Ionophore (Lysosomal targeting)MDR Reversal + Metal Chelation
Potency (IC50) High (~438 nM in hematopoietic lines)Moderate (~6 µM)Variable (0.69 – 22 µM)
MDR Sensitivity Susceptible to effluxSusceptible to effluxResistant (Designed to evade P-gp efflux)
Metal Dependency Potentiated by Cu(II), not Zn(II)Strictly dependent on Zn(II)/Cu(II) availabilityTunable based on amine tail
Clinical Status Repurposed (Urinary antibiotic)Phase I/II (Stalled due to neurotoxicity concerns)Preclinical / Lead Optimization
Senior Scientist Insight

"While Clioquinol is the historical reference, Nitroxoline demonstrates superior potency (5-10x lower IC50) because it does not rely solely on the ionophore effect. It generates ROS intrinsically. However, the C7-Mannich bases represent the future because they address the 'elephant in the room': Multidrug Resistance (MDR). By appending bulky tertiary amines at C7, we can bypass the P-gp efflux pumps that typically eject Nitroxoline from resistant tumors."

Part 3: Head-to-Head Comparison (Neurodegeneration)

The Objective: Prevent metal-induced Aβ aggregation and protect mitochondria. The Contenders: PBT2 (The Classic) vs. M30 (The Multi-Target).

Here, the strategy flips. We do not want to flood the cell with metal; we want to redistribute it from toxic plaques back to metabolic enzymes.

Comparative Data: Neuroprotective Profiles[1][2][3]
FeaturePBT2 (2-dimethylaminomethyl-5,7-dichloro-8-HQ)M30 (N-propargyl-8-hydroxyquinoline)VK28 (Parent Iron Chelator)
Target Profile Dual (Zn/Cu Ionophore)Multi-Target (Fe Chelator + MAO-A/B Inhibitor)Single (Fe Chelator)
BBB Permeability HighHigh (Brain-selective accumulation)Moderate
Mitochondrial Effect NeutralPositive (Induces Biogenesis via HIF-1α)Neutral
Key Advantage Clears Aβ plaques effectivelyNeurorestorative (grows new neurons)Specificity for Iron
Limitation Failed Phase II efficacy endpointsComplex synthesis; MAO inhibition side effectsLack of secondary neurotrophic effects
Senior Scientist Insight

"M30 is superior to PBT2 in complex neurodegenerative models because it is not just a 'mop' for metals. By incorporating the propargyl amine moiety (borrowed from Rasagiline), M30 inhibits Monoamine Oxidase (MAO), preserving dopamine levels while simultaneously chelating the iron that catalyzes oxidative stress. This 'One Drug, Multiple Targets' approach is essential for Alzheimer's therapy."

Part 4: Validation Protocols

To validate the claims above in your own lab, do not rely on standard MTT assays alone. You must control for the metal environment.

Protocol A: The "Metal-Switch" Cytotoxicity Assay

Standard cytotoxicity assays often fail with 8-HQ derivatives because culture media is metal-depleted. This protocol validates the ionophore mechanism.

  • Cell Seeding: Seed HeLa or SH-SY5Y cells at 5,000 cells/well in 96-well plates. Allow 24h adhesion.

  • Metal Loading (The Variable):

    • Group A: Standard Media (Control).

    • Group B: Supplemented with 10 µM CuCl₂.

    • Group C: Supplemented with 10 µM ZnCl₂.

  • Treatment: Add 8-HQ derivatives (0.1 – 100 µM) for 48 hours.

  • Readout: Perform MTT or CellTiter-Glo assay.

  • Interpretation:

    • If IC50 drops significantly (e.g., >5-fold) in Group B/C compared to A, the compound is a functional Ionophore (like Clioquinol).

    • If IC50 is unchanged, the toxicity is intrinsic (like Nitroxoline).

Protocol B: UV-Vis Chelation Stoichiometry

Confirm your derivative actually binds the target metal.

  • Preparation: Prepare a 50 µM solution of the derivative in Tris-HCl buffer (pH 7.4).

  • Titration: Aliquot metal salt solution (CuCl₂ or FeSO₄) in 0.1 equivalent increments (0 to 3.0 eq).

  • Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

  • Analysis: Look for the bathochromic shift (red shift) of the absorption band. Plot Absorbance vs. [Metal]/[Ligand] ratio.

    • Inflection point at 0.5 = 2:1 Ligand:Metal complex (Typical for 8-HQ).

    • Inflection point at 1.0 = 1:1 complex.

Experimental Workflow Diagram

Workflow Start Novel 8-HQ Derivative Step1 Step 1: UV-Vis Titration (Confirm Chelation) Start->Step1 Decision Chelation Confirmed? Step1->Decision Step2 Step 2: Metal-Switch MTT Assay (+/- Cu, +/- Zn) Decision->Step2 Yes Branch1 Toxicity Increases w/ Metal Step2->Branch1 Branch2 Toxicity Unchanged w/ Metal Step2->Branch2 Result1 Class: Ionophore (Target: Oncology) Branch1->Result1 Result2 Class: Intrinsic/Chelator (Target: Neuro/Antibiotic) Branch2->Result2

Figure 2: Screening workflow to classify novel 8-HQ derivatives based on metal-dependency.

References

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Link

  • Jiang, H. et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. Cancer Letters. Link

  • Youdim, M. B. et al. (2013). The Novel Multi-Target Iron Chelator, M30 Modulates HIF-1α-related Glycolytic Genes. Journal of Alzheimer's Disease. Link

  • Oliveri, V. & Grasso, G. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure and Anticancer Potential. Inorganic Chemistry. Link

  • Nagy, S. et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Link

Safety & Regulatory Compliance

Safety

8-Chloroquinolin-7-ol: Proper Disposal and Handling Procedures

[1][2] Executive Summary & Chemical Context 8-Chloroquinolin-7-ol (and its structural isomers like 7-chloroquinolin-8-ol) belongs to a class of halogenated hydroxyquinolines often utilized as synthesis intermediates or m...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

8-Chloroquinolin-7-ol (and its structural isomers like 7-chloroquinolin-8-ol) belongs to a class of halogenated hydroxyquinolines often utilized as synthesis intermediates or metal-chelating pharmacophores.[1]

Unlike general organic waste, this compound presents a dual hazard profile: biological toxicity (potent aquatic toxin) and chemical stability (halogenated aromatic).[1] Improper disposal via sink drains or non-segregated trash streams creates significant environmental liability and violates EPA/RCRA "Sewer Ban" regulations.[1]

Core Directive: This compound must be treated as Halogenated Hazardous Chemical Waste . It requires high-temperature incineration and must never be mixed with non-halogenated solvents or flushed into municipal water systems.[1]

Hazard Assessment (The "Why" Behind the Protocol)

Before initiating disposal, you must understand the specific risks that dictate the procedure.[1] The following data is synthesized from GHS classifications for the chloro-hydroxyquinoline structural class.

GHS Hazard Classification
Hazard TypeCategoryHazard Statement CodeDescription
Acute Toxicity Category 3/4H301/H302 Toxic/Harmful if swallowed.[1][2]
Irritation Category 2H315 / H319 Causes skin irritation / Causes serious eye irritation.[1][3]
Environmental Category 1H400 / H410 Very toxic to aquatic life with long-lasting effects.[1][2][4]
Critical Chemical Properties for Disposal[1]
  • Halogen Content: The chlorine atom on the quinoline ring mandates segregation from non-halogenated solvents.[1] Mixing these streams complicates incineration and can lead to the formation of dioxins if not incinerated at sufficiently high temperatures (>1100°C).[1]

  • Chelation Potential: The hydroxy-quinoline motif can chelate heavy metals.[1] Do not dispose of this compound in containers previously used for heavy metal solutions (e.g., Chromium, Lead) unless explicitly labeled as mixed waste, as this alters the waste profile.

Waste Stream Segregation Protocol

Effective disposal starts with segregation at the bench.[1] Use the following logic to determine the correct waste stream.

DOT Visualization: Waste Decision Logic

WasteSegregation Start Start: 8-Chloroquinolin-7-ol Waste StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Pure or Contaminated Debris) StateCheck->Solid Powder/Gloves Liquid Liquid Solution StateCheck->Liquid Reaction Mix/Mother Liquor BinSolid SOLID HAZARDOUS WASTE (Double Bagged, Label: Toxic) Solid->BinSolid SolventCheck Is it dissolved in Organic Solvent? Liquid->SolventCheck AqueousCheck Is it an Aqueous Buffer? SolventCheck->AqueousCheck No BinHalo HALOGENATED ORGANIC WASTE (Do NOT mix with Acetone/Ethanol waste) SolventCheck->BinHalo Yes (DCM, Chloroform, DMSO) BinAq AQUEOUS TOXIC WASTE (Do NOT Flush) AqueousCheck->BinAq Yes (Water/PBS)

Figure 1: Decision tree for segregating 8-Chloroquinolin-7-ol waste streams to ensure compliance with incineration protocols.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired inventory, weighing boat residues, contaminated gloves/paper towels.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a secondary screw-top container (HDPE wide-mouth jar) designated for "Solid Hazardous Waste."

  • Labeling:

    • Chemical Name: Write "8-Chloroquinolin-7-ol" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

    • Constituents: If mixed with silica gel or celite, list "Solid debris with <1% 8-Chloroquinolin-7-ol."[1]

  • Storage: Store in the satellite accumulation area (SAA) until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC fractions, or dissolved stock solutions.

  • Identify the Solvent:

    • If dissolved in DCM, Chloroform, or Chlorobenzene : Pour into the Halogenated Waste carboy.

    • If dissolved in DMSO, Methanol, or Acetone : Because the solute (8-Chloroquinolin-7-ol) is halogenated, the entire mixture is best treated as Halogenated Waste to prevent downstream processing errors, although small amounts (<1%) in non-halogenated streams are sometimes permissible depending on local facility rules.[1] Best Practice: Default to Halogenated Stream.

  • pH Check: Ensure the solution is neutral (pH 5-9). If the synthesis involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions.[1]

  • Transfer: Use a funnel to prevent spills. Cap the carboy immediately after use.[1]

  • Log It: Record the volume and concentration on the waste tag.

Scenario C: Empty Container Management (Triple Rinse Rule)

Applicability: Empty glass vials or reagent bottles.[1]

  • Rinse 1: Add a small volume of compatible solvent (e.g., Ethanol or Acetone) to the vial.[1] Cap and shake. Decant into the Halogenated Liquid Waste container.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label on the bottle. Allow the solvent to evaporate in a fume hood.[1] Dispose of the dry glass bottle in the "Laboratory Glass" or "Puncture Proof" bin (Non-hazardous).[1]

Emergency Spill Response

Pre-requisite: Ensure you are wearing PPE (Nitrile gloves, lab coat, safety goggles).[1] If the spill involves >500mg of powder, use a N95 or P100 respirator to avoid inhalation.[1]

DOT Visualization: Spill Cleanup Workflow

SpillResponse Assess 1. Assess Scale (<10g vs >10g) Isolate 2. Isolate Area (Alert Lab Mates) Assess->Isolate PPE 3. Don PPE (Gloves, Goggles, Mask) Isolate->PPE DrySpill Dry Spill: Cover with wet paper towel to prevent dust PPE->DrySpill Powder WetSpill Wet Spill: Absorb with Vermiculite or Chem-Pad PPE->WetSpill Liquid Collect 4. Collect Debris (Scoop into bag) DrySpill->Collect WetSpill->Collect Clean 5. Decontaminate Surface (Soap & Water Wash) Collect->Clean

Figure 2: Operational workflow for containing and cleaning spills of 8-Chloroquinolin-7-ol.

Cleanup Protocol:

  • Dampen: If powder is spilled, do not sweep dry.[1] This generates dust.[1] Cover with a paper towel dampened with water or ethanol.[1]

  • Scoop: Use a plastic scoop or dustpan to lift the damp debris.[1]

  • Wash: Wipe the surface with a soap/water solution (detergent helps solubilize the quinoline ring) followed by an ethanol wipe.[1]

  • Dispose: All cleanup materials (towels, gloves used) go into the Solid Hazardous Waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69139, 8-Chloroquinoline (Structural Analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 7-chloroquinolin-8-ol (Isomer Safety Profile).[1][5] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloroquinolin-7-ol
Reactant of Route 2
Reactant of Route 2
8-Chloroquinolin-7-ol
© Copyright 2026 BenchChem. All Rights Reserved.